3-(Cyclopentyloxy)benzoic acid
Description
The exact mass of the compound 3-(Cyclopentyloxy)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Cyclopentyloxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Cyclopentyloxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-cyclopentyloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-12(14)9-4-3-7-11(8-9)15-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTZDGGMZKVKKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570265 | |
| Record name | 3-(Cyclopentyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158860-99-2 | |
| Record name | 3-(Cyclopentyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(cyclopentyloxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(Cyclopentyloxy)benzoic Acid: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of 3-(Cyclopentyloxy)benzoic acid, a versatile benzoic acid derivative with potential applications in drug discovery and materials science. Designed for researchers, medicinal chemists, and professionals in pharmaceutical development, this document details the synthesis, spectroscopic characterization, and potential biological relevance of this compound, grounded in established chemical principles and data from analogous structures.
Introduction: The Scientific Rationale
Benzoic acid and its derivatives are privileged scaffolds in medicinal chemistry, appearing in the structures of numerous approved drugs.[1][2] The introduction of an ether linkage, particularly with a lipophilic cyclic moiety like a cyclopentyl group, can significantly modulate a molecule's physicochemical properties. This strategic modification can enhance membrane permeability, alter metabolic stability, and provide a vector for exploring new binding interactions within a biological target. 3-(Cyclopentyloxy)benzoic acid, therefore, represents a valuable chemical building block for the synthesis of novel bioactive compounds.[3][4]
Physicochemical and Safety Profile
A thorough understanding of a compound's fundamental properties is critical for its effective use in a research setting.
| Property | Value | Source(s) |
| CAS Number | 158860-99-2 | [5] |
| Molecular Formula | C₁₂H₁₄O₃ | [5] |
| Molecular Weight | 206.24 g/mol | [5] |
| Appearance | White to off-white powder | [5] |
| Density | 1.207 g/cm³ | [5] |
| Storage | Room temperature, in a dry, well-sealed container |
Safety and Handling:
3-(Cyclopentyloxy)benzoic acid is classified as an irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Synthesis of 3-(Cyclopentyloxy)benzoic Acid: A Two-Step Approach
The synthesis of 3-(Cyclopentyloxy)benzoic acid can be efficiently achieved through a two-step process: a Williamson ether synthesis to form the cyclopentyl ether linkage, followed by the hydrolysis of the methyl ester to yield the final carboxylic acid. This approach is logical as it protects the carboxylic acid functionality as a methyl ester during the etherification step, preventing unwanted side reactions.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 3-(cyclopentyloxy)benzoate
This step employs the well-established Williamson ether synthesis, an S(_N)2 reaction where an alkoxide displaces a halide from an alkyl halide.[6][7]
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3-hydroxybenzoate (1 equivalent), anhydrous potassium carbonate (2 equivalents), and acetone (10 volumes).
-
Addition of Alkyl Halide: While stirring, add cyclopentyl bromide (1.2 equivalents) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude methyl 3-(cyclopentyloxy)benzoate by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Hydrolysis of Methyl 3-(cyclopentyloxy)benzoate
The final step is the saponification of the methyl ester to the corresponding carboxylic acid.[8][9][10]
-
Reaction Setup: Dissolve the purified methyl 3-(cyclopentyloxy)benzoate (1 equivalent) in methanol (5 volumes) in a round-bottom flask.
-
Hydrolysis: Add a 10% aqueous solution of sodium hydroxide (3 equivalents) and heat the mixture to reflux for 2-3 hours.
-
Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of 2-3 with 1M hydrochloric acid. A white precipitate of 3-(cyclopentyloxy)benzoic acid will form.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven at 60-70°C to a constant weight.
Spectroscopic Characterization
The identity and purity of the synthesized 3-(Cyclopentyloxy)benzoic acid can be confirmed using a combination of spectroscopic techniques.
Predicted ¹H and ¹³C NMR Spectra
Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
10.0-12.0 (s, 1H): Carboxylic acid proton (-COOH).
-
7.6-7.7 (m, 1H): Aromatic proton ortho to the carboxylic acid.
-
7.3-7.4 (t, 1H): Aromatic proton para to the carboxylic acid.
-
7.1-7.2 (m, 2H): Aromatic protons ortho and para to the ether linkage.
-
4.8-4.9 (m, 1H): Cyclopentyl proton attached to the oxygen (-OCH-).
-
1.8-2.0 (m, 4H): Cyclopentyl methylene protons adjacent to the -OCH- group.
-
1.6-1.8 (m, 4H): Remaining cyclopentyl methylene protons.
Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
171-173: Carboxylic acid carbon (-COOH).
-
158-160: Aromatic carbon attached to the ether oxygen (C-O).
-
130-132: Aromatic carbon ipso to the carboxylic acid.
-
129-130: Aromatic carbon para to the carboxylic acid.
-
122-124: Aromatic carbon ortho to the carboxylic acid.
-
120-122: Aromatic carbon para to the ether linkage.
-
114-116: Aromatic carbon ortho to the ether linkage.
-
80-82: Cyclopentyl carbon attached to the oxygen (-OCH-).
-
32-34: Cyclopentyl carbons adjacent to the -OCH- group.
-
23-25: Remaining cyclopentyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the key functional groups.
-
O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): Peaks between 3100-2850 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp peak around 1710-1680 cm⁻¹.
-
C=C stretch (aromatic): Absorptions in the 1600-1450 cm⁻¹ region.
-
C-O stretch (ether and carboxylic acid): Strong bands in the 1300-1000 cm⁻¹ range.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ at m/z = 206. Key fragmentation patterns would include the loss of the cyclopentyl group and the carboxylic acid moiety.[11][12][13][14]
Potential Applications and Biological Relevance
While specific biological data for 3-(Cyclopentyloxy)benzoic acid is limited, the broader class of alkoxybenzoic acids has shown promise in several therapeutic areas.
-
Antimicrobial Activity: Benzoic acid and its derivatives are well-known for their antimicrobial properties.[15][16] The introduction of an alkoxy group can modulate this activity, with studies on phenolic acid esters suggesting that increasing the length of the alkyl chain can enhance antimicrobial effects against certain strains.[17][18][19] The lipophilic nature of the cyclopentyl group may facilitate passage through microbial cell membranes.
-
Anti-inflammatory Properties: Several benzoic acid derivatives have been investigated for their anti-inflammatory effects.[16][20] The mechanism often involves the inhibition of inflammatory mediators. A recent study on 3-sulfonamido benzoic acid derivatives identified potent antagonists of the P2Y14 receptor, a target for inflammatory diseases like acute lung injury, with one compound showing an IC₅₀ of 5.6 nM.[21]
-
Drug Discovery Building Block: The bifunctional nature of 3-(Cyclopentyloxy)benzoic acid makes it an attractive scaffold for fragment-based drug discovery and the development of chemical libraries.[2][3] The carboxylic acid can be converted to a variety of functional groups (esters, amides, etc.), while the aromatic ring can be further functionalized to explore structure-activity relationships.
Conclusion
3-(Cyclopentyloxy)benzoic acid is a readily accessible and versatile chemical entity with significant potential for applications in medicinal chemistry and drug discovery. Its synthesis is straightforward, relying on fundamental organic reactions. The strategic incorporation of the cyclopentyloxy group offers a means to fine-tune the physicochemical and pharmacological properties of benzoic acid-based scaffolds. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
-
Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
-
3-(cyclopentyloxy)benzoic acid | CAS 158860-99-2 | AMERICAN ELEMENTS ®. (n.d.). American Elements. Retrieved January 27, 2026, from [Link]
-
Benzoic acid, p-(cyclohexyloxy)-, 3-(2-methylpiperidino)propyl ester. (n.d.). NIST WebBook. Retrieved January 27, 2026, from [Link]
-
Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. (2014). PubMed. Retrieved January 27, 2026, from [Link]
-
The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved January 27, 2026, from [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved January 27, 2026, from [Link]
-
1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ... (n.d.). Doc Brown's Chemistry. Retrieved January 27, 2026, from [Link]
-
Antimicrobial effect of para-alkoxyphenylcarbamic acid esters containing substituted N-phenylpiperazine moiety. (n.d.). PMC - NIH. Retrieved January 27, 2026, from [Link]
-
Hydrolysis of Methyl Benzoate - Lab Demo. (2024). YouTube. Retrieved January 27, 2026, from [Link]
-
Williamson ether synthesis (video). (n.d.). Khan Academy. Retrieved January 27, 2026, from [Link]
- Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity. (n.d.). Google Patents.
-
Preparation of Methyl Benzoate. (n.d.). Retrieved January 27, 2026, from [Link]
-
(PDF) Antimicrobial properties of phenolic acid alkyl esters. (2022). ResearchGate. Retrieved January 27, 2026, from [Link]
-
mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions ... (n.d.). Doc Brown's Chemistry. Retrieved January 27, 2026, from [Link]
-
Antioxidant properties of benzoic acid derivatives against Superoxide radical. (2025). Retrieved January 27, 2026, from [Link]
-
Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. (n.d.). SciSpace. Retrieved January 27, 2026, from [Link]
- Method of preparing benzoic acid. (n.d.). Google Patents.
-
Antimicrobial properties of phenolic acid alkyl esters. (2022). CABI Digital Library. Retrieved January 27, 2026, from [Link]
-
Carbon-13 chemical shift assignments of derivatives of benzoic acid. (n.d.). Retrieved January 27, 2026, from [Link]
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
-
Antimicrobial properties of phenolic acid alkyl esters. (2022). Czech Journal of Food Sciences. Retrieved January 27, 2026, from [Link]
-
Title Preparation of benzoic acid. (2023). ResearchGate. Retrieved January 27, 2026, from [Link]
-
A Comprehensive Study On Benzoic Acid And Its Derivatives. (2024). IJCRT.org. Retrieved January 27, 2026, from [Link]
-
13 C NMR spectra (in CDCl 3 ) of benzoic acid (4-DBA) (bottom) and organic salt 5 (top). (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Benzoic Acid + Methanol = ?? (Methyl Benzoate + Water). (2020). YouTube. Retrieved January 27, 2026, from [Link]
-
Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. (n.d.). Freie Universität Berlin. Retrieved January 27, 2026, from [Link]
-
Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery. (2023). Retrieved January 27, 2026, from [Link]
-
Fragmentation mechanisms of protonated benzoic acid and related compounds: competitive generation of protonated carbon dioxide or protonated benzene. (2017). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances | Request PDF. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
APPENDIX 2. (n.d.). MIT. Retrieved January 27, 2026, from [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. Retrieved January 27, 2026, from [Link]
-
Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. (2025). PubMed. Retrieved January 27, 2026, from [Link]
-
Drug Evolution: p-Aminobenzoic Acid as a Building Block. (n.d.). Bentham Science Publisher. Retrieved January 27, 2026, from [Link]
Sources
- 1. preprints.org [preprints.org]
- 2. benthamscience.com [benthamscience.com]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Khan Academy [khanacademy.org]
- 8. m.youtube.com [m.youtube.com]
- 9. RU2155184C1 - Method of preparing benzoic acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Benzoic acid, p-(cyclohexyloxy)-, 3-(2-methylpiperidino)propyl ester [webbook.nist.gov]
- 12. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. geo.fu-berlin.de [geo.fu-berlin.de]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. ijcrt.org [ijcrt.org]
- 17. researchgate.net [researchgate.net]
- 18. Czech Journal of Food Sciences: Antimicrobial properties of phenolic acid alkyl esters [cjfs.agriculturejournals.cz]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity - Google Patents [patents.google.com]
- 21. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
3-(Cyclopentyloxy)benzoic acid chemical structure and properties
An In-depth Technical Guide to 3-(Cyclopentyloxy)benzoic Acid
Introduction
3-(Cyclopentyloxy)benzoic acid is an aromatic carboxylic acid, a derivative of the foundational chemical scaffold, benzoic acid. While benzoic acid itself is a well-characterized compound with broad applications, its derivatives, such as the one under discussion, represent a vast chemical space for exploration in scientific research. The introduction of a cyclopentyloxy group at the meta-position of the benzene ring significantly alters the molecule's physicochemical properties, particularly its lipophilicity and steric profile, compared to its parent, 3-hydroxybenzoic acid.
This modification makes 3-(cyclopentyloxy)benzoic acid a valuable intermediate and a target molecule for researchers in medicinal chemistry and materials science. Benzoic acid derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The structural features of 3-(cyclopentyloxy)benzoic acid suggest it could serve as a key building block for the synthesis of more complex molecules with potential therapeutic applications or as a component in the development of novel functional materials. This guide provides a comprehensive overview of its chemical structure, properties, a detailed synthesis protocol, and a prospective analysis of its potential applications.
Caption: Synthetic workflow for 3-(Cyclopentyloxy)benzoic acid.
Experimental Protocol
Step 1: Synthesis of Methyl 3-Hydroxybenzoate (Esterification)
-
Setup: To a round-bottom flask equipped with a reflux condenser, add 3-hydroxybenzoic acid (1.0 eq).
-
Reagents: Add methanol (MeOH) in sufficient volume to dissolve the starting material (approx. 10-15 mL per gram). Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-3% of the mass of the benzoic acid).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude methyl 3-hydroxybenzoate, which can be used in the next step without further purification.
Causality: The esterification protects the carboxylic acid from acting as a competing nucleophile in the subsequent etherification step. Sulfuric acid catalyzes the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.
Step 2: Synthesis of Methyl 3-(Cyclopentyloxy)benzoate (Williamson Ether Synthesis)
-
Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the methyl 3-hydroxybenzoate (1.0 eq) from the previous step in anhydrous acetone. [3]2. Reagents: Add anhydrous potassium carbonate (K₂CO₃, ~1.5-2.0 eq) as a base, followed by cyclopentyl bromide (1.1-1.2 eq).
-
Reaction: Heat the suspension to reflux and stir vigorously for 6-8 hours, monitoring by TLC until the starting material is consumed. [3]4. Workup: Cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Isolation: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic phase, filter, and evaporate the solvent to obtain the crude ester.
Causality: This is a classic Sₙ2 reaction. [4]Potassium carbonate is a mild base sufficient to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide. Acetone is a suitable polar aprotic solvent that facilitates the Sₙ2 mechanism without interfering with the nucleophile.
Step 3: Synthesis of 3-(Cyclopentyloxy)benzoic Acid (Saponification)
-
Setup: Dissolve the crude methyl 3-(cyclopentyloxy)benzoate (1.0 eq) in a mixture of methanol and water.
-
Reagent: Add an excess of potassium hydroxide (KOH, ~3-4 eq) or sodium hydroxide (NaOH). [5]3. Reaction: Heat the mixture to 50-60 °C and stir for 2-3 hours until the ester is fully hydrolyzed (monitored by TLC). [5]4. Workup: Cool the solution to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Isolation: Cool the solution in an ice bath and carefully acidify to a pH of 3-4 by the dropwise addition of 1M hydrochloric acid (HCl). The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield the final product, 3-(Cyclopentyloxy)benzoic acid. [3]Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent acidification protonates the carboxylate salt, causing the neutral carboxylic acid to precipitate from the aqueous solution due to its lower solubility.
Spectral Characterization (Predicted)
While experimental spectra are not publicly available, the structure of 3-(Cyclopentyloxy)benzoic acid allows for the confident prediction of its key spectral features, which are essential for its unambiguous identification.
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~11-13 ppm (s, 1H): A broad singlet corresponding to the acidic proton of the carboxylic acid.
-
δ ~7.6-7.7 ppm (m, 2H): Signals for the aromatic protons ortho to the carboxyl group and ortho to the ether linkage.
-
δ ~7.3-7.4 ppm (t, 1H): Triplet for the aromatic proton para to the carboxyl group.
-
δ ~7.1-7.2 ppm (m, 1H): Signal for the aromatic proton para to the ether linkage.
-
δ ~4.8-4.9 ppm (m, 1H): A multiplet (likely a quintet) for the methine proton (-O-CH -) of the cyclopentyl group.
-
δ ~1.6-2.0 ppm (m, 8H): A series of overlapping multiplets for the eight methylene protons (-CH₂-) of the cyclopentyl ring.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~172 ppm: Carboxyl carbon (-C OOH).
-
δ ~158 ppm: Aromatic carbon attached to the ether oxygen (Ar-C -O).
-
δ ~132 ppm: Quaternary aromatic carbon to which the carboxyl group is attached.
-
δ ~129 ppm, ~122 ppm, ~117 ppm, ~116 ppm: Signals for the four protonated aromatic carbons.
-
δ ~80 ppm: Methine carbon of the cyclopentyl group (-O-C H-).
-
δ ~33 ppm: Methylene carbons adjacent to the methine carbon in the cyclopentyl ring.
-
δ ~24 ppm: Remaining methylene carbons in the cyclopentyl ring.
-
-
Infrared (IR) Spectroscopy (KBr Pellet):
-
3300-2500 cm⁻¹ (broad): Characteristic very broad absorption due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. [6] * ~2960 cm⁻¹ and ~2870 cm⁻¹: C-H stretching vibrations of the cyclopentyl group.
-
~1700-1680 cm⁻¹ (strong): Strong C=O stretching vibration of the aryl carboxylic acid. [6] * ~1600 cm⁻¹ and ~1470 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1250 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether.
-
~1050 cm⁻¹: Symmetric C-O-C stretching.
-
-
Mass Spectrometry (EI):
-
m/z 206: Molecular ion peak [M]⁺.
-
m/z 189: Loss of a hydroxyl radical (-OH) from the molecular ion [M-17]⁺.
-
m/z 138: Loss of the cyclopentyl group (-C₅H₉) via cleavage of the ether bond.
-
m/z 69: Fragment corresponding to the cyclopentyl cation [C₅H₉]⁺.
-
Potential Applications and Research Directions: A Prospective Analysis
Direct applications of 3-(Cyclopentyloxy)benzoic acid are not extensively documented; however, its structure allows for an informed projection of its potential utility, primarily in the field of drug discovery.
Caption: Potential research applications for the title compound.
-
Scaffold for Medicinal Chemistry: The core structure is a classic "privileged scaffold" in drug design. The cyclopentyloxy group increases lipophilicity compared to a simple hydroxyl group, which can enhance membrane permeability and improve pharmacokinetic properties. This makes it an attractive starting point for synthesizing novel candidates for various biological targets. Many benzoic acid derivatives exhibit anti-inflammatory, antimicrobial, and antiviral activities. [1][2][7]* Development of Prodrugs: The carboxylic acid moiety is an ideal handle for creating ester prodrugs. Esterification can mask the polar carboxylic acid, improving oral bioavailability. These ester prodrugs can then be hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid parent drug. [8]* Intermediate for Complex Syntheses: This compound can serve as a valuable intermediate in multi-step syntheses. For instance, the benzoic acid framework is present in compounds targeting a wide range of receptors and enzymes.
Safety and Handling
As with any laboratory chemical, 3-(Cyclopentyloxy)benzoic acid should be handled with appropriate care, following standard safety protocols.
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
|---|
|
| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |Source:[9]
Handling Recommendations:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust. If dusting is a concern, moisten the material carefully before handling.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Store in a tightly sealed container in a dry, cool place away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
3-(Cyclopentyloxy)benzoic acid is a synthetically accessible derivative of benzoic acid with distinct physicochemical properties conferred by its lipophilic cyclopentyl ether group. While specific applications are still emerging, its structure positions it as a highly valuable building block for research and development, particularly in medicinal chemistry for the design of novel therapeutics and prodrugs. This guide provides the foundational knowledge—from synthesis to safety—required for scientists to effectively utilize this compound in their research endeavors.
References
-
Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 37847, p-(3-Cyclopentylpropyl)benzoic acid. Retrieved from [Link]
-
American Elements. (n.d.). 3-(cyclopentyloxy)benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrum of a benzoic acid derivative identified in 119 and 193.... Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Chen, J., et al. (2018). Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. Chemistry Central Journal, 12(1), 118. Available at: [Link]
- Painter, P., Cleveland, C., & Coleman, M. (2000). An Infrared Spectroscopic Study of p-n-Alkoxybenzoic Acids. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 348(1), 269–293.
- Google Patents. (n.d.). US4354038A - Process for the preparation of 3-hydroxybenzoic acid.
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
-
Manuja, R., Sachdeva, S., Jain, A., & Chaudhary, J. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. Available at: [Link]
-
The Organic Chemistry Tutor. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses [Video]. YouTube. Retrieved from [Link]
-
Chaudhary, J. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. SciSpace. Retrieved from [Link]
-
AIR Unimi. (2024, April 16). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoic Acid, TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Retrieved from [Link]
-
Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]
- Google Patents. (n.d.). EP0039812A1 - Preparation of 3-hydroxybenzoic acid.
-
Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
-
MassBank. (2017, October 22). Benzoic acids and derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 282065, 3-Cyclopropylbenzoic acid. Retrieved from [Link]
-
Reddit. (n.d.). Williamson Ether synthesis. r/OrganicChemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Hydroxybenzoic acid. Retrieved from [Link]
-
Sorensen-Unruh, C. (2017, July 25). Using an IR Spectrometer: Solid Benzoic Acid [Video]. YouTube. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). APPENDIX 2. Retrieved from [Link]
-
MDPI. (n.d.). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). EI Mass spectrum of the TMS derivative of benzoic acid (24). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 23). Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (2024, April 10). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]
-
Inchem.org. (n.d.). ICSC 0103 - BENZOIC ACID. Retrieved from [Link]
-
American Chemical Society. (2020, December 21). Benzoic acid. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
Chegg.com. (2022, February 15). Solved Table 2. Benzoic acid Melting Point Measurement. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
-
Sciencemadness Wiki. (2024, March 5). Benzoic acid. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzoic Acid, TMS derivative [webbook.nist.gov]
- 9. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Physical and chemical properties of 3-(Cyclopentyloxy)benzoic acid
An In-depth Technical Guide to 3-(Cyclopentyloxy)benzoic Acid: Synthesis, Characterization, and Potential Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(Cyclopentyloxy)benzoic acid, tailored for researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, provide a detailed synthesis protocol, outline methods for its characterization, and explore its potential therapeutic applications based on analogous structures.
Core Molecular Attributes
3-(Cyclopentyloxy)benzoic acid is an aromatic carboxylic acid distinguished by a cyclopentyl ether group at the meta-position of the benzene ring. This structural feature, combining a flexible aliphatic ring with a rigid aromatic acid, suggests potential for interesting physicochemical properties and biological activities.
| Property | Value | Source |
| CAS Number | 158860-99-2 | [1] |
| Molecular Formula | C₁₂H₁₄O₃ | [1] |
| Molecular Weight | 206.24 g/mol | [1] |
| IUPAC Name | 3-(cyclopentyloxy)benzoic acid | [1] |
| Appearance | Powder | [1] |
| Density (Predicted) | 1.207 g/cm³ | [1] |
| Purity (Commercial) | ≥95% |
Synthesis Protocol: A Step-by-Step Approach
The synthesis of 3-(Cyclopentyloxy)benzoic acid can be efficiently achieved through a two-step process starting from 3-hydroxybenzoic acid. This method involves an initial esterification to protect the carboxylic acid, followed by a Williamson ether synthesis to introduce the cyclopentyloxy group, and concluding with a hydrolysis step to yield the final product.[2]
Experimental Workflow
Caption: Synthetic workflow for 3-(Cyclopentyloxy)benzoic acid.
Detailed Methodology
Step 1: Synthesis of Methyl 3-hydroxybenzoate [2]
-
To a solution of 3-hydroxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain pure methyl 3-hydroxybenzoate.
Step 2: Synthesis of Methyl 3-(cyclopentyloxy)benzoate [2]
-
Dissolve methyl 3-hydroxybenzoate in acetone and add potassium carbonate as a base.
-
To this suspension, add cyclopentyl bromide.
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
After the reaction is complete, filter off the potassium salts and evaporate the solvent.
-
The resulting crude product, methyl 3-(cyclopentyloxy)benzoate, can be purified by column chromatography.
Step 3: Hydrolysis to 3-(Cyclopentyloxy)benzoic acid [2]
-
Dissolve the purified methyl 3-(cyclopentyloxy)benzoate in a mixture of methanol and 10% aqueous potassium hydroxide.
-
Reflux the solution until the ester is completely hydrolyzed (monitor by TLC).
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of 3-4, which will precipitate the carboxylic acid.[3]
-
Filter the precipitate, wash with cold water until neutral, and dry in an oven at a moderate temperature (e.g., 70°C) to yield the final product.[2]
Physicochemical Characterization
Due to the lack of published experimental data for 3-(Cyclopentyloxy)benzoic acid, this section outlines the expected analytical results based on its structure and data from analogous compounds.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons in the range of 7.0-8.0 ppm. - A multiplet around 4.8-5.0 ppm for the methine proton of the cyclopentyl group attached to oxygen. - Multiplets in the range of 1.5-2.0 ppm for the methylene protons of the cyclopentyl group. - A broad singlet above 10 ppm for the carboxylic acid proton, which is exchangeable with D₂O. |
| ¹³C NMR | - A peak around 170 ppm for the carbonyl carbon of the carboxylic acid. - Aromatic carbon signals between 115-160 ppm. - A signal around 80 ppm for the methine carbon of the cyclopentyl group bonded to oxygen. - Signals for the methylene carbons of the cyclopentyl group in the aliphatic region (20-40 ppm). |
| FT-IR | - A broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹. - A strong C=O stretching vibration for the carboxylic acid around 1700 cm⁻¹. - C-O stretching bands for the ether linkage around 1250 cm⁻¹ and 1050 cm⁻¹. - C-H stretching bands for the aromatic and aliphatic portions just below and above 3000 cm⁻¹. |
| Mass Spec. | - The molecular ion peak [M]⁺ or [M-H]⁻ corresponding to the molecular weight of 206.24 g/mol .[3] |
Solubility Profile (Predicted)
Based on the structure, 3-(Cyclopentyloxy)benzoic acid is expected to be poorly soluble in water but soluble in a range of organic solvents such as alcohols, acetone, and ethers.[4] The carboxylic acid group allows for solubility in basic aqueous solutions through deprotonation to form the carboxylate salt.
Potential Applications in Drug Development
While no specific biological activities have been reported for 3-(Cyclopentyloxy)benzoic acid, its structural similarity to other biologically active molecules suggests several avenues for investigation.
Rationale for Therapeutic Exploration
Caption: Potential therapeutic areas for 3-(Cyclopentyloxy)benzoic acid.
Many derivatives of benzoic acid and related phenolic compounds are known to possess a wide array of biological activities, including:
-
Antimicrobial and Antifungal Properties: Benzoic acid and its derivatives are used as preservatives due to their ability to inhibit the growth of bacteria and fungi.[2][4]
-
Anti-inflammatory Activity: Phenolic compounds are widely studied for their anti-inflammatory effects.[2]
-
Enzyme Inhibition: Structurally related compounds, such as chromane derivatives, have been investigated as inhibitors of enzymes like salicylate synthase from M. tuberculosis, suggesting a potential role in developing new anti-tubercular agents.[3][5]
The presence of the cyclopentyloxy group may enhance lipophilicity, potentially improving cell membrane permeability and oral bioavailability compared to simpler benzoic acid derivatives.
Safety and Handling
For safe handling of 3-(Cyclopentyloxy)benzoic acid, the following precautions should be observed, based on the GHS hazard statements.[1]
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Avoid contact with skin, eyes, and clothing.
-
In case of contact, rinse the affected area thoroughly with water. Seek medical attention if irritation persists.
-
Store in a cool, dry place away from incompatible materials.
-
Conclusion
3-(Cyclopentyloxy)benzoic acid is a compound with potential for further research and development, particularly in the fields of medicinal chemistry and material science. This guide provides a foundational framework for its synthesis, characterization, and exploration of its biological activities. The methodologies and predicted properties outlined herein offer a solid starting point for any scientist beginning to work with this intriguing molecule.
References
-
Mori, M., Cazzaniga, G., Nava, D., & Pini, E. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), M1841. Available at: [Link]
-
Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. Available at: [Link]
-
PubChem. (n.d.). 3-Cyclopropylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2024, January 22). Benzoic acid. In Wikipedia. Retrieved from [Link]
-
Mori, M., Cazzaniga, G., Nava, D., & Pini, E. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. ResearchGate. Available at: [Link]
-
American Elements. (n.d.). 3-(cyclopentyloxy)benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). p-(3-Cyclopentylpropyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Alchem.Pharmtech. (n.d.). 3-(Cyclopentyloxy)benzoic acid. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, p-(cyclohexyloxy)-, 3-(2-methylpiperidino)propyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
-
Quora. (2020). Can solid NaOH react with benzoic acid in an ether (C2H5)2O solution?. Retrieved from [Link]
Sources
A Comprehensive Guide to the Spectroscopic Characterization of 3-(Cyclopentyloxy)benzoic Acid
Foreword: The Imperative of Structural Verification in Modern Drug Discovery
In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An error in structural assignment can invalidate extensive biological screening, pharmacokinetic studies, and toxicological assessments, leading to squandered resources and significant delays. This guide is designed for researchers, medicinal chemists, and quality control specialists who require a robust, field-proven methodology for the structural elucidation of key intermediates like 3-(Cyclopentyloxy)benzoic acid. This compound, with its combination of an aromatic carboxylic acid and an aliphatic ether, serves as an excellent model for illustrating a multi-technique spectroscopic approach. We will move beyond simple data reporting to explore the causal relationships behind the spectral features, ensuring a deeper understanding that empowers confident and accurate characterization.
The Subject Molecule: 3-(Cyclopentyloxy)benzoic Acid
Before delving into the analytical techniques, we must first understand the structural features of our target molecule. 3-(Cyclopentyloxy)benzoic acid (Molecular Formula: C₁₂H₁₄O₃, Molecular Weight: 206.24 g/mol ) is a disubstituted benzene derivative.[1] Its utility often lies as a synthetic intermediate in the creation of more complex active pharmaceutical ingredients (APIs), where the cyclopentyloxy group can modulate lipophilicity and the benzoic acid moiety provides a handle for further chemical modification.[2]
The structural integrity of this molecule is paramount. The following sections will detail a systematic workflow for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Caption: Numbered structure of 3-(Cyclopentyloxy)benzoic acid.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR is arguably the most powerful tool for elucidating the precise connectivity of a small molecule. By analyzing the chemical shift, integration, and splitting pattern of each proton signal, we can construct a detailed map of the molecule.
2.1. Foundational Principles and Expected Spectral Features
The electron-withdrawing carboxylic acid group (-COOH) will deshield adjacent protons, shifting their signals downfield (to higher ppm). Conversely, the electron-donating nature of the ether oxygen (-OR) will shield nearby protons, moving them upfield.
-
Carboxylic Acid Proton (H_acid): This proton is highly deshielded and acidic. It will appear as a very broad singlet far downfield, typically between 10-13 ppm.[3][4] Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water.
-
Aromatic Protons (H2, H4, H5, H6): The four protons on the benzene ring will reside in the 7.0-8.0 ppm region. Their substitution pattern prevents simple first-order analysis, resulting in more complex multiplets. H2, being ortho to the electron-withdrawing -COOH group, is expected to be the most downfield of the aromatic signals. H4 and H6, being ortho and para to the electron-donating -OR group, will be shifted relatively upfield.
-
Cyclopentyl Protons (C8-H, C9-H₂, C10-H₂, C11-H₂, C12-H₂): The methine proton on C8, directly attached to the ether oxygen, will be the most downfield of the aliphatic signals, likely appearing as a multiplet around 4.8 ppm. The remaining eight protons on the cyclopentyl ring will appear as a series of overlapping multiplets in the upfield region, typically between 1.5-2.0 ppm.
2.2. Data Summary: Predicted ¹H NMR Assignments
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H_acid | ~12.9 | Broad Singlet | 1H | Acidic proton, subject to H-bonding. |
| H2 | ~7.7 | Singlet (or narrow triplet) | 1H | Aromatic, ortho to -COOH. |
| H6 | ~7.5 | Doublet of Doublets | 1H | Aromatic, ortho to -COOH, meta to -OR. |
| H4 | ~7.3 | Triplet | 1H | Aromatic, para to -COOH, meta to -OR. |
| H5 | ~7.1 | Doublet of Doublets | 1H | Aromatic, meta to -COOH, ortho to -OR. |
| C8-H | ~4.8 | Multiplet | 1H | Methine proton deshielded by ether oxygen. |
| C9,C12-H₂ | ~1.9 | Multiplet | 4H | Aliphatic protons adjacent to C8. |
| C10,C11-H₂ | ~1.6 | Multiplet | 4H | Aliphatic protons β to ether oxygen. |
Note: Predictions are based on standard substituent effects in DMSO-d₆.
2.3. Self-Validating Experimental Protocol
-
Sample Preparation: Accurately weigh ~10-15 mg of 3-(Cyclopentyloxy)benzoic acid into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a known amount of an internal standard like tetramethylsilane (TMS, 0.00 ppm).
-
Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be required.
-
Instrument Setup: Insert the sample into a calibrated NMR spectrometer (e.g., 400 MHz).
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
Verification: Process the spectrum (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate all signals; the relative integrals should match the number of protons in the assignment table.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Complementary to ¹H NMR, ¹³C NMR provides a direct count of the unique carbon environments within the molecule.
3.1. Foundational Principles and Expected Spectral Features
The chemical shift of a carbon nucleus is highly sensitive to its electronic environment. Electronegative atoms like oxygen cause a significant downfield shift.
-
Carbonyl Carbon (C7): The sp² hybridized carbon of the carboxylic acid is highly deshielded and will appear far downfield, typically in the 165-175 ppm range.[5]
-
Aromatic Carbons (C1-C6): The six aromatic carbons will produce distinct signals in the 115-160 ppm region. The carbon directly attached to the ether oxygen (C3) will be the most downfield among the ring carbons due to the direct deshielding effect. The carbon attached to the carboxylic acid (C1) will also be downfield.
-
Cyclopentyl Carbons (C8-C12): The methine carbon (C8) attached to the ether oxygen will be significantly deshielded relative to other aliphatic carbons, appearing around 80 ppm. The remaining four methylene carbons (C9-C12) will appear much further upfield, likely as two distinct signals (due to symmetry) in the 20-35 ppm range.
3.2. Data Summary: Predicted ¹³C NMR Assignments
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C7 (-COOH) | ~167 | Carbonyl carbon in an aromatic carboxylic acid. |
| C3 (-OAr) | ~158 | Aromatic carbon directly bonded to ether oxygen. |
| C1 (-C-COOH) | ~132 | Quaternary aromatic carbon attached to the carboxyl group. |
| C5 | ~129 | Aromatic CH, para to the ether group. |
| C6 | ~122 | Aromatic CH, ortho to the carboxyl group. |
| C2 | ~120 | Aromatic CH, ortho to the ether group. |
| C4 | ~115 | Aromatic CH, ortho to the ether group. |
| C8 (-O-CH) | ~80 | Methine carbon deshielded by ether oxygen. |
| C9, C12 (-CH₂) | ~33 | Aliphatic carbons adjacent to C8. |
| C10, C11 (-CH₂) | ~24 | Aliphatic carbons β to ether oxygen. |
Note: Predictions are based on standard substituent effects in DMSO-d₆.
3.3. Self-Validating Experimental Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~25-50 mg) may be beneficial for reducing acquisition time.
-
Data Acquisition: On the NMR spectrometer, select a proton-decoupled ¹³C experiment. This common technique simplifies the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon.
-
Parameters: A longer acquisition time and more scans (hundreds to thousands) are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Verification: Process the spectrum and calibrate to the solvent signal (e.g., DMSO-d₆ at 39.52 ppm). The total number of observed peaks should correspond to the 10 unique carbon environments predicted for the molecule (note the symmetry in the cyclopentyl ring).
FT-IR Spectroscopy: Identifying Functional Groups by Vibration
FT-IR spectroscopy is a rapid and highly effective method for confirming the presence of key functional groups. The energy of molecular vibrations corresponds to the infrared region of the electromagnetic spectrum.
Caption: Standard workflow for FT-IR analysis.
4.1. Foundational Principles and Expected Spectral Features
The spectrum of 3-(Cyclopentyloxy)benzoic acid is dominated by features from the carboxylic acid and the ether linkage.
-
O-H Stretch: The most diagnostic feature of a carboxylic acid is an extremely broad, strong absorption band from approximately 2500-3300 cm⁻¹. This breadth is due to extensive hydrogen bonding, which creates a continuum of O-H bond strengths.[3][6][7]
-
C-H Stretches: Sharp peaks will appear just below 3000 cm⁻¹ (aliphatic C-H) and just above 3000 cm⁻¹ (aromatic C-H).
-
C=O Stretch: A very strong and sharp absorption is expected between 1680-1710 cm⁻¹ for the carbonyl of the aromatic acid.[7] Conjugation with the benzene ring slightly lowers this frequency compared to an aliphatic carboxylic acid.
-
C-O Stretches: Two strong C-O stretching bands will be present. The C-O stretch of the carboxylic acid and the aryl-alkyl ether C-O stretch will appear in the 1200-1320 cm⁻¹ region.[7]
-
Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of absorptions unique to the molecule, serving as a "fingerprint" for identification.[6]
4.2. Data Summary: Predicted FT-IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 2500-3300 | Strong, Very Broad | O-H Stretch | Carboxylic Acid (Dimer) |
| 3000-3100 | Medium, Sharp | C-H Stretch | Aromatic |
| 2850-2980 | Medium, Sharp | C-H Stretch | Aliphatic (Cyclopentyl) |
| 1680-1710 | Strong, Sharp | C=O Stretch | Carboxylic Acid |
| 1580-1600 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1200-1320 | Strong | C-O Stretch | Ether & Carboxylic Acid |
4.3. Self-Validating Experimental Protocol
-
Instrument Preparation: Ensure the sample stage (typically an Attenuated Total Reflectance, or ATR, crystal) is clean.
-
Background Scan: Acquire a background spectrum of the empty stage. This is crucial as it subtracts signals from atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the solid 3-(Cyclopentyloxy)benzoic acid onto the ATR crystal and apply pressure to ensure good contact.
-
Sample Scan: Acquire the sample spectrum.
-
Verification: The resulting spectrum should clearly show the characteristic very broad O-H stretch and the strong, sharp C=O stretch. The absence of one of these key peaks would immediately invalidate the sample's identity.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers corroborating structural evidence through predictable fragmentation patterns.
Caption: Predicted EI fragmentation pathway for the title compound.
5.1. Foundational Principles and Expected Fragmentation
In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, creating a radical cation (the molecular ion, M⁺•) which then fragments in a predictable way.
-
Molecular Ion (M⁺•): The parent peak should be observed at an m/z (mass-to-charge ratio) of 206, confirming the molecular weight.[1]
-
Key Fragments: Benzoic acid derivatives show characteristic fragmentation. The most common cleavage is the loss of the substituent on the ring.
-
Loss of the cyclopentyloxy radical (-•OC₅H₉): This would lead to a fragment with m/z 121, corresponding to the 3-carboxybenzoyl cation.
-
Formation of the Benzoyl Cation: A more common pathway involves cleavage of the C-O ether bond, followed by loss of the cyclopentyl group and rearrangement, often leading to a prominent peak at m/z 105 . This benzoyl cation is a hallmark of many benzoic acid derivatives.[8]
-
Formation of the Phenyl Cation: The benzoyl cation (m/z 105) frequently loses a neutral carbon monoxide (CO) molecule to form the highly stable phenyl cation at m/z 77 .[8]
-
-
Alternative Ionization: Using a soft ionization technique like Electrospray Ionization (ESI) in negative mode, the primary ion observed would be the deprotonated molecule, [M-H]⁻, at m/z 205.[9][10]
5.2. Data Summary: Predicted Mass Spectrum Fragments (EI)
| m/z | Proposed Fragment | Identity |
| 206 | [C₁₂H₁₄O₃]⁺• | Molecular Ion (M⁺•) |
| 189 | [C₁₂H₁₃O₂]⁺ | [M - •OH]⁺ |
| 161 | [C₁₁H₁₃O]⁺ | [M - •COOH]⁺ |
| 121 | [C₇H₅O₂]⁺ | 3-Carboxybenzoyl cation |
| 105 | [C₇H₅O]⁺ | Benzoyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
5.3. Self-Validating Experimental Protocol
-
Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via an appropriate inlet (e.g., direct infusion for ESI, or a GC column for EI).
-
Ionization: Apply the chosen ionization method (e.g., EI at 70 eV).
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and key fragments.
-
Verification: The highest m/z value in an EI spectrum should correspond to the molecular weight of 206. The presence of the characteristic m/z 105 and 77 fragments provides strong, self-validating evidence for the benzoic acid core structure.
Conclusion: A Synergistic Approach to Certainty
The structural elucidation of 3-(Cyclopentyloxy)benzoic acid is not achieved by a single technique, but by the synergistic and self-validating interplay of multiple spectroscopic methods. ¹H and ¹³C NMR provide the detailed atomic connectivity, FT-IR rapidly confirms the essential functional groups (the carboxylic acid and ether), and Mass Spectrometry verifies the molecular weight and corroborates the core structure through fragmentation. By understanding the principles behind each technique and the predicted spectral outcomes, a researcher can confidently confirm the identity and purity of this, and similar, molecules, ensuring the integrity of their downstream research and development efforts.
References
-
Mori, M., Cazzaniga, G., Nava, D., & Pini, E. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024. Available at: [Link]
-
Brown, D. (n.d.). Infrared spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]
-
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]
-
American Elements. (n.d.). 3-(cyclopentyloxy)benzoic acid. Available at: [Link]
-
Mori, M., Cazzaniga, G., Nava, D., & Pini, E. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. ResearchGate. Available at: [Link]
-
LibreTexts Chemistry. (2020). 21.3: Spectroscopy of Carboxylic Acids. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid. Available at: [Link]
-
Brown, D. (n.d.). Mass spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]
-
SpectraBase. (n.d.). 3-Hydroxy-benzoic acid. Available at: [Link]
-
Steimer, S. S., Kourtchev, I., & Kalberer, M. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids. University of Cambridge. Available at: [Link]
-
JoVE. (2023). Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]
-
Magnetic Resonance in Chemistry. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Available at: [Link]
-
Al-Suod, H., et al. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry. PMC. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]
-
LibreTexts Chemistry. (2023). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]
- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. mdpi.com [mdpi.com]
- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Solubility and stability of 3-(Cyclopentyloxy)benzoic acid in different solvents
An In-depth Technical Guide to the Solubility and Stability of 3-(Cyclopentyloxy)benzoic acid
Introduction
In the landscape of pharmaceutical development, a thorough understanding of a drug candidate's physicochemical properties is paramount to its successful progression from discovery to a viable drug product. Among these properties, solubility and stability are foundational pillars that dictate bioavailability, formulation strategies, storage conditions, and ultimately, therapeutic efficacy and safety. This guide provides a comprehensive technical overview of the methodologies and scientific rationale for characterizing the solubility and stability of 3-(Cyclopentyloxy)benzoic acid, a molecule of interest in medicinal chemistry.
3-(Cyclopentyloxy)benzoic acid is an aromatic carboxylic acid featuring a cyclopentyloxy ether linkage at the meta position. This unique combination of a lipophilic cyclopentyl ether group and a polar carboxylic acid function imparts a distinct physicochemical profile that requires careful investigation. While specific experimental data for this compound is not extensively published, this guide will leverage established principles and methodologies applied to analogous structures, such as benzoic acid and its derivatives, to provide a robust framework for its characterization.[1][2] As a Senior Application Scientist, the intent is not merely to present protocols, but to elucidate the causal reasoning behind each experimental choice, ensuring a scientifically sound and self-validating approach to the analysis of this compound.
Part 1: Solubility Assessment
Aqueous and non-aqueous solubility are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For orally administered drugs, sufficient aqueous solubility is often a prerequisite for absorption. In contrast, solubility in organic solvents is crucial for various stages of drug manufacturing, including synthesis, purification, and the formulation of certain dosage forms.[3][4]
Rationale for Solvent Selection
The selection of solvents for a comprehensive solubility screen should be systematic and cover a range of polarities and hydrogen bonding capabilities to build a complete picture of the solute's behavior. The chemical structure of 3-(Cyclopentyloxy)benzoic acid—containing a hydrophobic benzene ring and cyclopentyl group, a hydrogen-bond accepting ether oxygen, and a hydrogen-bond donating and accepting carboxylic acid group—suggests a nuanced solubility profile.
Our solvent selection strategy is therefore based on classifying solvents into distinct categories to probe these different intermolecular interactions:
-
Polar Protic Solvents: These solvents (e.g., Water, Ethanol, Methanol) can act as both hydrogen bond donors and acceptors. They are crucial for assessing aqueous solubility and the impact of hydrogen bonding on dissolution.[5]
-
Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Acetonitrile (ACN) are polar and can accept hydrogen bonds but lack a hydrogen-bond donating moiety. They are excellent for dissolving a wide range of organic molecules and are common vehicles in biological assays.
-
Non-Polar Aprotic Solvents: Solvents such as Toluene and Hexane lack significant polarity and cannot participate in hydrogen bonding. They are useful for understanding the lipophilicity of the compound.[6]
-
Intermediate Polarity Solvents: Solvents like Ethyl Acetate and Dichloromethane (DCM) represent a middle ground and are frequently used in extractions and chromatography.
The following diagram illustrates the logical workflow for solvent selection based on their physicochemical properties.
Caption: A logical workflow for selecting a diverse range of solvents to comprehensively assess solubility.
Proposed Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a gold-standard technique for determining equilibrium solubility. It is a robust and reliable method that ensures the solution has reached saturation.
Protocol:
-
Preparation: Add an excess amount of 3-(Cyclopentyloxy)benzoic acid to a series of glass vials, each containing a known volume of a selected solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C and 37 °C to simulate room and physiological temperatures). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow them to reach equilibrium. A preliminary kinetic study can determine the minimum time to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Centrifuge the samples at a controlled temperature to ensure complete separation of the solid and liquid phases.
-
Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as the HPLC-UV method described below, to determine the concentration of the dissolved compound.
Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for the accurate quantification of the parent compound without interference from potential impurities or degradants. Based on methods for similar aromatic acids, a reverse-phase HPLC method is proposed.[7][8]
HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water containing 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The acidic modifier ensures the carboxylic acid is in its protonated form for better retention and peak shape. A typical starting point would be a 60:40 mixture of Acetonitrile:Acidified Water.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength of approximately 235 nm, which is a common absorbance maximum for benzoic acid derivatives.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Method Validation: This method must be validated for linearity, accuracy, precision, and specificity according to ICH guidelines to ensure reliable quantification.
Data Presentation
The results of the solubility study should be presented in a clear and concise table, allowing for easy comparison across different solvents and temperatures.
Table 1: Hypothetical Solubility of 3-(Cyclopentyloxy)benzoic acid in Various Solvents
| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | Polar Protic | 25 | Data to be determined | Data to be determined |
| Ethanol | Polar Protic | 25 | Data to be determined | Data to be determined |
| DMSO | Polar Aprotic | 25 | Data to be determined | Data to be determined |
| Acetonitrile | Polar Aprotic | 25 | Data to be determined | Data to be determined |
| Ethyl Acetate | Intermediate | 25 | Data to be determined | Data to be determined |
| Toluene | Non-Polar | 25 | Data to be determined | Data to be determined |
| Hexane | Non-Polar | 25 | Data to be determined | Data to be determined |
Part 2: Stability Profiling
Stability testing is a critical component of drug development, providing insights into the intrinsic stability of a drug substance and its potential degradation pathways.[10] This information is vital for determining appropriate storage conditions, retest periods, and for the development of a stability-indicating analytical method. Forced degradation, or stress testing, is employed to accelerate the degradation process and identify likely degradation products.[11]
Theoretical Degradation Pathways
The structure of 3-(Cyclopentyloxy)benzoic acid possesses two primary functional groups susceptible to degradation: the ether linkage and the carboxylic acid group.
-
Hydrolysis of the Ether Linkage: Ether linkages are generally stable but can be cleaved under harsh acidic conditions, particularly at elevated temperatures. This would likely proceed via protonation of the ether oxygen followed by nucleophilic attack, potentially yielding 3-hydroxybenzoic acid and cyclopentanol or a related cyclopentyl halide depending on the conditions.
-
Decarboxylation: While aromatic carboxylic acids are relatively stable, decarboxylation can occur under extreme heat. Studies on benzoic acid derivatives in subcritical water have shown decarboxylation at temperatures above 200°C.[12] This would result in the formation of cyclopentyloxybenzene.
-
Oxidative Degradation: The benzene ring can be susceptible to oxidative degradation, potentially leading to the formation of hydroxylated or ring-opened products, though this often requires strong oxidizing agents or catalysts.
Forced Degradation Study Protocol
A forced degradation study should be designed to achieve a target degradation of 5-20%.[13] Degradation beyond this level can lead to secondary degradation products that may not be relevant to formal stability studies.
Stress Conditions:
-
Acidic Hydrolysis: The compound is dissolved in a suitable solvent and treated with 0.1 M HCl at room temperature and an elevated temperature (e.g., 60°C) for a defined period.[13]
-
Basic Hydrolysis: The compound is treated with 0.1 M NaOH under the same temperature conditions as the acidic hydrolysis. The stability of benzoic acid derivatives can vary significantly between acidic and basic conditions.[14]
-
Oxidative Degradation: The compound is exposed to an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature.
-
Thermal Degradation: The solid compound is exposed to dry heat (e.g., 80°C) for an extended period.
-
Photostability: The compound (in both solid and solution form) is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.
The following diagram outlines the workflow for a comprehensive forced degradation study.
Caption: A systematic workflow for conducting forced degradation studies to assess stability.
Data Presentation
The outcomes of the forced degradation study should be systematically tabulated to provide a clear overview of the compound's stability under various stress conditions.
Table 2: Summary of Forced Degradation Studies for 3-(Cyclopentyloxy)benzoic acid
| Stress Condition | Reagent/Condition | Time (hours) | % Assay of Parent Compound | % Degradation | No. of Degradants | Observations/Potential Degradants |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | 24 | Data to be determined | Data to be determined | Data to be determined | Potential ether cleavage |
| Basic Hydrolysis | 0.1 M NaOH, 60°C | 24 | Data to be determined | Data to be determined | Data to be determined | Expected to be stable |
| Oxidation | 3% H₂O₂, RT | 24 | Data to be determined | Data to be determined | Data to be determined | Potential for ring oxidation |
| Thermal | 80°C (solid) | 48 | Data to be determined | Data to be determined | Data to be determined | Expected to be stable |
| Photolytic | ICH Q1B | - | Data to be determined | Data to be determined | Data to be determined | Assess photosensitivity |
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous approach to characterizing the solubility and stability of 3-(Cyclopentyloxy)benzoic acid. By employing a systematic solvent selection strategy, a robust equilibrium solubility protocol, and a validated stability-indicating HPLC method, researchers can generate the critical data needed to advance this compound through the drug development pipeline. The proposed forced degradation studies will provide invaluable insights into its intrinsic stability and potential degradation pathways, informing formulation development and defining storage requirements. While this guide is built upon established principles for similar molecules, the empirical data generated from these proposed studies will be essential to fully elucidate the unique physicochemical profile of 3-(Cyclopentyloxy)benzoic acid.
References
-
IJCRT.org. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. [Link]
-
PubMed. (2010). Degradation of benzoic acid and its derivatives in subcritical water. [Link]
-
National Institutes of Health (NIH). (2015). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
PubChem. 3-Cyclopropylbenzoic acid. [Link]
-
ResearchGate. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. [Link]
-
ResearchGate. The solubility of benzoic acid in seven solvents. [Link]
-
Beilstein Journals. (2018). Synthesis and stability of strongly acidic benzamide derivatives. [Link]
-
AIR Unimi. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
-
DergiPark. (2013). Forced Degradation Profiling of Artemether by Validated Stability- Indicating RP-HPLC-DAD Method. [Link]
-
ResearchGate. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. [Link]
-
ResearchGate. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. [Link]
-
ResearchGate. Summary of results of forced degradation studies. [Link]
-
Wikipedia. Benzoic acid. [Link]
-
University of Rochester. Common Organic Solvents: Table of Properties. [Link]
-
ResearchGate. Table 2 -List of solvents commonly used in pharmaceutical processes. [Link]
-
UST Journals. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
-
MDPI. (2020). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. [Link]
-
MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
-
SciSpace. (2014). A validated high performance liquid chromatography method for determination of three bioactive compounds p-hydroxy benzoic acid, negundoside and agnuside in Vitex species. [Link]
-
ResearchGate. (2020). Solubility of Benzoic Acid in Mixed Solvents. [Link]
-
ScienceDirect. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. 3-Cyclopropylbenzoic acid | C10H10O2 | CID 282065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. helixchrom.com [helixchrom.com]
- 8. journals.ust.edu [journals.ust.edu]
- 9. scispace.com [scispace.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijrpp.com [ijrpp.com]
- 12. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. BJOC - Synthesis and stability of strongly acidic benzamide derivatives [beilstein-journals.org]
An In-Depth Technical Guide to the Mechanisms of Action of Benzoic Acid Derivatives
This guide provides a comprehensive exploration of the multifaceted mechanisms of action of benzoic acid and its derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific principles and experimental methodologies that underpin our understanding of these versatile compounds. From their well-established role as antimicrobial agents to their emerging applications in oncology, we will dissect the molecular interactions and cellular consequences of benzoic acid derivatives.
Section 1: Antimicrobial and Antifungal Mechanisms of Action
Benzoic acid and its derivatives have long been utilized for their ability to inhibit the growth of bacteria and fungi.[1][2] Their efficacy is rooted in a fundamental disruption of microbial cellular integrity and function.
Disruption of Intracellular pH and Membrane Energetics
The primary antimicrobial mechanism of benzoic acid is its ability to act as a protonophore, disrupting the intracellular pH of microorganisms.[3] This action is highly dependent on the pH of the external environment. In acidic conditions, the un-dissociated, lipophilic form of benzoic acid predominates and can readily permeate the microbial cell membrane.[3] Once inside the more alkaline cytoplasm, the acid dissociates, releasing a proton and acidifying the intracellular environment.[3] This acidification disrupts critical metabolic processes and inhibits the growth and survival of the microorganism.[3]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial activity. The broth microdilution method is a standard protocol for determining MIC values.[4]
Methodology:
-
Preparation of Stock Solution: Dissolve the benzoic acid derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized suspension of the target microorganism to each well.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for a specified period (typically 18-24 hours).
-
Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]
Causality Behind Experimental Choices: The use of a standardized inoculum and specific growth media ensures reproducibility and comparability of results. The serial dilution allows for the precise determination of the minimum concentration required for inhibition.
Fungal-Specific Enzyme Inhibition: Targeting CYP53
Certain benzoic acid derivatives exhibit potent antifungal activity by specifically targeting fungal enzymes. One such target is CYP53, a cytochrome P450 enzyme involved in the fungal-specific benzoate hydroxylation pathway.[1] Inhibition of CYP53 disrupts fungal metabolism and growth.
Experimental Workflow: Investigating Fungal CYP53 Inhibition
Caption: Workflow for determining the inhibitory effect of benzoic acid derivatives on fungal CYP53.
Section 2: Anticancer Mechanisms of Action
The application of benzoic acid derivatives in oncology is a rapidly evolving field, with several compounds demonstrating potent anticancer activity through diverse mechanisms.[5]
Enzyme Inhibition in Cancer Proliferation
2.1.1. Histone Deacetylase (HDAC) Inhibition:
A significant number of benzoic acid derivatives, particularly those with a hydroxamic acid moiety, act as inhibitors of histone deacetylases (HDACs).[6][7][8] HDACs play a crucial role in regulating gene expression, and their aberrant activity is often associated with cancer.[6] By inhibiting HDACs, these compounds can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and induction of apoptosis.[6][9]
Table 1: Inhibitory Activity (IC50) of Benzoic Acid Derivatives against HDACs
| Compound | Derivative Type | HDAC Isoform | IC50 (µM) | Cancer Cell Line | Reference |
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Schiff Base | Not specified | 17.84 | HeLa | [2] |
| YSL-109 | Hydroxamic acid | HDAC1 | 259.439 | - | [8] |
| YSL-109 | Hydroxamic acid | HDAC6 | 0.000537 | - | [8] |
| YSL-109 | Hydroxamic acid | HDAC8 | 2.24 | - | [8] |
| Compound 29 | Pyrimidine-based hydroxamic acid | HDAC4 | 16.6 | - | [6] |
| Compound 29 | Pyrimidine-based hydroxamic acid | HDAC8 | 1.2 | - | [6] |
| VI(i) | Heteroaryl-capped hydroxamic acid | HDAC1 | 3.06 µg/mL | - | [7] |
| VI(i) | Heteroaryl-capped hydroxamic acid | HDAC6 | 4.08 µg/mL | - | [7] |
2.1.2. Dihydrofolate Reductase (DHFR) Inhibition:
Aminopterin, a 4-aminopteroic acid derivative, is an antineoplastic agent that inhibits dihydrofolate reductase (DHFR).[10] DHFR is essential for the synthesis of nucleotides, and its inhibition disrupts DNA replication and cell division, leading to cancer cell death.[11]
Table 2: Inhibitory Activity (IC50) of DHFR Inhibitors
| Compound | Derivative Type | DHFR IC50 (µM) | Reference |
| Aminopterin | 4-aminopteroic acid | Not specified | [10] |
| Methotrexate | Folic acid analog | Not specified | [10] |
| Compound 31 | Dihydrotriazine-chalcone hybrid | 2.4 | [12] |
| Quinazolinone derivatives | Quinazolinone | 0.3 - 1.0 | [12] |
Modulation of Cellular Signaling Pathways
2.2.1. Retinoic Acid Receptor (RAR) Signaling:
Some benzoic acid derivatives, such as Tamibarotene (a retinobenzoic acid), selectively bind to retinoic acid receptors (RARs).[10] This interaction can inhibit uncontrolled cell growth and promote differentiation.[10] The RAR signaling pathway is a complex cascade involving heterodimerization with retinoid X receptors (RXRs) and binding to retinoic acid response elements (RAREs) in the DNA.[13][14][15]
Caption: Simplified diagram of the Retinoic Acid Receptor (RAR) signaling pathway.
2.2.2. Induction of Apoptosis:
A common endpoint for many anticancer benzoic acid derivatives is the induction of apoptosis, or programmed cell death.[9] This can occur through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.[16][17]
Caption: Overview of the extrinsic and intrinsic apoptosis pathways.
Experimental Protocol: Assessing Apoptosis by Flow Cytometry
Flow cytometry is a powerful technique to quantify apoptosis. The Annexin V/Propidium Iodide (PI) assay is a widely used method.
Methodology:
-
Cell Treatment: Treat cancer cells with the benzoic acid derivative for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Causality Behind Experimental Choices: Annexin V has a high affinity for phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells. This dual staining allows for the differentiation of various stages of cell death.
Section 3: Structure-Activity Relationships (SAR)
The biological activity of benzoic acid derivatives is intricately linked to their chemical structure. Quantitative Structure-Activity Relationship (QSAR) studies are employed to understand how modifications to the benzoic acid scaffold influence its efficacy.[18]
Table 3: Minimum Inhibitory Concentrations (MIC) of Benzoic Acid Derivatives against Various Microorganisms
| Compound | Substituent(s) | Microorganism | MIC (mg/mL) | Reference |
| Benzoic acid | - | E. coli O157 | 1 | [5] |
| 2-hydroxybenzoic acid | 2-OH | E. coli O157 | 1 | [5] |
| 4-hydroxybenzoic acid | 4-OH | E. coli O157 | 2 | [5] |
| 3,4-dihydroxybenzoic acid | 3,4-diOH | E. coli O157 | 2 | [5] |
| 3,4,5-trihydroxybenzoic acid | 3,4,5-triOH | E. coli O157 | 4 | [5] |
| 2-aminobenzoic acid derivative 1 | - | C. albicans | 0.070 | [19] |
| 2-aminobenzoic acid derivative 2 | - | C. albicans | 0.070 | [19] |
| Methyl caffeate | - | C. albicans | 0.128 | [20] |
| Methyl 2-nitrocinnamate | - | C. albicans | 0.128 | [20] |
| Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate | Sorbic acid amide | B. subtilis | 0.17 mM | [4] |
| Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate | Sorbic acid amide | S. aureus | 0.50 mM | [4] |
References
-
A Comprehensive Study On Benzoic Acid And Its Derivatives - IJCRT.org. (2024). Retrieved from [Link]
-
Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC - NIH. (2021). Retrieved from [Link]
-
A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids. (2022). Retrieved from [Link]
-
Heteroaryl-Capped Hydroxamic Acid Derivatives with Varied Linkers: Synthesis and Anticancer Evaluation with Various Apoptosis Analyses in Breast Cancer Cells, Including Docking, Simulation, DFT, and ADMET Studies - PMC - NIH. (n.d.). Retrieved from [Link]
-
Structure of Benzoic acid, methyl ester present in the methanolic extract of C. zeylanicum using GC-MS analysis … - ResearchGate. (n.d.). Retrieved from [Link]
-
Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production - PMC - NIH. (2023). Retrieved from [Link]
-
Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications - MDPI. (n.d.). Retrieved from [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. (2023). Retrieved from [Link]
-
(PDF) 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - ResearchGate. (2019). Retrieved from [Link]
-
Diagram of Fas-mediated apoptosis. Model pathway representation of... - ResearchGate. (n.d.). Retrieved from [Link]
-
Hydroxamic acid derivatives as HDAC1, HDAC6 and HDAC8 inhibitors with antiproliferative activity in cancer cell lines - PubMed Central. (2020). Retrieved from [Link]
-
Mitochondrial Membrane Potential Assay - PMC - NIH. (n.d.). Retrieved from [Link]
-
A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES - YMER. (n.d.). Retrieved from [Link]
-
Antifungal Activity of Cinnamic Acid and Benzoic Acid Esters Against Candida Albicans Strains - PubMed. (2017). Retrieved from [Link]
-
Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC - NIH. (2017). Retrieved from [Link]
-
Analysis by Western Blotting - Apoptosis - Bio-Rad Antibodies. (n.d.). Retrieved from [Link]
-
a comprehensive review on benzoic acid and its derivatives - Semantic Scholar. (n.d.). Retrieved from [Link]
-
Methods to measure membrane potential and permeability transition in the mitochondria during apoptosis - PubMed. (n.d.). Retrieved from [Link]
-
Potency of hydroxamic acid and benzamide HDAC inhibitors against... - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives - Journal of Pharmaceutical Technology, Research and Management - Chitkara University. (n.d.). Retrieved from [Link]
-
DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC. (2019). Retrieved from [Link]
-
Retinoic acid production and signaling A schematic diagram of the... - ResearchGate. (n.d.). Retrieved from [Link]
-
FasL-Independent Activation of Fas - Madame Curie Bioscience Database - NCBI Bookshelf. (n.d.). Retrieved from [Link]
-
Apoptosis. (n.d.). Retrieved from [Link]
-
JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray. (n.d.). Retrieved from [Link]
-
(PDF) DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. (n.d.). Retrieved from [Link]
-
retinoic acid signaling pathwayRat Genome Database - Medical College of Wisconsin. (n.d.). Retrieved from [Link]
- US8198328B2 - Treatment of cancer using benzoic acid derivatives - Google Patents. (n.d.).
-
Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives. (2018). Retrieved from [Link]
-
Retinoic acid receptor structures: the journey from single domains to full-length complex. (2022). Retrieved from [Link]
-
Apoptosis - Intrisinic Pathway - External - TeachMeAnatomy. (2026). Retrieved from [Link]
-
Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships - MDPI. (n.d.). Retrieved from [Link]
-
Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents - PMC - NIH. (2023). Retrieved from [Link]
-
Best protocol to collect mammalian cells for screening apoptosis markers using WB? (2021). Retrieved from [Link]
-
Dihydrofolate Reductase Inhibitors as Anticancer Agents: Progress and Perspectives in Drug Design and Development - Monash University. (n.d.). Retrieved from [Link]
-
Apoptosis studies by activation of caspases. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers. (n.d.). Retrieved from [Link]
-
Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - MDPI. (n.d.). Retrieved from [Link]
-
Extrinsic Pathway of Apoptosis || 4K Animation - YouTube. (2024). Retrieved from [Link]
-
Antifungal activity of benzoic acid derivatives from Piper lanceaefolium | Request PDF. (n.d.). Retrieved from [Link]
-
DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review - PubMed. (2023). Retrieved from [Link]
-
retinoic acid receptor signaling pathway Gene Ontology Term (GO:0048384). (n.d.). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids [beilstein-journals.org]
- 7. Heteroaryl-Capped Hydroxamic Acid Derivatives with Varied Linkers: Synthesis and Anticancer Evaluation with Various Apoptosis Analyses in Breast Cancer Cells, Including Docking, Simulation, DFT, and ADMET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroxamic acid derivatives as HDAC1, HDAC6 and HDAC8 inhibitors with antiproliferative activity in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. research.monash.edu [research.monash.edu]
- 12. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. retinoic acid signaling pathwayRat Genome Database [rgd.mcw.edu]
- 14. Retinoic acid receptor structures: the journey from single domains to full-length complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. teachmeanatomy.info [teachmeanatomy.info]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Antifungal activity of cinnamic acid and benzoic acid esters against Candida albicans strains - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of Cyclopentyloxy-Substituted Benzoic Acids: A Technical Guide for Researchers
Foreword: Unlocking the Therapeutic Promise of a Versatile Scaffold
In the landscape of modern drug discovery, the benzoic acid scaffold remains a cornerstone of medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents.[1] Its inherent structural simplicity, coupled with the ability to readily undergo chemical modifications, has led to a vast array of biologically active compounds.[2] This guide delves into a specific and increasingly significant class of these derivatives: cyclopentyloxy-substituted benzoic acids. The introduction of the cyclopentyloxy moiety imparts unique physicochemical properties, influencing lipophilicity, metabolic stability, and target engagement, thereby opening new avenues for therapeutic intervention in a range of diseases, from inflammatory disorders to cancer.
This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It is designed to provide not just a review of the existing literature, but a practical guide to the synthesis, biological evaluation, and mechanistic understanding of cyclopentyloxy-substituted benzoic acids. By elucidating the causal relationships behind experimental choices and providing detailed, validated protocols, this guide aims to empower researchers to confidently explore and expand upon the therapeutic potential of this promising class of molecules.
I. The Strategic Advantage of the Cyclopentyloxy Group in Drug Design
The rationale for incorporating a cyclopentyloxy group into a benzoic acid scaffold is rooted in fundamental principles of medicinal chemistry. The bulky and lipophilic nature of the cyclopentyl ring can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile.
Key Physicochemical Influences:
-
Lipophilicity: The cyclopentyl group increases the lipophilicity of the benzoic acid core, which can enhance membrane permeability and facilitate oral absorption. This is a critical factor in designing orally bioavailable drugs.
-
Metabolic Stability: The ether linkage and the cyclic aliphatic ring can be more resistant to metabolic degradation compared to linear alkyl chains, potentially leading to a longer half-life and improved pharmacokinetic profile.[3]
-
Conformational Constraint: The five-membered ring introduces a degree of conformational rigidity, which can lead to more specific interactions with biological targets and improve binding affinity.
-
Modulation of Acidity: The electronic effect of the cyclopentyloxy group can influence the pKa of the carboxylic acid, which in turn affects its ionization state at physiological pH and its ability to interact with target proteins.[4]
These properties make cyclopentyloxy-substituted benzoic acids attractive candidates for targeting a variety of biological pathways implicated in disease.
II. Synthetic Strategies: A Practical Guide to Williamson Ether Synthesis
The primary and most efficient method for the synthesis of cyclopentyloxy-substituted benzoic acids is the Williamson ether synthesis.[5] This robust and versatile reaction involves the nucleophilic substitution of a halide by an alkoxide. In this context, a hydroxybenzoic acid ester is deprotonated to form a phenoxide, which then reacts with a cyclopentyl halide.
Detailed Step-by-Step Protocol for the Synthesis of 4-(Cyclopentyloxy)benzoic Acid
This protocol provides a reliable method for the synthesis of 4-(cyclopentyloxy)benzoic acid, a key intermediate for further derivatization.
Materials:
-
Methyl 4-hydroxybenzoate
-
Cyclopentyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Workflow:
Caption: Williamson Ether Synthesis Workflow for 4-(Cyclopentyloxy)benzoic Acid.
Procedure:
-
Step 1: Synthesis of Methyl 4-(cyclopentyloxy)benzoate.
-
To a solution of methyl 4-hydroxybenzoate (1 equivalent) in dry DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add cyclopentyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 80°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude methyl 4-(cyclopentyloxy)benzoate.
-
-
Step 2: Saponification to 4-(Cyclopentyloxy)benzoic Acid.
-
Dissolve the crude ester from Step 1 in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add sodium hydroxide (3 equivalents) and reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
-
Step 3: Acidification and Isolation.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with concentrated HCl.
-
A white precipitate of 4-(cyclopentyloxy)benzoic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Self-Validation: The purity of the final product should be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry). The expected spectra should be consistent with the structure of 4-(cyclopentyloxy)benzoic acid.
III. Biological Activities and Therapeutic Targets
Cyclopentyloxy-substituted benzoic acids have demonstrated a range of biological activities, with anti-inflammatory and anticancer properties being the most prominent.
A. Anti-inflammatory Activity: Targeting the Pillars of Inflammation
Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Cyclopentyloxy-substituted benzoic acids have shown promise as anti-inflammatory agents by modulating key inflammatory pathways.
1. Inhibition of Cyclooxygenase-2 (COX-2):
The COX-2 enzyme is a critical mediator of inflammation, responsible for the production of prostaglandins.[6] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX-2. Several benzoic acid derivatives have been shown to be potent COX-2 inhibitors.[3]
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol provides a method to assess the COX-2 inhibitory activity of test compounds.[7][8]
Caption: Workflow for the In Vitro COX-2 Inhibition Assay.
Procedure:
-
Reagent Preparation: Prepare solutions of the test compound, a positive control (e.g., celecoxib), recombinant human COX-2 enzyme, a fluorometric probe, and arachidonic acid in the appropriate assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or control.
-
Pre-incubation: Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode for 5-10 minutes.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC₅₀ value.
2. Modulation of the NF-κB Signaling Pathway:
The nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[9] Inhibition of the NF-κB pathway is a key strategy for the development of anti-inflammatory drugs.
Signaling Pathway Diagram: NF-κB Activation and Inhibition
Caption: Simplified NF-κB Signaling Pathway and a Potential Point of Inhibition.
Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB in response to an inflammatory stimulus and the inhibitory effect of test compounds.[10][11]
Procedure:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HeLa) and transfect them with a luciferase reporter plasmid containing NF-κB response elements.
-
Compound Treatment: Treat the transfected cells with various concentrations of the cyclopentyloxy-substituted benzoic acid for a specified period.
-
Stimulation: Induce NF-κB activation by adding an inflammatory stimulus (e.g., TNF-α or LPS).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control and calculate the percentage of NF-κB inhibition and the IC₅₀ value.
B. Anticancer Activity: A Multi-pronged Approach
Benzoic acid derivatives have shown promise as anticancer agents, and the addition of a cyclopentyloxy group can enhance this activity.[2][12] The proposed mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs on cell lines like MCF-7 (breast cancer) and HeLa (cervical cancer).[13][14]
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 or HeLa) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.
IV. Structure-Activity Relationship (SAR) Insights
Understanding the relationship between the chemical structure of cyclopentyloxy-substituted benzoic acids and their biological activity is crucial for designing more potent and selective drug candidates.
Key SAR Observations:
-
Position of the Cyclopentyloxy Group: The position of the cyclopentyloxy group on the benzoic acid ring (ortho, meta, or para) significantly influences activity. The para-position often leads to favorable interactions with target proteins.
-
Substitution on the Cyclopentyl Ring: Introducing substituents on the cyclopentyl ring can modulate lipophilicity and steric hindrance, providing opportunities to fine-tune the activity and pharmacokinetic properties.
-
Additional Substituents on the Benzoic Acid Ring: The presence of other substituents (e.g., halogens, nitro groups) on the aromatic ring can alter the electronic properties and hydrogen bonding potential of the molecule, impacting its biological activity.[4]
| Compound/Modification | Target | Observed Activity | Reference |
| Para-alkoxy substitution | COX-2 | Increased inhibitory activity | [3] |
| Increased lipophilicity | General biological activity | Often leads to increased potency | [4] |
| Electron-withdrawing groups | Acidity (pKa) | Increases acidity | [4] |
V. Pharmacokinetic Profile: A Glimpse into In Vivo Behavior
The pharmacokinetic properties of a drug candidate determine its absorption, distribution, metabolism, and excretion (ADME) profile. While specific data for many cyclopentyloxy-substituted benzoic acids are limited, general trends for alkoxy-substituted benzoic acids can provide valuable insights.
-
Absorption: The increased lipophilicity imparted by the cyclopentyloxy group generally favors good oral absorption.[15]
-
Metabolism: The ether linkage can be a site of metabolic cleavage, although the cyclic nature of the pentyl group may confer some stability. The primary route of metabolism for benzoic acid itself is conjugation with glycine to form hippuric acid.[16] Similar conjugation pathways may be relevant for its derivatives.
-
Excretion: The metabolites and any unchanged drug are primarily excreted through the kidneys.[15]
Further in vivo pharmacokinetic studies are essential to fully characterize the ADME profile of specific cyclopentyloxy-substituted benzoic acid derivatives.
VI. Future Directions and Conclusion
Cyclopentyloxy-substituted benzoic acids represent a promising class of compounds with significant therapeutic potential, particularly in the areas of inflammation and cancer. The versatility of the benzoic acid scaffold, combined with the favorable physicochemical properties conferred by the cyclopentyloxy group, provides a rich platform for the design and synthesis of novel drug candidates.
Future research should focus on:
-
Expanding the chemical diversity: Synthesizing and evaluating a broader range of derivatives with modifications to both the cyclopentyl and benzoic acid rings.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.
-
Comprehensive in vivo evaluation: Conducting thorough pharmacokinetic and efficacy studies in relevant animal models of disease.
-
Quantitative Structure-Activity Relationship (QSAR) studies: Developing predictive models to guide the design of more potent and selective analogues.[4]
By leveraging the principles and protocols outlined in this guide, researchers can accelerate the discovery and development of novel cyclopentyloxy-substituted benzoic acid-based therapeutics to address unmet medical needs.
References
-
Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. MDPI. [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]
-
The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... ResearchGate. [Link]
-
Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform. PubMed. [Link]
-
QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III. PubMed. [Link]
-
The biochemistry and toxicology of benzoic acid metabolism and its relationship to the elimination of waste nitrogen. PubMed. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Peptide-Like Analogues as Selective COX-2 Inhibitors. National Institutes of Health. [Link]
-
Identification of Selective PPAR-γ Modulators by Combining Pharmacophore Modeling, Molecular Docking, and Adipogenesis Assay. PubMed. [Link]
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Bioavailability, metabolism, and renal excretion of benzoic acid in the channel catfish (Ictalurus punctatus). PubMed. [Link]
-
The cytotoxic effect of benzoic acid on HeLa, HUH7, CaCO2, and MG63... ResearchGate. [Link]
-
A QSAR Study for Analgesic and Anti-inflammatory Activities of 5-/6-Acyl-3-alkyl-2-Benzoxazolinone Derivatives. PubMed. [Link]
-
Human NF-κB Reporter Assay System. Indigo Biosciences. [Link]
-
Williamson Ether Synthesis. Utah Tech University. [Link]
-
Antioxidant and Anti-Inflammatory Activities of Phenolic Acid-Rich Extract from Hairy Roots of Dracocephalum moldavica. PubMed Central. [Link]
-
Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. MDPI. [Link]
-
Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. PubMed Central. [Link]
-
The Williamson Ether Synthesis. [Link]
-
RESEARCH ARTICLE THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES Hatice ÖZTÜRKEL KABAKAŞ 1 , Merve S. DergiPark. [Link]
-
COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Peptide-Like Analogues as Selective COX-2 Inhibitors. PubMed. [Link]
-
Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids. PubMed Central. [Link]
-
Chemical structures of PPARγ modulators and PPARγ-inactive derivatives.... ResearchGate. [Link]
-
QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. MedCrave online. [Link]
-
Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies. MDPI. [Link]
-
Triple Reporter Assay: A Non-Overlapping Luciferase Assay for the Measurement of Complex Macromolecular Regulation in Cancer Cells Using a New Mushroom Luciferase–Luciferin Pair. MDPI. [Link]
-
Computational Approaches for PPARγ Inhibitor Development: Recent Advances and Perspectives. PubMed Central. [Link]
-
Synthesis and Biological Evaluation of Novel Bufalin Derivatives. MDPI. [Link]
-
Anticancer activity in HeLa and MCF-7 cells via apoptopic cell death by a sterol molecule Cholesta-4,6-dien-3-ol (EK-7), from the marine ascidian Eudistoma kaverium. Journal of King Saud University - Science. [Link]
-
IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. ResearchGate. [Link]
-
Distribution- and metabolism-based drug discovery: SAR and SMR exploration of alkoxy-substituted vonoprazan derivatives as new potassium-competitive acid blockers. PubMed. [Link]
-
Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. MDPI. [Link]
-
Antiinflammatory activity of compounds (1-20) in terms of IC50 value. ResearchGate. [Link]
-
In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals. [Link]
-
Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
-
Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. Global Science Books. [Link]
-
(PDF) Induction of peroxisome proliferator activated receptor γ (PPARγ) mediated gene expression and inhibition of induced nitric oxide production by Maerua subcordata (Gilg) DeWolf. ResearchGate. [Link]
-
Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. PubMed. [Link]
-
Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. ijarsct. [Link]
-
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. [Link]
-
Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry (RSC Publishing). [Link]
-
IC 50 Values for radical scavenging activities of the tested compounds and commercial antioxidants BHA and BHT …. ResearchGate. [Link]
-
Pharmacological (or Synthetic) and Nutritional Agonists of PPAR-γ as Candidates for Cytokine Storm Modulation in COVID-19 Disease. National Institutes of Health. [Link]
-
Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. PubMed. [Link]
-
Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. PubMed Central. [Link]
-
Novel CYP17 inhibitors: synthesis, biological evaluation, structure-activity relationships and modelling of methoxy- and hydroxy-substituted methyleneimidazolyl biphenyls. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. preprints.org [preprints.org]
- 3. Distribution- and metabolism-based drug discovery: SAR and SMR exploration of alkoxy-substituted vonoprazan derivatives as new potassium-competitive acid blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. mdpi.com [mdpi.com]
- 10. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anticancer activity in HeLa and MCF-7 cells via apoptopic cell death by a sterol molecule Cholesta-4,6-dien-3-ol (EK-7), from the marine ascidian <i>Eudistoma kaverium</i> - Journal of King Saud University - Science [jksus.org]
- 15. Bioavailability, metabolism, and renal excretion of benzoic acid in the channel catfish (Ictalurus punctatus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The biochemistry and toxicology of benzoic acid metabolism and its relationship to the elimination of waste nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Standardized Protocol for the Synthesis of 3-(Cyclopentyloxy)benzoic Acid
For: Researchers, scientists, and drug development professionals.
Introduction
3-(Cyclopentyloxy)benzoic acid is a valuable building block in medicinal chemistry and materials science, often incorporated into larger molecules to modulate properties such as lipophilicity, metabolic stability, and target binding affinity. Its synthesis is a fundamental yet crucial process for researchers engaged in the design and development of novel chemical entities. This application note provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of 3-(Cyclopentyloxy)benzoic acid, commencing from readily available starting materials.
The described two-step synthesis route employs a classic Williamson ether synthesis followed by a straightforward ester hydrolysis. This methodology is robust, scalable, and utilizes standard laboratory techniques, making it accessible to a broad range of chemical research professionals. Beyond a mere recitation of steps, this guide elucidates the underlying chemical principles and offers practical insights to ensure a successful and reproducible synthesis.
Chemical Overview and Strategy
The synthesis of 3-(Cyclopentyloxy)benzoic acid is efficiently achieved through a two-step process:
-
Step 1: Williamson Ether Synthesis. This step involves the O-alkylation of methyl 3-hydroxybenzoate with cyclopentyl bromide. The reaction proceeds via an SN2 mechanism, where the phenoxide, generated in situ by a base, acts as a nucleophile and displaces the bromide from the cyclopentyl electrophile.[1] To favor the desired etherification over competing side reactions, the carboxylic acid functionality of 3-hydroxybenzoic acid is protected as a methyl ester.
-
Step 2: Saponification (Ester Hydrolysis). The intermediate, methyl 3-(cyclopentyloxy)benzoate, is then hydrolyzed under basic conditions to yield the final product, 3-(Cyclopentyloxy)benzoic acid. Subsequent acidification protonates the carboxylate salt, leading to the precipitation of the desired carboxylic acid.
Visualizing the Synthesis Workflow
The overall synthetic pathway can be visualized as follows:
Figure 1: Overall workflow for the synthesis of 3-(Cyclopentyloxy)benzoic acid.
Detailed Experimental Protocol
Part 1: Synthesis of Methyl 3-(cyclopentyloxy)benzoate
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| Methyl 3-hydroxybenzoate | 152.15 | 5.00 g | 32.86 | 1.0 |
| Cyclopentyl bromide | 149.03 | 5.38 g (4.11 mL) | 36.15 | 1.1 |
| Potassium carbonate (K₂CO₃), anhydrous | 138.21 | 6.81 g | 49.29 | 1.5 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 50 mL | - | - |
| Diethyl ether | - | As needed | - | - |
| Saturated aqueous sodium chloride (brine) | - | As needed | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | As needed | - | - |
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-hydroxybenzoate (5.00 g, 32.86 mmol) and anhydrous potassium carbonate (6.81 g, 49.29 mmol).
-
Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Stir the suspension at room temperature for 15 minutes to ensure good mixing.
-
Add cyclopentyl bromide (4.11 mL, 36.15 mmol) to the reaction mixture dropwise via a syringe.
-
Heat the reaction mixture to 80 °C and maintain this temperature with stirring for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 200 mL of cold water and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic extracts and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-(cyclopentyloxy)benzoate.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Part 2: Synthesis of 3-(Cyclopentyloxy)benzoic Acid (Hydrolysis)
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| Methyl 3-(cyclopentyloxy)benzoate | 220.27 | (From Step 1) | ~32.86 | 1.0 |
| Sodium hydroxide (NaOH) | 40.00 | 2.63 g | 65.72 | 2.0 |
| Methanol (MeOH) | - | 50 mL | - | - |
| Water | - | 25 mL | - | - |
| Hydrochloric acid (HCl), concentrated | - | As needed | - | - |
| Ethyl acetate | - | As needed | - | - |
Procedure:
-
Dissolve the crude or purified methyl 3-(cyclopentyloxy)benzoate in 50 mL of methanol in a 250 mL round-bottom flask.
-
In a separate beaker, dissolve sodium hydroxide (2.63 g, 65.72 mmol) in 25 mL of water.
-
Add the sodium hydroxide solution to the methanolic solution of the ester.
-
Heat the mixture to reflux (approximately 70-80 °C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting ester is no longer visible.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 3-(Cyclopentyloxy)benzoic acid.
-
The final product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water or hexane/ethyl acetate mixture.[2][3]
Analytical Characterization
The identity and purity of the synthesized 3-(Cyclopentyloxy)benzoic acid should be confirmed by standard analytical techniques.
Expected ¹H NMR Data (400 MHz, CDCl₃):
-
δ 10.0-12.0 ppm (br s, 1H): Carboxylic acid proton (-COOH).
-
δ 7.6-7.8 ppm (m, 2H): Aromatic protons ortho to the carboxylic acid group.
-
δ 7.2-7.4 ppm (m, 2H): Aromatic protons meta and para to the carboxylic acid group.
-
δ 4.8-5.0 ppm (m, 1H): Methine proton of the cyclopentyl group attached to oxygen (-O-CH-).
-
δ 1.6-2.0 ppm (m, 8H): Methylene protons of the cyclopentyl group.
Expected ¹³C NMR Data (100 MHz, CDCl₃):
-
δ 170-175 ppm: Carboxylic acid carbon (-COOH).
-
δ 158-160 ppm: Aromatic carbon attached to the cyclopentyloxy group (C-O).
-
δ 130-135 ppm: Aromatic quaternary carbon attached to the carboxylic acid group.
-
δ 115-130 ppm: Aromatic CH carbons.
-
δ 80-85 ppm: Methine carbon of the cyclopentyl group attached to oxygen (-O-CH-).
-
δ 32-34 ppm: Methylene carbons of the cyclopentyl group adjacent to the methine carbon.
-
δ 23-25 ppm: Methylene carbons of the cyclopentyl group beta to the methine carbon.
Expected Mass Spectrometry Data (ESI-MS):
-
[M-H]⁻: Calculated for C₁₂H₁₃O₃⁻: 205.08. Found: 205.XX.
-
[M+H]⁺: Calculated for C₁₂H₁₅O₃⁺: 207.10. Found: 207.XX.
Safety Precautions
-
3-Hydroxybenzoic acid and its derivatives: May cause skin and eye irritation.[4] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Cyclopentyl bromide: Flammable liquid and vapor. Causes skin and eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood.
-
Sodium hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care and appropriate PPE.
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.
-
Concentrated Hydrochloric Acid: Highly corrosive. Causes severe burns. Handle with appropriate PPE in a fume hood.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
-
Mori, M.; Cazzaniga, G.; Nava, D.; Pini, E. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank2024 , 2024, M1806. [Link]
-
University of Rochester, Department of Chemistry. Solvents for Recrystallization. [Link]
-
Royal Society of Chemistry. Supplementary Information: 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
-
Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. Recrystallization of Benzoic Acid. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Benzoic acid, p-(cyclohexyloxy)-, 3-(2-methylpiperidino)propyl ester [webbook.nist.gov]
- 4. rsc.org [rsc.org]
The Versatile Scaffold: Exploring the Medicinal Chemistry Applications of 3-(Cyclopentyloxy)benzoic Acid
Introduction: The Untapped Potential of a Substituted Benzoic Acid
In the vast landscape of medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the design and development of novel therapeutic agents. Its inherent properties, including the ability to participate in hydrogen bonding and its metabolic stability, make it a privileged structure in drug discovery. This guide delves into the specific applications of a lesser-explored derivative, 3-(Cyclopentyloxy)benzoic acid, a molecule that holds considerable promise as a versatile building block and a potential pharmacophore in its own right. While direct and extensive research on this particular compound is emerging, by examining its structural features and drawing parallels with well-characterized benzoic acid derivatives, we can unlock its potential in various therapeutic areas.
The introduction of a cyclopentyloxy group at the meta-position of the benzoic acid ring imparts a unique combination of lipophilicity and conformational rigidity. This modification can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, enhancing membrane permeability and potentially leading to more selective interactions with biological targets. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing insights into the potential applications, synthetic protocols, and analytical considerations for 3-(Cyclopentyloxy)benzoic acid in medicinal chemistry.
Physicochemical Properties: A Foundation for Drug Design
A thorough understanding of a compound's physicochemical properties is paramount in the early stages of drug discovery. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its efficacy and safety.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₃ | |
| Molecular Weight | 206.24 g/mol | |
| Appearance | White to off-white powder | |
| CAS Number | 158860-99-2 |
The cyclopentyloxy group significantly increases the lipophilicity of the benzoic acid core, which can be a critical factor in designing drugs that need to cross cellular membranes to reach their target. The carboxylic acid moiety, with its acidic proton, provides a key interaction point for forming salts to improve solubility or for engaging in hydrogen bond interactions within a biological target's binding site.
Potential Medicinal Chemistry Applications
While specific biological activity data for 3-(cyclopentyloxy)benzoic acid is not extensively documented, its structural motifs are present in a variety of bioactive molecules. This allows us to extrapolate potential therapeutic applications.
As a Scaffold for Anti-inflammatory Agents
Benzoic acid derivatives are well-established as anti-inflammatory agents. For instance, salicylic acid and its derivatives function by inhibiting cyclooxygenase (COX) enzymes. A novel salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been shown to exhibit potent anti-inflammatory properties by reducing prostaglandin E-2 concentrations and COX-2 expression.[1] The 3-(cyclopentyloxy)benzoic acid scaffold could be similarly explored for the development of novel anti-inflammatory drugs. The lipophilic cyclopentyloxy group might enhance the compound's ability to access the hydrophobic channel of COX enzymes.
In the Development of Anti-tubercular Agents
There is a pressing need for new drugs to combat tuberculosis, and benzoic acid derivatives have emerged as a promising class of compounds.[2] Research has shown that esters of benzoic acid can act as prodrugs, which are activated by mycobacterial enzymes.[2] The chromane scaffold, which can be synthesized from benzoic acid derivatives, is found in many compounds with anti-tubercular activity.[3] The lipophilicity imparted by the cyclopentyloxy group in 3-(cyclopentyloxy)benzoic acid could improve the penetration of potential drug candidates through the complex, lipid-rich cell wall of Mycobacterium tuberculosis.
As a Building Block for Modulators of the Proteostasis Network
The cellular proteostasis network, which regulates protein synthesis, folding, and degradation, is a critical target for diseases of aging. Benzoic acid derivatives isolated from natural sources have been shown to promote the activity of the ubiquitin-proteasome and autophagy-lysosome pathways.[4] Specifically, 3-chloro-4-methoxybenzoic acid was found to be a potent activator of cathepsins B and L.[4] The 3-(cyclopentyloxy)benzoic acid core could be utilized to generate novel modulators of these pathways, with the cyclopentyloxy group potentially influencing selectivity and potency.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of derivatives of 3-(cyclopentyloxy)benzoic acid.
Protocol 1: General Synthesis of Amide Derivatives
This protocol outlines a standard procedure for the synthesis of amide derivatives from 3-(cyclopentyloxy)benzoic acid, a common step in creating a library of compounds for screening.
Workflow for Amide Synthesis:
Sources
3-(Cyclopentyloxy)benzoic Acid: A Research Chemical Application Guide
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for the research chemical 3-(Cyclopentyloxy)benzoic acid. Capitalizing on the broad bioactivity of benzoic acid derivatives, this guide outlines a strategic approach to exploring the therapeutic potential of this specific molecule.
Introduction: The Scientific Rationale
Benzoic acid and its derivatives are a well-established class of compounds with a diverse range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. The structural motif of a carboxylic acid attached to a benzene ring provides a versatile scaffold for chemical modifications that can modulate its pharmacokinetic and pharmacodynamic properties. The introduction of a cyclopentyloxy group at the meta-position of benzoic acid, as in 3-(Cyclopentyloxy)benzoic acid, offers a unique combination of lipophilicity and conformational flexibility that warrants investigation for novel biological effects.
This guide will explore potential research avenues for 3-(Cyclopentyloxy)benzoic acid based on the established activities of structurally related alkoxy-benzoic acids and provide detailed protocols for its initial characterization and screening.
Physicochemical Properties and Handling
A thorough understanding of the compound's physical and chemical properties is paramount for accurate and reproducible experimental design.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₄O₃ | [1] |
| Molecular Weight | 206.24 g/mol | [1] |
| Appearance | Powder | [1] |
| Density | 1.207 g/cm³ | [1] |
| Storage Temperature | Room temperature | [1] |
Safety Precautions: 3-(Cyclopentyloxy)benzoic acid is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed. Work in a well-ventilated area or a fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Solubility and Solution Preparation: The solubility of 3-(Cyclopentyloxy)benzoic acid should be empirically determined in relevant solvents for biological assays, such as dimethyl sulfoxide (DMSO) and ethanol.
Protocol 1: Stock Solution Preparation and Stability Assessment
Objective: To prepare a high-concentration stock solution and assess its short-term stability.
Materials:
-
3-(Cyclopentyloxy)benzoic acid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Accurately weigh a precise amount of 3-(Cyclopentyloxy)benzoic acid.
-
Add the appropriate volume of anhydrous DMSO to achieve a desired high-concentration stock (e.g., 10, 50, or 100 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
To assess stability, aliquot the stock solution and store at -20°C and 4°C.
-
Evaluate the appearance of the solution for any precipitation at regular intervals (e.g., 24, 48, and 72 hours) and after freeze-thaw cycles.
-
For quantitative stability analysis, analytical techniques such as HPLC can be employed to measure the concentration of the compound over time.
Proposed Research Applications and Screening Protocols
Based on the known biological activities of benzoic acid derivatives, the following areas represent promising avenues for investigating the potential of 3-(Cyclopentyloxy)benzoic acid.
Anti-inflammatory Activity
Rationale: Many benzoic acid derivatives exhibit anti-inflammatory properties by modulating key inflammatory pathways. The lipophilic cyclopentyloxy group may enhance cellular uptake and interaction with inflammatory targets.
Workflow for Investigating Anti-inflammatory Potential:
Caption: Workflow for assessing anti-inflammatory activity.
Protocol 2: In Vitro Anti-inflammatory Screening in Macrophages
Objective: To evaluate the effect of 3-(Cyclopentyloxy)benzoic acid on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
3-(Cyclopentyloxy)benzoic acid stock solution in DMSO
-
Griess Reagent System
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
Procedure:
Part A: Cytotoxicity Assay (MTT)
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.
-
Treat the cells with various concentrations of 3-(Cyclopentyloxy)benzoic acid (e.g., 1, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO or acidified isopropanol) and measure the absorbance at 570 nm.
-
Calculate the cell viability as a percentage of the vehicle control and determine the non-toxic concentration range.
Part B: Nitric Oxide (NO) Inhibition Assay
-
Seed RAW 264.7 cells as in Part A.
-
Pre-treat the cells with non-toxic concentrations of 3-(Cyclopentyloxy)benzoic acid for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
Collect the cell culture supernatant.
-
Perform the Griess assay by mixing the supernatant with the Griess reagents according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm and determine the nitrite concentration using a sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition compared to the LPS-only control.
Antioxidant Activity
Rationale: The phenolic structure of benzoic acid derivatives suggests potential antioxidant activity. The cyclopentyloxy group may influence the electron-donating ability of the aromatic ring.
Workflow for Assessing Antioxidant Potential:
Caption: Workflow for evaluating antioxidant properties.
Protocol 3: DPPH Radical Scavenging Assay
Objective: To assess the free radical scavenging activity of 3-(Cyclopentyloxy)benzoic acid using the stable DPPH radical.
Materials:
-
3-(Cyclopentyloxy)benzoic acid
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of 3-(Cyclopentyloxy)benzoic acid and ascorbic acid in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the test compound or control solutions to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100
-
Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Antimicrobial Activity
Rationale: Benzoic acid and its esters are known for their antimicrobial properties. The lipophilicity imparted by the cyclopentyloxy group could enhance its ability to penetrate microbial cell membranes.
Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Objective: To determine the minimum concentration of 3-(Cyclopentyloxy)benzoic acid that inhibits the visible growth of a specific microorganism.
Materials:
-
3-(Cyclopentyloxy)benzoic acid
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microplates
-
Standard antibiotics/antifungals (positive controls)
Procedure:
-
Prepare a standardized inoculum of the microorganism in the appropriate broth.
-
Prepare serial two-fold dilutions of 3-(Cyclopentyloxy)benzoic acid in the broth in a 96-well plate.
-
Add the microbial inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Visually inspect the plates for turbidity to determine the MIC, which is the lowest concentration of the compound with no visible growth.
Advanced Mechanistic Studies
Should initial screening reveal promising activity in any of the above areas, further investigation into the mechanism of action is warranted.
Target Identification and Engagement
Cellular Thermal Shift Assay (CETSA): This technique can be used to identify the cellular targets of 3-(Cyclopentyloxy)benzoic acid by measuring changes in the thermal stability of proteins upon compound binding.
Enzyme Inhibition Kinetics
If the compound is found to inhibit a specific enzyme (e.g., COX-2), detailed kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
Conclusion
3-(Cyclopentyloxy)benzoic acid is a research chemical with a structural profile that suggests potential for a range of biological activities. The application notes and protocols outlined in this guide provide a systematic and scientifically rigorous framework for initiating the exploration of its therapeutic potential. By following these methodologies, researchers can generate robust and reliable data to elucidate the bioactivity of this novel compound.
References
-
American Elements. (n.d.). 3-(cyclopentyloxy)benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Cyclopentyloxy)benzoic acid. Retrieved from [Link]
Sources
Comprehensive Analytical Strategies for the Characterization and Quantification of 3-(Cyclopentyloxy)benzoic acid
An Application Note for Drug Development Professionals
Abstract
This technical guide provides a comprehensive suite of analytical methodologies for the robust analysis of 3-(Cyclopentyloxy)benzoic acid, a key intermediate in pharmaceutical synthesis. We detail validated protocols for purity assessment and quantification using High-Performance Liquid Chromatography (HPLC), definitive structural confirmation via spectroscopic techniques (NMR, FT-IR), and impurity identification using Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices, from mobile phase selection to derivatization strategies, is explained to provide researchers with a foundational understanding for adapting these methods. All protocols are designed to meet the rigorous standards of the pharmaceutical industry, aligning with ICH guidelines for method validation.[1][2]
Introduction and Physicochemical Profile
3-(Cyclopentyloxy)benzoic acid (Figure 1) is an aromatic carboxylic acid derivative. Its bifunctional nature, incorporating a hydrophobic cyclopentyloxy group and a polar carboxylic acid, makes it a valuable building block in medicinal chemistry. Accurate and precise analytical methods are paramount for ensuring the quality, purity, and stability of this compound throughout the drug development lifecycle, from initial synthesis to final product formulation.
Figure 1: Chemical Structure of 3-(Cyclopentyloxy)benzoic acid
Before developing any analytical method, a thorough understanding of the analyte's physicochemical properties is essential. These properties dictate critical parameters such as solvent selection for sample preparation, the choice of chromatographic conditions, and the applicability of certain detection techniques.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₄O₃ | [3] |
| Molecular Weight | 206.24 g/mol | [3] |
| Appearance | White to off-white powder/crystalline solid | [3][4] |
| Melting Point | ~122 °C (analogy to Benzoic Acid) | [5] |
| Solubility | Soluble in methanol, ethanol, acetone; sparingly soluble in water | [4] |
| pKa | ~4.2 (estimated from benzoic acid) | [4] |
| UV Chromophore | Benzene ring with carboxyl substituent | [5] |
Quantitative Analysis by Reverse-Phase HPLC (RP-HPLC)
For quantifying 3-(Cyclopentyloxy)benzoic acid and assessing its purity, RP-HPLC with UV detection is the method of choice. This technique offers excellent resolution, sensitivity, and reproducibility.
2.1. Causality of Method Design
-
Stationary Phase: A C18 (octadecylsilane) column is selected due to its hydrophobic nature, which provides effective retention for the nonpolar cyclopentyl and benzene ring portions of the analyte.
-
Mobile Phase: An acidified mobile phase (e.g., using trifluoroacetic acid or formic acid) is critical. The low pH (~2.5-3.0) suppresses the ionization of the carboxylic acid group (pKa ~4.2), ensuring the analyte is in a single, neutral form.[6] This prevents peak tailing and results in sharp, symmetrical peaks, which are essential for accurate integration and quantification.[7][8]
-
Detector: The benzene ring conjugated with the carboxyl group acts as a strong chromophore, allowing for sensitive detection using a UV-Vis spectrophotometer, typically around 230-235 nm.[6][7]
2.2. Detailed HPLC Protocol
This protocol is designed as a starting point and must be validated according to ICH guidelines to demonstrate its suitability for its intended purpose.[1][9]
Workflow for HPLC Analysis
Caption: HPLC analysis workflow from preparation to data processing.
Table 1: HPLC Instrumental Parameters
| Parameter | Recommended Condition | Justification |
| Column | C18, 4.6 x 150 mm, 3 µm | Standard for resolving moderately polar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acid modifier to suppress ionization. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic solvent for elution. |
| Gradient | 30% B to 90% B over 15 min | Ensures elution of the main peak and any less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Detector | UV at 235 nm | Wavelength of high absorbance for the analyte.[6] |
2.3. Method Validation Framework
The analytical method must be validated to ensure it is fit for its purpose.[2][10] The key validation parameters are summarized below, as recommended by the ICH Q2(R2) guideline.[1]
Table 2: Summary of HPLC Method Validation Parameters
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte only. | Peak purity analysis; no interference from blank/placebo at the analyte's retention time. |
| Linearity | To demonstrate a proportional response to concentration. | R² ≥ 0.999 over a range (e.g., 50-150% of target conc.). |
| Accuracy | To measure the closeness of results to the true value. | 98.0% - 102.0% recovery for spiked samples at 3 levels. |
| Precision | To measure the variability of repeated measurements. | RSD ≤ 2.0% for repeatability (n=6) and intermediate precision. |
| Range | The concentration interval where the method is precise and accurate. | Defined by linearity and accuracy studies. |
| LOD/LOQ | The lowest detectable/quantifiable concentration. | Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ). |
| Robustness | To measure the method's resilience to small changes. | No significant impact on results with minor changes in flow rate, temp, mobile phase composition. |
Structural Elucidation and Identification
While HPLC is excellent for quantification, it does not provide definitive structural information. For this, spectroscopic methods are required for initial characterization, and hyphenated techniques like GC-MS are ideal for identifying unknown impurities.
3.1. GC-MS for Volatile Impurity Profiling
Direct GC analysis of a carboxylic acid is challenging due to its low volatility and potential for thermal degradation. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form, such as a silyl ester.
3.1.1. Rationale for Derivatization
Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen on the carboxylic acid with a nonpolar trimethylsilyl (TMS) group. This transformation drastically increases the analyte's volatility, making it suitable for GC analysis. The subsequent mass spectrometry (MS) analysis provides a fragmentation pattern that serves as a chemical fingerprint for identification.[11]
Workflow for GC-MS Analysis
Caption: GC-MS workflow including the critical derivatization step.
Table 3: GC-MS Instrumental Parameters
| Parameter | Recommended Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temp. | 250 °C |
| Oven Program | Start at 100°C, ramp to 280°C at 10°C/min |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 40 - 450 amu |
3.2. Spectroscopic Confirmation (NMR & FT-IR)
For unambiguous structural confirmation, NMR and FT-IR spectroscopy are indispensable.[12][13]
-
¹H NMR Spectroscopy: This technique provides information on the number and environment of hydrogen atoms. The expected spectrum for 3-(Cyclopentyloxy)benzoic acid would show distinct signals for:
-
Aromatic protons in the meta and ortho/para positions.
-
The methine proton of the cyclopentyl group attached to the ether oxygen.
-
The methylene protons of the cyclopentyl ring.
-
A broad singlet for the acidic proton of the carboxyl group, which is exchangeable with D₂O.
-
-
¹³C NMR Spectroscopy: This provides a count of unique carbon atoms and information about their chemical environment (e.g., carbonyl, aromatic, aliphatic).
-
FT-IR Spectroscopy: This method is excellent for identifying key functional groups.[14] The expected characteristic absorption bands include:
Conclusion
The analytical methods presented here provide a robust framework for the comprehensive analysis of 3-(Cyclopentyloxy)benzoic acid. The RP-HPLC method is suitable for routine quality control, offering precise and accurate quantification of purity. For definitive structural confirmation and the identification of unknown impurities, a combination of spectroscopic techniques (NMR, FT-IR) and a derivatization-based GC-MS approach is recommended. Each protocol is built on sound scientific principles and can be validated to meet the stringent requirements of the global pharmaceutical industry.
References
-
Mori, M., Cazzaniga, G., Nava, D., & Pini, E. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024. Available at: [Link]
-
Kalpana, S., Sharma, P., & Jain, N. (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. International Journal of Advanced Research. Available at: [Link]
-
Mazzier, D., et al. (2021). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. Available at: [Link]
-
Mori, M., Cazzaniga, G., Nava, D., & Pini, E. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. ResearchGate. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Available at: [Link]
-
Tan, B. L., et al. (2012). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). Analytical Methods, 4(6), 1629-1634. Available at: [Link]
-
Alabyadh, M. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. ResearchGate. Available at: [Link]
-
American Elements. (n.d.). 3-(cyclopentyloxy)benzoic acid. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 1. Route to preparation of benzoic acid derivatives by reaction... Available at: [Link]
-
U.S. Food & Drug Administration (FDA). (2023). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
-
Shabir, G. A. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Available at: [Link]
-
Schwab, F. W., & Wichers, E. (1940). Preparation of benzoic acid of high purity. Journal of Research of the National Bureau of Standards, 25(6), 747. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Cyclopropylbenzoic acid. PubChem. Available at: [Link]
-
Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Available at: [Link]
- European Patent Office. (2005). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. Google Patents.
-
Al-Bayedh, M. M. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. UST Journals. Available at: [Link]
-
Institutional Repository of Addis Ababa University. (n.d.). DETERMINATION OF BENZOIC ACID IN PACKED FRUIT JUICE AND SOFT DRINK SAMPLES BY UV-VIS SPECTROPHOTOMETRY AND TITRATION METHODS. Available at: [Link]
-
Kineticos. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). p-(3-Cyclopentylpropyl)benzoic acid. PubChem. Available at: [Link]
-
International Journal of Advanced Research. (2023). Identification Of Benzoic Acid By Gc And Mass Spectrometry. Available at: [Link]
-
Al-Bayedh, M. M. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. UST Journals. Available at: [Link]
-
Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. Available at: [Link]
-
Wikipedia. (n.d.). Benzoic acid. Available at: [Link]
-
BYJU'S. (n.d.). Properties of Benzoic Acid. Available at: [Link]
-
Scribd. (n.d.). Spectroscopy of Benzoic Acid. Available at: [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. emerypharma.com [emerypharma.com]
- 3. americanelements.com [americanelements.com]
- 4. byjus.com [byjus.com]
- 5. Benzoic acid - Wikipedia [en.wikipedia.org]
- 6. helixchrom.com [helixchrom.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.ust.edu [journals.ust.edu]
- 9. upm-inc.com [upm-inc.com]
- 10. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 11. An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. scribd.com [scribd.com]
3-(Cyclopentyloxy)benzoic Acid: A Versatile Building Block for Advanced Organic Synthesis and Drug Discovery
Introduction: The Strategic Value of the Cyclopentyloxy-Benzoic Acid Scaffold
In the landscape of modern medicinal chemistry and organic synthesis, the selection of appropriate building blocks is paramount to the successful and efficient construction of complex molecular architectures. 3-(Cyclopentyloxy)benzoic acid has emerged as a particularly valuable scaffold due to the unique combination of physicochemical properties conferred by its constituent moieties. The benzoic acid group provides a versatile handle for a wide array of chemical transformations, most notably amide bond formation, which is a cornerstone of pharmaceutical drug design. The cyclopentyloxy group, on the other hand, introduces a lipophilic, non-planar alicyclic fragment that can enhance metabolic stability, improve membrane permeability, and provide a vector for exploring the steric and conformational requirements of biological targets. This application note provides a comprehensive guide to the synthesis and utilization of 3-(cyclopentyloxy)benzoic acid, with a focus on practical, field-proven protocols and an exploration of its application in the synthesis of bioactive molecules.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis. The key properties of 3-(cyclopentyloxy)benzoic acid are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₄O₃ | |
| Molecular Weight | 206.24 g/mol | |
| IUPAC Name | 3-cyclopentyloxybenzoic acid | |
| Appearance | White to off-white powder | |
| CAS Number | 158860-99-2 |
Safety Information: 3-(Cyclopentyloxy)benzoic acid should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as a warning-level hazard, with hazard statements indicating it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1]
Strategic Synthesis of 3-(Cyclopentyloxy)benzoic Acid
The most common and efficient synthesis of 3-(cyclopentyloxy)benzoic acid is a three-step process commencing from the readily available 3-hydroxybenzoic acid. This strategy involves:
-
Protection of the carboxylic acid as a methyl ester via Fischer esterification.
-
Formation of the cyclopentyl ether through a Williamson ether synthesis.
-
Deprotection of the ester to yield the final carboxylic acid.
This sequence is strategically sound as it prevents the acidic proton of the carboxylic acid from interfering with the base-mediated Williamson ether synthesis.
Caption: Synthetic workflow for 3-(Cyclopentyloxy)benzoic acid.
Detailed Protocol: Synthesis of 3-(Cyclopentyloxy)benzoic Acid
Part 1: Methyl 3-hydroxybenzoate (Esterification)
-
To a stirred solution of 3-hydroxybenzoic acid (1.0 eq) in methanol (approx. 0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 3-hydroxybenzoate as a white solid, which can be used in the next step without further purification.
Causality Insight: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is reversible, and driving it to completion often involves using an excess of methanol or removing the water formed.[2]
Part 2: Methyl 3-(cyclopentyloxy)benzoate (Williamson Ether Synthesis)
-
To a solution of methyl 3-hydroxybenzoate (1.0 eq) in acetone (approx. 0.3 M), add potassium carbonate (2.0 eq) and cyclopentyl bromide (1.2 eq).
-
Heat the mixture to reflux and stir vigorously for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield methyl 3-(cyclopentyloxy)benzoate as a colorless oil.
Causality Insight: This reaction proceeds via an S_N2 mechanism, where the phenoxide, formed by the deprotonation of the hydroxyl group by potassium carbonate, acts as a nucleophile and attacks the electrophilic carbon of cyclopentyl bromide, displacing the bromide leaving group.[3] Acetone is a suitable polar aprotic solvent for this reaction.
Sources
Application Notes and Protocols for the In Vitro Assay Development of 3-(Cyclopentyloxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the in vitro characterization of 3-(Cyclopentyloxy)benzoic acid, a novel compound with potential pharmacological activity. In the absence of pre-existing biological data for this specific molecule, we propose a scientifically-driven hypothesis that its structural resemblance to known modulators of the Free Fatty Acid Receptor 1 (FFAR1/GPR40) makes this a prime target for investigation. FFAR1 is a G-protein coupled receptor (GPCR) predominantly expressed in pancreatic β-cells and is a key regulator of glucose-stimulated insulin secretion, making it a high-value target for the treatment of type 2 diabetes mellitus.[1][2] This guide details the necessary steps to empirically test this hypothesis through robust in vitro assay development, covering the principles of FFAR1 signaling, detailed experimental protocols for functional assays, data analysis, and stringent validation criteria.
Introduction: The Scientific Rationale for Investigating 3-(Cyclopentyloxy)benzoic acid as an FFAR1 Agonist
The chemical scaffold of 3-(Cyclopentyloxy)benzoic acid, featuring a benzoic acid moiety, is a common feature in a variety of biologically active compounds. Notably, several synthetic agonists for FFAR1, a class A GPCR, possess a similar acidic head group which is crucial for their interaction with the receptor.[2][3] FFAR1 is activated by medium to long-chain free fatty acids and plays a pivotal role in metabolism.[1][3] Its activation in pancreatic β-cells potentiates glucose-stimulated insulin secretion, offering a glucose-dependent mechanism for glycemic control with a reduced risk of hypoglycemia.[2]
FFAR1 signaling is primarily mediated through the Gαq pathway, leading to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3), and the mobilization of intracellular calcium ([Ca2+]i).[4][5] Interestingly, some synthetic FFAR1 agonists have been shown to also engage the Gαs pathway, resulting in the production of cyclic AMP (cAMP).[1] This dual agonism can lead to more robust therapeutic effects, including the stimulation of incretin secretion.[1][6]
Given these precedents, it is a logical and scientifically sound starting point to hypothesize that 3-(Cyclopentyloxy)benzoic acid may function as an FFAR1 agonist. The following sections provide a detailed roadmap for researchers to rigorously test this hypothesis.
FFAR1 Signaling Pathways: A Visual Guide
The activation of FFAR1 by an agonist like 3-(Cyclopentyloxy)benzoic acid can potentially trigger two distinct signaling cascades. The canonical pathway involves Gαq coupling, while some synthetic ligands can also induce Gαs coupling. The following diagram illustrates these pathways.
Caption: FFAR1 signaling pathways initiated by agonist binding.
Experimental Protocols: A Step-by-Step Guide
To determine if 3-(Cyclopentyloxy)benzoic acid is an FFAR1 agonist, we will employ two primary functional assays: a calcium mobilization assay to assess Gαq activation and a cAMP assay to investigate potential Gαs coupling.
Cell Line Selection and Culture
The choice of cell line is critical for the success of these assays. We recommend using a human embryonic kidney (HEK293) cell line stably expressing human FFAR1 (hFFAR1). HEK293 cells have low endogenous GPCR expression and are readily transfected, making them an excellent host for recombinant receptor studies. Alternatively, cell lines endogenously expressing FFAR1, such as the pancreatic β-cell line MIN6, can be used to study the compound in a more physiologically relevant context.
Table 1: Recommended Cell Lines and Culture Conditions
| Cell Line | Description | Recommended Media | Culture Conditions |
| HEK293-hFFAR1 | HEK293 cells stably expressing human FFAR1 | DMEM, 10% FBS, 1% Penicillin-Streptomycin, Selection antibiotic (e.g., G418) | 37°C, 5% CO2 |
| MIN6 | Mouse pancreatic β-cell line | DMEM, 15% FBS, 1% Penicillin-Streptomycin, 50 µM β-mercaptoethanol | 37°C, 5% CO2 |
Assay Workflow Overview
The general workflow for both the calcium mobilization and cAMP assays follows a similar pattern, which is depicted in the diagram below.
Caption: General experimental workflow for cell-based assays.
Protocol 1: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the Gαq pathway. We will use the fluorescent calcium indicator Fluo-4 AM, which exhibits a large increase in fluorescence upon binding to calcium.[7][8][9]
Materials:
-
HEK293-hFFAR1 cells
-
Black, clear-bottom 96- or 384-well plates
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
3-(Cyclopentyloxy)benzoic acid
-
Positive control: A known FFAR1 agonist (e.g., GW9508)[10]
-
Negative control: Vehicle (e.g., 0.1% DMSO)
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed HEK293-hFFAR1 cells into black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in assay buffer. A typical final concentration is 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Remove the cell culture medium and wash the cells once with assay buffer.
-
Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C, followed by a 15-30 minute de-esterification period at room temperature.[7]
-
Wash the cells gently with assay buffer to remove excess dye.
-
-
Compound Preparation: Prepare a serial dilution of 3-(Cyclopentyloxy)benzoic acid in assay buffer. Also, prepare solutions of the positive and negative controls.
-
Signal Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) set to the appropriate excitation and emission wavelengths for Fluo-4 (Ex: ~494 nm, Em: ~516 nm).
-
Establish a stable baseline fluorescence reading for each well.
-
Use the instrument's automated injection function to add the compound dilutions and controls to the wells.
-
Immediately begin kinetic reading of the fluorescence signal for 1-3 minutes to capture the transient calcium response.
-
Protocol 2: cAMP Accumulation Assay
This assay will determine if 3-(Cyclopentyloxy)benzoic acid can activate the Gαs pathway, leading to an increase in intracellular cAMP. We recommend a Homogeneous Time-Resolved Fluorescence (HTRF) based assay for its high sensitivity and low background.[11][12]
Principle of HTRF cAMP Assay: This is a competitive immunoassay. Intracellular cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a Europium cryptate-labeled anti-cAMP antibody. When the labeled antibody and tracer are in close proximity, a FRET signal is generated. An increase in cellular cAMP will displace the tracer, leading to a decrease in the FRET signal.[12][13]
Materials:
-
HEK293-hFFAR1 cells
-
White, low-volume 384-well plates
-
HTRF cAMP assay kit (containing Eu-cryptate anti-cAMP antibody and d2-labeled cAMP)
-
Cell lysis buffer (provided in the kit)
-
3-(Cyclopentyloxy)benzoic acid
-
Positive control: A known Gαs activator (e.g., Forskolin) or a Gαs-biased FFAR1 agonist if available.
-
Negative control: Vehicle (e.g., 0.1% DMSO)
-
HTRF-compatible plate reader
Procedure:
-
Cell Plating: Seed HEK293-hFFAR1 cells into white, low-volume 384-well plates and incubate overnight.
-
Compound Stimulation:
-
Prepare serial dilutions of 3-(Cyclopentyloxy)benzoic acid and controls.
-
Remove the culture medium and add the compound dilutions to the cells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.
-
-
Cell Lysis and Reagent Addition:
-
Following the manufacturer's protocol, add the HTRF assay reagents, including the cell lysis buffer, Eu-cryptate labeled antibody, and d2-labeled cAMP, to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the immunoassay to reach equilibrium.
-
Signal Measurement: Read the plate on an HTRF-compatible plate reader, measuring the emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.
Data Analysis and Interpretation
4.1. Dose-Response Curves
The primary output of these assays will be dose-response curves, where the measured signal (calcium fluorescence or HTRF ratio) is plotted against the logarithm of the compound concentration. This allows for the determination of key pharmacological parameters.
4.2. Calculation of EC50
The potency of 3-(Cyclopentyloxy)benzoic acid as an agonist is quantified by its half-maximal effective concentration (EC50). This is the concentration of the compound that produces 50% of its maximal response.[14][15][16] The EC50 value is derived by fitting the dose-response data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism). A lower EC50 value indicates higher potency.[14][16]
Table 2: Interpreting Assay Results
| Assay | Potential Outcome | Interpretation |
| Calcium Mobilization | Dose-dependent increase in fluorescence, yielding a sigmoidal curve and a calculable EC50. | 3-(Cyclopentyloxy)benzoic acid is an agonist of the FFAR1 Gαq pathway. |
| Calcium Mobilization | No significant change in fluorescence compared to vehicle control. | The compound does not activate the FFAR1 Gαq pathway under the tested conditions. |
| cAMP Accumulation | Dose-dependent decrease in the HTRF signal, resulting in a calculable EC50. | 3-(Cyclopentyloxy)benzoic acid is an agonist of the FFAR1 Gαs pathway. |
| cAMP Accumulation | No significant change in the HTRF signal compared to vehicle control. | The compound does not activate the FFAR1 Gαs pathway under the tested conditions. |
Assay Validation: Ensuring Data Integrity
To ensure the reliability and reproducibility of the results, it is essential to validate the developed assays. The following parameters, based on FDA and ICH guidelines, should be assessed.[17][18]
5.1. Specificity and Selectivity
-
Specificity: The ability of the assay to detect the response of interest without interference from other components in the sample. This can be demonstrated by comparing the response in FFAR1-expressing cells versus parental cells lacking the receptor. A significant response should only be observed in the FFAR1-expressing cells.
-
Selectivity: The ability to measure the analyte of interest in the presence of other structurally similar but inactive compounds.
5.2. Accuracy and Precision
-
Accuracy: The closeness of the measured value to the true value. This can be assessed by spiking known concentrations of a reference agonist into the assay and determining the percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the coefficient of variation (%CV) and should be assessed at both the intra-assay (repeatability) and inter-assay (intermediate precision) levels.
Table 3: Acceptance Criteria for Assay Validation
| Parameter | Metric | Acceptance Criteria |
| Specificity | Signal in hFFAR1 cells vs. parental cells | Signal-to-background ratio > 3 in hFFAR1 cells; no significant signal in parental cells. |
| Accuracy | Percent Recovery | 80-120% |
| Precision | %CV (Intra-assay and Inter-assay) | ≤ 20% |
| Linearity | R² of the dose-response curve | ≥ 0.98 |
Conclusion
This application note provides a comprehensive and scientifically-grounded framework for the initial in vitro characterization of 3-(Cyclopentyloxy)benzoic acid. By hypothesizing its activity at the FFAR1 receptor, we have outlined detailed protocols for robust functional assays, data analysis, and validation. The successful execution of these protocols will provide critical insights into the pharmacological profile of this novel compound and guide future drug development efforts.
References
-
Hauge, M., et al. (2015). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular Metabolism, 4(1), 3-14. [Link]
-
Milligan, G., et al. (2015). Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4. British Journal of Pharmacology, 172(13), 3254-3267. [Link]
-
Singh, R., et al. (2015). Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist. ACS Medicinal Chemistry Letters, 6(5), 548-552. [Link]
-
Karakulova, Y., et al. (2023). Bornyl-Containing Derivatives of Benzyloxyphenylpropanoic Acid as FFAR1 Agonists: In Vitro and In Vivo Studies. Molecules, 28(12), 4684. [Link]
-
Schematic diagram of FFAR signaling. (n.d.). ResearchGate. [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]
-
Lomenick, B., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
-
Promega Connections. (2025). IC50, EC50 and Kd: What is the Difference and Why Do They matter?. [Link]
-
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]
-
Lin, D. C.-H., et al. (2012). Identification and pharmacological characterization of multiple allosteric binding sites on the free fatty acid 1 receptor. Molecular Pharmacology, 82(5), 843-859. [Link]
-
Caers, J., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (86), e51516. [Link]
-
Lu, J., et al. (2023). Molecular mechanism of fatty acid activation of FFAR1. Proceedings of the National Academy of Sciences, 120(22), e2221434120. [Link]
-
Li, Y., et al. (2024). Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. Molecules, 29(1), 1. [Link]
-
Cell Culture Assay. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
-
Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179. [Link]
-
Agilent. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. [Link]
-
Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. [Link]
-
FFAR-related signalling pathways. (n.d.). ResearchGate. [Link]
-
NCBI Bookshelf. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [Link]
-
Dong, M. W. (2016). Analytical Method Validation: Back to Basics, Part II. LCGC International, 29(11), 52-59. [Link]
-
Pharma Validation. (n.d.). Validation of Assay Methods: Accuracy and Precision Templates. [Link]
-
ION Biosciences. (n.d.). Gαq GPCR assays. [Link]
-
GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. [Link]
-
Wikipedia. (n.d.). Free fatty acid receptor 1. [Link]
-
Bräuner-Osborne, H., & Krogsgaard-Larsen, P. (2014). G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology. International Journal of Molecular Sciences, 15(2), 2554-2572. [Link]
-
Towards Data Science. (2021). Drug dose-response data analysis. [Link]
-
Wang, Y., et al. (2014). A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists. SLAS Discovery, 19(4), 538-545. [Link]
-
JoVE. (2022). Characterization of G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. [Link]
-
Biocompare. (2023). cAMP Gi HTRF Kit for Assaying Gi-coupled GPCR Signaling From Cisbio. [Link]
Sources
- 1. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular mechanism of fatty acid activation of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 12. researchgate.net [researchgate.net]
- 13. resources.revvity.com [resources.revvity.com]
- 14. promegaconnections.com [promegaconnections.com]
- 15. clyte.tech [clyte.tech]
- 16. towardsdatascience.com [towardsdatascience.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. chromatographyonline.com [chromatographyonline.com]
Application Notes & Protocols: Safe Handling and Storage of 3-(Cyclopentyloxy)benzoic acid
Abstract
This document provides a comprehensive guide to the safe handling, storage, and disposal of 3-(Cyclopentyloxy)benzoic acid (CAS No. 158860-99-2). The protocols outlined herein are designed for researchers, scientists, and drug development professionals to minimize risks and ensure laboratory safety. The causality behind each procedural recommendation is explained to foster a deeper understanding of safe laboratory practices. This guide is grounded in established chemical safety principles and data from authoritative sources.
Introduction and Scientific Context
3-(Cyclopentyloxy)benzoic acid is an organic compound belonging to the carboxylic acid family. While specific toxicological data for this compound is limited, its structural similarity to other benzoic acid derivatives and its general classification as a carboxylic acid allow for a robust safety assessment based on well-understood chemical class hazards. Carboxylic acids are generally acidic and can act as skin, eye, and respiratory tract irritants.[1] The procedures detailed below are built upon a risk-based approach, considering the known hazards of this chemical class and the specific GHS (Globally Harmonized System) classifications for this compound.
The fundamental principle of laboratory safety is the "Hierarchy of Controls," which prioritizes the most effective measures for risk reduction. This guide is structured to reflect this hierarchy.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Material Identification and Hazard Assessment
A thorough understanding of the material's properties and hazards is the foundation of safe handling.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 158860-99-2 | [2] |
| Chemical Formula | C₁₂H₁₄O₃ | [3] |
| Molecular Weight | 206.24 g/mol | [3] |
| Appearance | Powder | [3] |
| Density | 1.207 g/cm³ | [3] |
| Storage Temperature | Room temperature | [3] |
GHS Hazard Classification
3-(Cyclopentyloxy)benzoic acid is classified with the following hazards, which mandate specific handling precautions.[3]
| GHS Pictogram | Signal Word | Hazard Statement | Description |
ngcontent-ng-c176312016="" class="ng-star-inserted"> | Warning | H302: Harmful if swallowed | Ingestion of the substance can lead to adverse health effects. |
| H315: Causes skin irritation | Direct contact with the skin can cause irritation, redness, or rash.[4] | ||
| H319: Causes serious eye irritation | Direct contact with the eyes can cause significant irritation and potential damage.[4][5] | ||
| H335: May cause respiratory irritation | Inhalation of the powder can irritate the nose, throat, and lungs, leading to coughing or shortness of breath.[5][6] |
Engineering and Administrative Controls
Before relying on Personal Protective Equipment (PPE), engineering and administrative controls must be implemented to minimize exposure.
Engineering Controls
-
Ventilation: All handling of 3-(Cyclopentyloxy)benzoic acid powder must be conducted in a properly functioning chemical fume hood or a ventilated enclosure.[7][8] This is the primary method to prevent inhalation of airborne particles, which is a key risk due to its H335 classification.[6]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[4][7] This is critical for immediate response to accidental eye or skin contact.
Administrative Controls
-
Standard Operating Procedures (SOPs): A laboratory-specific SOP for handling this compound must be written and approved. All personnel must be trained on this SOP before beginning work.
-
Designated Areas: Clearly designate specific areas within the laboratory for the handling and storage of this compound.
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[9] Wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before breaks.[9][10]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with the controls mentioned above.
| Protection Type | Specification | Rationale and Source |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Required to prevent eye contact and serious irritation (H319). Standard safety glasses are insufficient.[4][7] |
| Skin Protection | Nitrile or neoprene gloves. A fully buttoned lab coat. | Gloves must be resistant to carboxylic acids.[6] A lab coat prevents skin contact (H315). Contaminated clothing must be removed immediately.[4] |
| Respiratory Protection | Not typically required if handled within a fume hood. | If work outside a fume hood is unavoidable or if dust levels are high, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary to prevent respiratory irritation (H335).[7] |
Protocols for Safe Handling and Storage
Adherence to methodical protocols is essential for mitigating the risks associated with 3-(Cyclopentyloxy)benzoic acid.
Protocol for Laboratory Handling of Solid Compound
-
Preparation:
-
Confirm that the chemical fume hood is operational and the sash is at the appropriate height.
-
Ensure the work area is clean and uncluttered.
-
Don the required PPE (safety goggles, lab coat, compatible gloves).
-
-
Weighing and Transfer:
-
Conduct all weighing and transfers of the powder inside the fume hood to contain dust.
-
Use a spatula for transfers. Avoid scooping actions that could generate airborne dust.[8]
-
If possible, use a "weighing paper" or a tared container to minimize contamination of the balance.
-
-
Dissolution:
-
When dissolving the solid, add the powder slowly to the solvent to avoid splashing.
-
If diluting an acidic solution, always add the acid to water or other solvent, never the other way around, to control any exothermic reactions.[11]
-
-
Post-Handling:
-
Tightly seal the container immediately after use.
-
Decontaminate the spatula and work surface.
-
Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated waste container.
-
Wash hands thoroughly.
-
Storage Protocol
-
Location: Store in a cool, dry, and well-ventilated area.[4][12] The storage location should be a dedicated cabinet for organic acids.[11][13]
-
Segregation: Chemical segregation is critical to prevent dangerous reactions.
-
Containment: Keep the container tightly closed to prevent moisture absorption and release of vapors.[4] Store the primary container within a labeled secondary containment tray to manage potential spills.[1][15]
Emergency and Spill Response
Immediate and correct response to an emergency can significantly reduce injury and damage.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If symptoms persist, seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison control center or seek medical attention.[16]
Spill Cleanup Protocol
The following workflow should be followed for minor spills (<100g) within a laboratory setting. For larger spills, evacuate the area and contact institutional safety personnel.
Caption: Step-by-step workflow for responding to a minor laboratory spill.
Waste Disposal
All waste containing 3-(Cyclopentyloxy)benzoic acid must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed, and compatible container.
-
Do not mix with incompatible waste streams (e.g., bases, oxidizers).
-
Dispose of the waste through your institution's environmental health and safety (EH&S) department in accordance with all local, state, and federal regulations.[6][9]
References
- Cayman Chemical. (2025). Safety Data Sheet: (1S,3S)-3-Benzoic acid 3-carboxycyclopentyl ester.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoic Acid.
- Redox. (2022). Safety Data Sheet: Benzoic acid.
- Chemos GmbH & Co.KG. (2023). Safety Data Sheet: benzoic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 282065, 3-Cyclopropylbenzoic acid.
- Fluorochem. (n.d.). 2-(CYCLOPENTYLOXY)BENZOIC ACID.
- American Elements. (n.d.). 3-(cyclopentyloxy)benzoic acid.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 1H-Indole-2-carboxylic acid.
- Chemistry Stack Exchange. (2017). Are there any guidelines for what constitutes an “organic acid” regarding storage requirements?.
- BASF. (2025). Safety Data Sheet: AGS (Dicarboxylic acids mixture).
- University of Waterloo. (2023). Chemical Storage Fact Sheet.
- Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Benzoic acid.
- Sigma-Aldrich. (2025). Safety Data Sheet: coumarin-3-carboxylic acid.
- Washington Nanofabrication Facility. (n.d.). Organic Acid Standard Operating Procedure.
- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
- USDA Agricultural Research Service. (2016). Chemical Storage.
- University of Texas at Dallas. (n.d.). Corrosive Storage Guidelines.
- Choice Chemicals. (2015). Benzoic Acid Standard Safety Data Sheet.
- Greenbook. (2018). Safety Data Sheet: Complex of Calcium and carboxylic acids.
- Alchem Pharmtech. (n.d.). CAS 158860-99-2 | 3-(Cyclopentyloxy)benzoic acid.
- Wikipedia. (n.d.). Benzoic acid.
Sources
- 1. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. americanelements.com [americanelements.com]
- 4. redox.com [redox.com]
- 5. 3-Cyclopropylbenzoic acid | C10H10O2 | CID 282065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. download.basf.com [download.basf.com]
- 9. chemos.de [chemos.de]
- 10. carlroth.com [carlroth.com]
- 11. coral.washington.edu [coral.washington.edu]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. uwaterloo.ca [uwaterloo.ca]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. Chemical Storage : USDA ARS [ars.usda.gov]
- 16. fluorochem.co.uk [fluorochem.co.uk]
Application Note & Protocol Guide: Esterification of 3-(Cyclopentyloxy)benzoic Acid for Prodrug Synthesis
For: Researchers, scientists, and drug development professionals.
Abstract
The strategic conversion of a pharmacologically active agent into a bioreversible derivative, or prodrug, is a cornerstone of modern drug development. This application note provides a detailed guide to the esterification of 3-(cyclopentyloxy)benzoic acid, a representative aromatic carboxylic acid, to form ester prodrugs. We will explore the underlying principles of this approach, focusing on enhancing lipophilicity and improving pharmacokinetic profiles. This document furnishes detailed, field-proven protocols for two distinct and widely applicable esterification methodologies: the classic Fischer-Speier esterification and the milder, highly efficient Steglich esterification. Each protocol is presented with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the synthetic process.
Introduction: The Rationale for Ester Prodrugs
Many promising drug candidates featuring carboxylic acid moieties exhibit suboptimal pharmacokinetic properties, such as poor membrane permeability and rapid excretion, due to the ionizable nature of the carboxyl group at physiological pH.[1] Esterification is a powerful strategy to transiently mask this polar functional group, thereby increasing the molecule's lipophilicity.[1][2][3] This enhanced lipophilicity can facilitate passive diffusion across biological membranes, improving oral bioavailability and overall drug exposure.[2][4]
These ester prodrugs are designed to be pharmacologically inactive.[2] Upon entering the systemic circulation or reaching the target tissue, they are recognized and hydrolyzed by ubiquitous endogenous enzymes, primarily carboxylesterases, which are abundant in the liver, intestines, and plasma.[3][4][5] This enzymatic cleavage regenerates the active carboxylic acid in vivo, releasing the therapeutic agent at the desired site of action. The selection of the ester promoiety is critical, as it can influence the rate of hydrolysis, stability, and overall pharmacokinetic profile of the prodrug.[6]
Strategic Approaches to the Esterification of 3-(Cyclopentyloxy)benzoic Acid
The choice of esterification method is dictated by the stability of the starting material and the desired reaction conditions. For a relatively robust aromatic carboxylic acid like 3-(cyclopentyloxy)benzoic acid, several effective methods are available. We will detail two protocols that represent different ends of the spectrum in terms of reaction conditions: a strong acid-catalyzed equilibrium process and a coupling agent-mediated reaction under mild, neutral conditions.
Method A: Fischer-Speier Esterification
This classical method involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[7] The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use a large excess of the alcohol or to remove the water formed during the reaction.[7][8]
Causality of Experimental Choices:
-
Acid Catalyst: Protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[7][9][10]
-
Excess Alcohol/Water Removal: Le Châtelier's principle governs this equilibrium. Using the alcohol as the solvent (a large excess) or actively removing water (e.g., with a Dean-Stark apparatus) shifts the equilibrium towards the products, maximizing the yield of the ester.[7]
-
Elevated Temperature: The reaction is typically conducted at reflux to increase the reaction rate.
Method B: Steglich Esterification
For more sensitive or complex substrates where the harsh conditions of Fischer-Speier esterification are undesirable, the Steglich esterification offers a mild and highly efficient alternative.[11][12] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[11][13][14]
Causality of Experimental Choices:
-
DCC (Coupling Agent): DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[12][15]
-
DMAP (Catalyst): DMAP is a hyper-nucleophilic catalyst that reacts with the O-acylisourea intermediate to form a still more reactive acylpyridinium species.[12] This intermediate is readily attacked by the alcohol, even sterically hindered ones, to form the ester. The use of catalytic DMAP significantly accelerates the reaction and suppresses the formation of the N-acylurea byproduct.[12][13]
-
Mild Conditions: The reaction proceeds at room temperature and under neutral pH, making it compatible with a wide range of functional groups.[12][14]
Experimental Protocols
Protocol A: Fischer-Speier Esterification of 3-(Cyclopentyloxy)benzoic Acid with Ethanol
This protocol describes the synthesis of ethyl 3-(cyclopentyloxy)benzoate.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 3-(Cyclopentyloxy)benzoic acid | 220.26 | 2.20 g | 10.0 |
| Ethanol (absolute) | 46.07 | 50 mL | ~850 |
| Sulfuric Acid (concentrated, 98%) | 98.08 | 0.5 mL | ~9.2 |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(cyclopentyloxy)benzoic acid (2.20 g, 10.0 mmol) and absolute ethanol (50 mL).
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.5 mL) to the solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate mobile phase).
-
Work-up - Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture until the effervescence ceases (pH ~7-8). This step neutralizes the excess sulfuric acid and any unreacted carboxylic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl 3-(cyclopentyloxy)benzoate.
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.
Self-Validating System:
-
Expected Outcome: A colorless to pale yellow oil. The expected yield is typically in the range of 75-90%.
-
TLC Analysis: The product spot should have a higher Rf value than the starting carboxylic acid.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol B: Steglich Esterification of 3-(Cyclopentyloxy)benzoic Acid with Isopropanol
This protocol details the synthesis of isopropyl 3-(cyclopentyloxy)benzoate, a more sterically hindered ester, under mild conditions.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 3-(Cyclopentyloxy)benzoic acid | 220.26 | 2.20 g | 10.0 |
| Isopropanol | 60.10 | 0.90 mL (0.72 g) | 12.0 |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 2.27 g | 11.0 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 122 mg | 1.0 |
| Dichloromethane (DCM, anhydrous) | 84.93 | 50 mL | - |
| 0.5 M Hydrochloric Acid | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask under a nitrogen atmosphere, add 3-(cyclopentyloxy)benzoic acid (2.20 g, 10.0 mmol), isopropanol (0.90 mL, 12.0 mmol), and 4-dimethylaminopyridine (122 mg, 1.0 mmol).
-
Solvent Addition: Dissolve the components in anhydrous dichloromethane (50 mL) and stir the solution in an ice bath (0°C).
-
DCC Addition: In a separate container, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol) in a minimal amount of anhydrous DCM (~10 mL). Add this solution dropwise to the reaction mixture at 0°C over 10-15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.[13]
-
Work-up - Filtration: After the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 30 mL) to remove DMAP, saturated sodium bicarbonate solution (2 x 30 mL) to remove any unreacted acid, and finally with brine (30 mL).[16]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to obtain the pure isopropyl 3-(cyclopentyloxy)benzoate.
Self-Validating System:
-
Expected Outcome: A colorless oil. The expected yield is typically high, often >90%.[13]
-
Precipitate Formation: The formation of the white DCU precipitate is a visual indicator that the reaction is proceeding.
-
Troubleshooting: If traces of DCU remain after filtration, it can often be removed by dissolving the crude product in a minimal amount of cold DCM or diethyl ether and filtering again, as DCU is poorly soluble in these solvents.
Visualization of Mechanisms and Workflows
Fischer-Speier Esterification Mechanism
Caption: Mechanism of Fischer-Speier Esterification.
Steglich Esterification Workflow
Caption: Experimental workflow for Steglich Esterification.
Conclusion
The esterification of carboxylic acids is a fundamental and versatile tool in the synthesis of prodrugs. By converting hydrophilic parent drugs like 3-(cyclopentyloxy)benzoic acid into more lipophilic esters, researchers can significantly improve their pharmacokinetic profiles. This application note has provided two robust, detailed protocols for achieving this transformation. The Fischer-Speier method offers a straightforward, cost-effective approach for robust molecules, while the Steglich esterification provides a mild, highly efficient alternative suitable for sensitive substrates and complex syntheses. The choice of method should be guided by the chemical nature of the substrate and the overall synthetic strategy. Adherence to these detailed protocols, coupled with an understanding of the underlying chemical principles, will enable researchers to reliably synthesize ester prodrugs for further development and evaluation.
References
-
Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. SciRP.org. [Link]
-
Ester Bonds in Prodrugs. ACS Chemical Biology. [Link]
-
Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. PMC - NIH. [Link]
-
Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. [Link]
-
Enzymes involved in the bioconversion of ester-based prodrugs. ResearchGate. [Link]
-
Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. [Link]
-
Prodrugs Lecture 3. YouTube. [Link]
- WO2019059801A1 - Method for preparing benzoic acid esters.
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. ResearchGate. [Link]
-
Prodrugs of Drugs Bearing Carboxylic Acids. SpringerLink. [Link]
-
Recent progress in prodrug design strategies based on generally applicable modifications. National Library of Medicine. [Link]
-
Bioreversible Derivatives of Phenol. 1. The Role of Human Serum Albumin as Related to the Stability and Binding Properties of Carbonate Esters with Fatty Acid-like Structures in Aqueous Solution and Biological Media. PMC - PubMed Central. [Link]
-
What's the best way for removing extra DCC and DMAP in an esterification reaction?. ResearchGate. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Library of Medicine. [Link]
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry (RSC Publishing). [Link]
-
Fischer Esterification. Organic Chemistry Portal. [Link]
-
Fischer–Speier esterification. Wikipedia. [Link]
-
Fast Esterification Method Mediated by Coupling Reagent NDTP. American Chemical Society. [Link]
-
Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. ResearchGate. [Link]
-
Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. PMC - NIH. [Link]
-
Fischer Esterification Procedure. University of Missouri-St. Louis. [Link]
-
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. [Link]
- CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.
-
Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. [Link]
Sources
- 1. Prodrugs of Drugs Bearing Carboxylic Acids [ebrary.net]
- 2. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Fischer Esterification [organic-chemistry.org]
- 11. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 13. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Cyclopentyloxy)benzoic Acid
Welcome to the technical support center for the synthesis of 3-(Cyclopentyloxy)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve your product yield. My insights are drawn from extensive experience in synthetic organic chemistry, focusing on practical solutions to common laboratory challenges.
Introduction to the Synthesis
The synthesis of 3-(Cyclopentyloxy)benzoic acid is most commonly achieved through a multi-step process, beginning with the protection of the carboxylic acid functionality of 3-hydroxybenzoic acid, followed by a Williamson ether synthesis, and concluding with deprotection to yield the final product. Each of these steps presents unique challenges that can impact the overall yield and purity. This guide will walk you through these challenges, offering explanations for the underlying chemical principles and providing actionable solutions.
Troubleshooting Guide & FAQs
Here, we address specific issues you may encounter during the synthesis of 3-(Cyclopentyloxy)benzoic acid.
FAQ 1: My Williamson ether synthesis step has a low yield. What are the likely causes?
A low yield in the Williamson ether synthesis step is a common issue, often stemming from several factors. The reaction involves the nucleophilic attack of the phenoxide of methyl 3-hydroxybenzoate on an electrophilic cyclopentyl halide.
Possible Causes & Solutions:
-
Incomplete Deprotonation of the Phenol: The phenolic hydroxyl group must be fully deprotonated to form the more nucleophilic phenoxide.
-
Troubleshooting: Ensure you are using a sufficiently strong base and an appropriate amount. For this synthesis, stronger bases like sodium hydride (NaH) or potassium hydride (KH) are often more effective than weaker bases like potassium carbonate (K₂CO₃). Use at least 1.1 equivalents of the base to ensure complete deprotonation.
-
-
Competing Elimination Reaction: Cyclopentyl halides are secondary halides, which can undergo an E2 elimination reaction in the presence of a strong base to form cyclopentene, competing with the desired Sₙ2 substitution.
-
Troubleshooting: To favor substitution over elimination, it is crucial to control the reaction temperature. Running the reaction at a lower temperature for a longer period can significantly reduce the rate of elimination. Additionally, using a less hindered, strong base can also help.
-
-
Poor Quality of Reagents: The presence of moisture or impurities in your starting materials or solvent can significantly impact the reaction.
-
Troubleshooting: Ensure your 3-hydroxybenzoic acid ester, cyclopentyl halide, and solvent are anhydrous. Dry your solvent over molecular sieves or by distillation if necessary. Use freshly opened or properly stored reagents.
-
-
Inappropriate Solvent Choice: The choice of solvent is critical for an Sₙ2 reaction.
-
Troubleshooting: Polar aprotic solvents such as DMF or acetonitrile are ideal as they solvate the cation of the alkoxide, leaving the anion more nucleophilic and reactive.
-
FAQ 2: I am observing the formation of multiple byproducts. How can I identify and minimize them?
The formation of byproducts is a clear indicator of suboptimal reaction conditions.
Common Byproducts and Their Prevention:
| Byproduct | Identification (TLC/¹H NMR) | Cause | Prevention |
| Unreacted Methyl 3-hydroxybenzoate | Lower Rf on TLC; characteristic phenolic -OH peak in ¹H NMR. | Incomplete reaction due to insufficient base, low temperature, or short reaction time. | Increase base equivalents, reaction time, or temperature incrementally. |
| Cyclopentene | Volatile, may not be easily observed on TLC. May be detected by GC-MS of the crude reaction mixture. | E2 elimination of the cyclopentyl halide. | Use a less hindered base, lower the reaction temperature, and consider using a cyclopentyl tosylate or mesylate as the electrophile, which are better leaving groups and can sometimes favor substitution. |
| Dicyclopentyl ether | Non-polar byproduct, higher Rf on TLC. | Reaction of the cyclopentoxide (formed from reaction of cyclopentanol impurity with base) with cyclopentyl halide. | Use highly pure cyclopentyl halide. |
FAQ 3: Should I esterify the 3-hydroxybenzoic acid first, or can I perform the Williamson ether synthesis directly on the acid?
While it is theoretically possible to perform the Williamson ether synthesis directly on 3-hydroxybenzoic acid by using at least two equivalents of a strong base (to deprotonate both the carboxylic acid and the phenol), this approach is generally not recommended for achieving high yields.
Rationale for Esterification:
-
Avoiding Competing Reactions: The carboxylate anion is also a nucleophile, although weaker than the phenoxide. Performing the reaction on the free acid can lead to the formation of an ester byproduct.
-
Solubility Issues: The salt of 3-hydroxybenzoic acid may have poor solubility in the organic solvents typically used for Williamson ether synthesis, leading to a sluggish and incomplete reaction.
-
Simplified Purification: Protecting the carboxylic acid as an ester allows for a cleaner reaction, simplifying the subsequent purification of the ether intermediate.
A common and effective method is to first convert 3-hydroxybenzoic acid to its methyl or ethyl ester.
Experimental Protocols
Step 1: Esterification of 3-Hydroxybenzoic Acid to Methyl 3-Hydroxybenzoate
This initial step protects the carboxylic acid, preventing it from interfering with the subsequent etherification.
Procedure:
-
To a solution of 3-hydroxybenzoic acid (1.0 eq) in methanol (5-10 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Stir the mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 3-hydroxybenzoate, which can be purified by column chromatography or recrystallization.
Step 2: Williamson Ether Synthesis to form Methyl 3-(Cyclopentyloxy)benzoate
This is the key step where the ether linkage is formed.
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve methyl 3-hydroxybenzoate (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add cyclopentyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and stir for 12-24 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to 0 °C and quench carefully with water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Hydrolysis of Methyl 3-(Cyclopentyloxy)benzoate
The final step is the deprotection of the ester to yield the target carboxylic acid.
Procedure:
-
Dissolve the purified methyl 3-(cyclopentyloxy)benzoate (1.0 eq) in a mixture of methanol and water.
-
Add sodium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1M HCl at 0 °C.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain 3-(Cyclopentyloxy)benzoic acid.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualization of the Synthetic Workflow
Caption: Synthetic route to 3-(Cyclopentyloxy)benzoic acid.
Troubleshooting Logic Diagram
Caption: Troubleshooting flowchart for low yield.
References
-
Mori, M.; Cazzaniga, G.; Nava, D.; Pini, E. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank2024 , 2024, M1806. [Link]
-
Mori, M.; Cazzaniga, G.; Nava, D.; Pini, E. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. ResearchGate2024 . [Link]
-
Ashenhurst, J. The Williamson Ether Synthesis. Master Organic Chemistry2014 . [Link]
-
Satpute, M. S.; et al. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry2019 , 12(3), 1077-1084. [Link]
-
Professor Dave Explains. Williamson Ether Synthesis. YouTube2018 . [Link]
-
Qualley, D. F.; et al. Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants. Proceedings of the National Academy of Sciences2012 , 109(40), 16383-16388. [Link]
- Process for the purification of benzoic acid.
-
New routes to the preparation of gem-cyclopentenedicarboxylic acid derivatives. ResearchGate2025 . [Link]
- Process for the purification of benzoic acid.
-
15.3: The Williamson Ether Synthesis. Chemistry LibreTexts2020 . [Link]
-
Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. PMC2015 . [Link]
-
Removal of 3-chlorobenzoic acid from mCPBA reactions. Reddit2023 . [Link]
-
Phase-Transfer Catalysis (PTC). Macmillan Group2008 . [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press2021 . [Link]
-
Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ResearchGate2013 . [Link]
-
ChemInform Abstract: Synthesis and Reactions of Five-Membered Heterocycles Using Phase Transfer Catalyst (PTC) Techniques. ResearchGate2025 . [Link]
-
Illustrate with examples the limitations of Williamson's synthesis fo. askIITians2025 . [Link]
-
Optimization of reaction conditions using benzoic acida. ResearchGate2021 . [Link]
-
Scheme 1. Route to preparation of benzoic acid derivatives by reaction... ResearchGate2023 . [Link]
- Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone.
-
Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. ResearchGate2020 . [Link]
-
Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals2015 . [Link]
Technical Support Center: Synthesis of Substituted Benzoic Acids
Welcome to the technical support center for the synthesis of substituted benzoic acids. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to support your synthetic endeavors.
I. Frequently Asked Questions (FAQs)
This section addresses common queries related to the synthesis of substituted benzoic acids, offering quick and accessible solutions to prevalent issues.
Q1: My Grignard reaction for carboxylation is not initiating. What are the likely causes?
A1: The initiation of a Grignard reaction is highly sensitive to the reaction conditions. The primary culprit is often the presence of moisture, which quenches the highly reactive Grignard reagent.[1] Ensure all glassware is rigorously dried, preferably in an oven, and cooled under an inert atmosphere (e.g., nitrogen or argon). The solvent, typically diethyl ether or tetrahydrofuran (THF), must be anhydrous. Additionally, the magnesium turnings should be fresh and activated, which can be achieved by gentle heating under vacuum or by adding a small crystal of iodine to initiate the reaction.
Q2: I am observing a significant amount of biphenyl byproduct in my Grignard-based synthesis. How can I minimize this?
A2: Biphenyl formation is a common side reaction during the formation of the Grignard reagent, arising from the coupling of the aryl halide with the newly formed Grignard reagent.[2] To minimize this, add the aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture. Ensuring a gentle reflux throughout the addition can also help to promote the desired reaction with magnesium over the coupling side reaction.
Q3: The oxidation of my alkylbenzene to the corresponding benzoic acid is giving a low yield. What can I do to improve it?
A3: Low yields in the oxidation of alkylbenzenes can stem from incomplete reaction or over-oxidation. The choice of oxidizing agent and reaction conditions is crucial.[3] Potassium permanganate (KMnO4) is a powerful and common choice, but the reaction requires heating under reflux, and the workup involves acidification to protonate the benzoate salt.[3] Ensure the reaction goes to completion by monitoring the disappearance of the purple permanganate color. Incomplete oxidation can also occur if the benzylic position lacks a hydrogen atom (e.g., in tert-butylbenzene).[4] Alternative methods, such as using chromic acid or catalytic oxidation with cobalt or manganese salts, may offer better yields for specific substrates.[5][6]
Q4: I am having difficulty purifying my substituted benzoic acid. What are some effective purification strategies?
A4: Purification of substituted benzoic acids often involves recrystallization or acid-base extraction. The choice of solvent for recrystallization is critical and depends on the polarity of the substituted benzoic acid. Water is often a good choice for many benzoic acids, especially for removing non-polar impurities.[7] For impurities that are difficult to remove by recrystallization, acid-base extraction is a powerful technique. By dissolving the crude product in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate), the benzoic acid is converted to its water-soluble carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure benzoic acid.[2]
Q5: Are there any functional groups that are incompatible with common methods for synthesizing benzoic acids?
A5: Yes, several functional groups can interfere with standard synthetic routes. For Grignard-based syntheses, any acidic protons (e.g., from -OH, -NH2, -SH groups) will quench the Grignard reagent.[8][9] These groups must be protected before forming the Grignard reagent. For oxidation reactions, other oxidizable functional groups on the aromatic ring or side chain can lead to undesired side products. Careful selection of the synthetic route and the use of protecting groups are essential when dealing with multifunctional molecules.[10][11]
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific synthetic methodologies, offering step-by-step guidance and solutions to common problems.
Guide 1: Grignard Carboxylation
The reaction of a Grignard reagent with carbon dioxide (usually in the form of dry ice) is a versatile method for preparing carboxylic acids.[9]
Workflow & Troubleshooting
Caption: Workflow for Grignard Carboxylation with Troubleshooting.
Detailed Troubleshooting Steps
| Problem | Potential Cause | Recommended Solution | Scientific Rationale |
| Reaction Fails to Initiate | Presence of water or passivated magnesium surface.[1] | Ensure all glassware is oven-dried and assembled under an inert atmosphere. Use anhydrous solvents. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. | Grignard reagents are extremely sensitive to protic sources, which will protonate and destroy the reagent. The magnesium surface can have an oxide layer that prevents reaction; activators help to expose fresh magnesium. |
| Low Yield of Benzoic Acid | Incomplete Grignard formation, premature quenching, or incomplete carboxylation. | Verify the complete consumption of magnesium before carboxylation. Pour the Grignard solution onto a large excess of crushed dry ice to ensure rapid and complete reaction. | An excess of carbon dioxide is necessary to drive the carboxylation to completion and minimize side reactions of the Grignard reagent. |
| Formation of Biphenyl Impurity | Wurtz-type coupling of the aryl halide with the Grignard reagent.[2] | Add the aryl halide dropwise to the magnesium suspension to maintain a low concentration of the halide, thus minimizing the coupling side reaction. | A lower concentration of the aryl halide favors the reaction with the magnesium surface over the bimolecular coupling reaction. |
| Difficulty in Product Isolation | Formation of magnesium salts that can emulsify or precipitate. | During the acidic workup, add enough acid to ensure all magnesium salts are dissolved. If emulsions form, adding brine can help to break them. | The intermediate is a magnesium carboxylate salt, which needs to be protonated to the free carboxylic acid. Proper acidification ensures a clean separation of the organic and aqueous layers. |
Guide 2: Oxidation of Alkylbenzenes
The oxidation of an alkyl side-chain on a benzene ring is a common method for synthesizing benzoic acids, particularly from readily available toluene derivatives.[3][12]
Workflow & Troubleshooting
Caption: Workflow for Alkylbenzene Oxidation with Troubleshooting.
Detailed Troubleshooting Steps
| Problem | Potential Cause | Recommended Solution | Scientific Rationale |
| Incomplete Reaction | Insufficient heating, inadequate amount of oxidizing agent, or inactive substrate. | Ensure the reaction is refluxed for a sufficient period. Use a stoichiometric excess of the oxidizing agent. Confirm that the alkyl group has at least one benzylic hydrogen.[4] | The oxidation of the alkyl side-chain is a demanding reaction that requires elevated temperatures and a strong oxidant. The mechanism proceeds via radical abstraction of a benzylic hydrogen. |
| Low Product Yield | Over-oxidation leading to ring cleavage, or incomplete workup. | Avoid excessively harsh conditions. During workup, ensure the solution is sufficiently acidified to fully precipitate the benzoic acid. Cooling the solution in an ice bath can increase the yield of the precipitate. | While the benzene ring is relatively stable to oxidation, harsh conditions can lead to its degradation. The solubility of benzoic acid in water is temperature-dependent, so cooling maximizes recovery. |
| Product Contamination | Incomplete removal of manganese dioxide (if using KMnO4). | Filter the reaction mixture while it is still hot to remove the MnO2 precipitate. Washing the filter cake with hot water can help recover any adsorbed product. | Manganese dioxide is a fine precipitate that can be difficult to filter. Hot filtration is effective because the solubility of the desired benzoate salt is higher at elevated temperatures. |
| Difficulty in Isolating Product | The product may be more soluble in water than expected due to the presence of certain substituents. | If the product does not precipitate upon acidification, extract the aqueous solution with an organic solvent like ethyl acetate. The product can then be isolated by evaporating the solvent. | Substituents on the benzoic acid can alter its physical properties, including its solubility. Extraction provides an alternative to precipitation for isolating the product. |
III. Advanced Topics & Considerations
Protecting Groups
For substrates with sensitive functional groups, the use of protecting groups is essential. Carboxylic acids themselves may need protection during subsequent synthetic steps. Common protecting groups for carboxylic acids include methyl or ethyl esters, which are stable under a variety of conditions but can be removed by hydrolysis.[11]
Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings. A directing group, which can be the carboxylate itself, directs a strong base (like an organolithium reagent) to deprotonate the adjacent ortho position.[13][14] This lithiated intermediate can then be reacted with an electrophile, such as carbon dioxide, to introduce a carboxylic acid group at a specific position.[14]
IV. Analytical Characterization
Confirming the identity and purity of the synthesized substituted benzoic acid is a critical final step.
| Technique | Expected Observations | Common Issues & Solutions |
| Melting Point | A sharp melting point close to the literature value indicates high purity. | A broad melting range suggests the presence of impurities. Recrystallization is typically required to improve purity. |
| Infrared (IR) Spectroscopy | A broad O-H stretch around 2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹. | The absence or weakness of the broad O-H stretch may indicate incomplete hydrolysis of an ester or amide precursor. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR will show a characteristic downfield singlet for the carboxylic acid proton (>10 ppm). ¹³C NMR will show a signal for the carbonyl carbon around 165-185 ppm. | Impurities will be visible as extra peaks. Integration of the ¹H NMR signals can be used to assess the purity of the sample. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of the synthesized benzoic acid should be observed. | Fragmentation patterns can help to confirm the structure of the molecule. |
By understanding the common challenges and employing systematic troubleshooting strategies, researchers can significantly improve the success rate and efficiency of substituted benzoic acid synthesis. This guide serves as a starting point for addressing issues that may arise in the laboratory.
References
-
Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems. Available at: [Link]
-
Synthesis of Benzoic Acid - Chem21Labs. Available at: [Link]
-
Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization - YouTube. Available at: [Link]
-
Synthesis Problems Involving Grignard Reagents - Master Organic Chemistry. Available at: [Link]
-
Synthesis and characterization of Benzoic Acid - Chemistry Research Journal. Available at: [Link]
-
Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative - ijarsct. Available at: [Link]
-
Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity - ResearchGate. Available at: [Link]
-
Benzoic acid - Wikipedia. Available at: [Link]
- Process for preparing substituted benzoic acid - Google Patents.
-
Benzoic Acid Esters, Benzoates - Organic Chemistry Portal. Available at: [Link]
-
Directed lithiation of unprotected benzoic acids - ResearchGate. Available at: [Link]
-
16.3: Reactions of alkylbenzenes - Chemistry LibreTexts. Available at: [Link]
-
Degradation of Substituted Benzoic Acids Related to Structural Reactivity - ResearchGate. Available at: [Link]
-
Decarboxylative Hydroxylation of Benzoic Acids - PMC - NIH. Available at: [Link]
-
Protecting Groups - Organic Chemistry Portal. Available at: [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. Available at: [Link]
-
Binding Constants of Substituted Benzoic Acids with Bovine Serum Albumin - MDPI. Available at: [Link]
-
Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
20.5: Preparing Carboxylic Acids - Chemistry LibreTexts. Available at: [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. Available at: [Link]
-
Decarboxylation - Master Organic Chemistry. Available at: [Link]
-
Oxidation of Alkylbenzenes to Make Benzoic Acids - YouTube. Available at: [Link]
-
Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts - ACS Publications. Available at: [Link]
-
Protecting Groups List - SynArchive. Available at: [Link]
-
(PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Available at: [Link]
- Process for the purification of benzoic acid - Google Patents.
-
Hydrolysis of nitriles with aqueous acid to give carboxylic acids - Master Organic Chemistry. Available at: [Link]
-
Appendix 6: Protecting groups - Oxford Learning Link. Available at: [Link]
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. Available at: [Link]
-
(PDF) Decarboxylative Hydroxylation of Benzoic Acids - ResearchGate. Available at: [Link]
-
Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization - UCL Discovery. Available at: [Link]
-
(PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - ResearchGate. Available at: [Link]
-
Decarboxylation - Organic Chemistry Portal. Available at: [Link]
-
Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids - YouTube. Available at: [Link]
- Oxidation of alkylbenzene carboxylic acids - Google Patents.
-
hydrolysis of nitriles - Chemguide. Available at: [Link]
-
Producing Benzoic Acid - A Level Chemistry Revision Notes - Save My Exams. Available at: [Link]
-
Directed (ortho) Metallation. Available at: [Link]
-
The Strategic Importance of Benzoic Acid Derivatives in Synthesis. Available at: [Link]
-
Directed Metalation: A Survival Guide - Baran Lab. Available at: [Link]
-
07- DIRECTED ORTHO METALATION | Jacques Mortier - Unblog.fr. Available at: [Link]
Sources
- 1. chem21labs.com [chem21labs.com]
- 2. youtube.com [youtube.com]
- 3. savemyexams.com [savemyexams.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN1251833A - Process for preparing substituted benzoic acid - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemrj.org [chemrj.org]
- 8. Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Protective Groups [organic-chemistry.org]
- 11. learninglink.oup.com [learninglink.oup.com]
- 12. Benzoic acid - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Crude 3-(Cyclopentyloxy)benzoic Acid
Welcome to the technical support center for the purification of crude 3-(Cyclopentyloxy)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this molecule to a high degree of purity.
Introduction to Purification Challenges
3-(Cyclopentyloxy)benzoic acid is an aromatic carboxylic acid. Its purification is often complicated by the presence of unreacted starting materials, byproducts, and residual solvents from its synthesis. A common synthetic route is the Williamson ether synthesis, which can introduce specific impurities that require targeted purification strategies. This guide provides a systematic approach to identifying and resolving common purification issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 3-(Cyclopentyloxy)benzoic acid?
A1: The impurities largely depend on the synthetic route. If you've used a Williamson ether synthesis approach, common impurities include:
-
Unreacted 3-hydroxybenzoic acid: This is a key starting material and a common impurity if the reaction has not gone to completion.
-
Byproducts from side reactions: These can include compounds from the elimination of the cyclopentyl halide.
-
Residual Solvents: Solvents used in the synthesis and workup can be trapped in the crude product.
Q2: My crude product is an oil, but I expect a solid. What should I do?
A2: Oiling out during purification is a common issue. This can be caused by the presence of impurities that depress the melting point of your compound. It can also occur if the solvent used for recrystallization is not ideal. We recommend trying a different solvent system for recrystallization or employing a different purification technique, such as column chromatography, to remove the impurities causing the oiling.
Q3: I'm seeing a low yield after purification. What are the likely causes?
A3: Low yield can result from several factors during the purification process:
-
Multiple purification steps: Each purification step will inevitably lead to some loss of product.
-
Sub-optimal recrystallization conditions: Using too much solvent or cooling the solution too quickly can lead to significant product loss in the mother liquor.
-
Incorrect pH for acid-base extraction: Incomplete protonation of the carboxylate will result in your product remaining in the aqueous layer.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of 3-(Cyclopentyloxy)benzoic acid.
Recrystallization Issues
| Problem | Potential Cause | Troubleshooting Solution |
| Compound "oils out" and does not crystallize. | The solvent is too nonpolar for the compound, or impurities are depressing the melting point. | Try a more polar solvent system, such as a mixture of ethanol and water. Alternatively, use column chromatography to remove impurities before recrystallization. |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used), or the cooling process is too slow. | Concentrate the solution by evaporating some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Low recovery of purified product. | The compound has significant solubility in the cold solvent, or too much solvent was used. | Ensure you are using a minimal amount of hot solvent to dissolve the crude product. Cool the solution in an ice bath to minimize solubility. |
Acid-Base Extraction Issues
| Problem | Potential Cause | Troubleshooting Solution |
| Poor separation of layers. | The densities of the aqueous and organic layers are too similar. | Add brine (saturated NaCl solution) to the separatory funnel to increase the density of the aqueous layer.[1] |
| Formation of an emulsion. | Vigorous shaking of the separatory funnel. | Allow the funnel to stand for a period. Gentle swirling or the addition of a small amount of brine can help break the emulsion. |
| Low yield of precipitated product. | The pH of the aqueous layer was not sufficiently lowered to fully protonate the carboxylate. | Check the pH of the aqueous layer with pH paper and add more acid if necessary to ensure a pH of around 2-3. |
Column Chromatography Issues
| Problem | Potential Cause | Troubleshooting Solution |
| Poor separation of the product from impurities. | The eluent system is not optimized. | Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that gives good separation between your product and the impurities. A common starting point for benzoic acid derivatives is a mixture of petroleum ether and ethyl acetate.[2] |
| The compound is not eluting from the column. | The eluent is too nonpolar. | Gradually increase the polarity of the eluent. For example, if you are using a petroleum ether/ethyl acetate system, slowly increase the proportion of ethyl acetate. |
| Streaking or tailing of the compound on the column. | The compound is interacting too strongly with the stationary phase (e.g., silica gel). | Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to improve the elution profile. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is based on the principle that the solubility of 3-(Cyclopentyloxy)benzoic acid is significantly higher in a hot solvent than in a cold solvent.[3]
Step-by-Step Methodology:
-
Solvent Selection: Based on the principle of "like dissolves like," a polar protic solvent or a mixture is a good starting point. An ethanol/water mixture is often effective for benzoic acid derivatives.
-
Dissolution: In an Erlenmeyer flask, add the crude 3-(Cyclopentyloxy)benzoic acid. Add a minimal amount of hot ethanol to dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly cloudy (the saturation point). Then add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities. The carboxylic acid is converted to its water-soluble carboxylate salt with a base, and then regenerated by adding acid.[4][5]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate, in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate, to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO2 evolution.
-
Separation: Allow the layers to separate. The deprotonated 3-(cyclopentyloxy)benzoic acid (as the sodium salt) will be in the aqueous layer. Drain the aqueous layer into a separate beaker. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer.
-
Regeneration: Cool the combined aqueous layers in an ice bath and acidify by slowly adding a strong acid, such as hydrochloric acid, until the solution is acidic (pH ~2-3). The purified 3-(Cyclopentyloxy)benzoic acid will precipitate out of the solution.
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.
Protocol 3: Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[6]
Step-by-Step Methodology:
-
Stationary Phase and Eluent Selection: For 3-(Cyclopentyloxy)benzoic acid, silica gel is a suitable stationary phase. The eluent system should be chosen based on TLC analysis. A mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is a good starting point.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 3-(Cyclopentyloxy)benzoic acid.
Visualization of Workflows
Caption: General workflows for recrystallization and acid-base extraction.
Caption: Step-by-step workflow for column chromatography purification.
Summary of Purification Strategies
| Purification Method | Advantages | Disadvantages | Best For |
| Recrystallization | Simple, cost-effective, can yield very pure crystalline material. | Can be time-consuming, potential for low yield if conditions are not optimal. | Removing small amounts of impurities from a mostly pure solid. |
| Acid-Base Extraction | Excellent for separating acidic compounds from neutral or basic impurities. Fast and scalable. | Requires the use of acids and bases, may not remove acidic impurities. | Crude mixtures where the main impurities are not acidic. |
| Column Chromatography | Highly versatile and effective for separating complex mixtures. | Can be labor-intensive, requires larger volumes of solvent, and can be costly on a large scale. | Complex mixtures with multiple components or when other methods fail. |
References
-
Mori, M., Cazzaniga, G., Nava, D., & Pini, E. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), M1806. [Link]
-
Nichols, L. (2022). Acid-Base Extraction. In Chemistry LibreTexts. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization of Benzoic Acid. [Link]
-
Sciencemadness Wiki. (2024). Benzoic acid. [Link]
-
Wikipedia. (2024). Benzoic acid. [Link]
-
SciSpace. (n.d.). APPENDIX 3E Column Chromatography. [Link]
-
CSUN Chemistry. (2020). Acid-Base Extraction of Benzil and Benzoic Acid [Video]. YouTube. [Link]
-
University of Texas at Dallas. (n.d.). Acid-Base Extraction. [Link]
Sources
Technical Support Center: A Researcher's Guide to the Purification of 3-(Cyclopentyloxy)benzoic Acid
Welcome to the technical support center for 3-(Cyclopentyloxy)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require a high degree of purity for their applications. As a senior application scientist with extensive experience in synthetic and purification sciences, I have structured this guide to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification processes effectively. Our commitment is to scientific integrity, ensuring that the methods described are robust and validated by established chemical principles.
Introduction: The Synthetic Landscape and its Impurity Profile
3-(Cyclopentyloxy)benzoic acid is commonly synthesized via a Williamson ether synthesis. This typically involves the O-alkylation of a 3-hydroxybenzoic acid derivative with a cyclopentyl halide (or a similar electrophile with a suitable leaving group). A crucial aspect of this synthesis is the frequent necessity to protect the carboxylic acid moiety as an ester (e.g., a methyl or ethyl ester) prior to the etherification step, followed by a final deprotection (hydrolysis) to yield the desired carboxylic acid. This multi-step process, while effective, can introduce a predictable set of impurities that are essential to identify and remove.
The most probable impurities include:
-
Unreacted Starting Materials: Primarily the 3-hydroxybenzoic acid ester.
-
Elimination Byproduct: Cyclopentene, arising from a competing E2 elimination reaction with the secondary cyclopentyl halide.
-
Incomplete Deprotection: The ester of 3-(Cyclopentyloxy)benzoic acid may remain if the final hydrolysis step does not go to completion.
-
Solvent and Reagent Residues: Residual solvents and reagents used throughout the synthesis and workup.
This guide will provide a systematic approach to first identify these impurities and then effectively remove them.
Frequently Asked Questions & Troubleshooting Guide
Here we address common issues encountered during the purification of 3-(Cyclopentyloxy)benzoic acid in a practical question-and-answer format.
Q1: My NMR spectrum shows persistent peaks that I cannot identify. How can I determine the structure of these unknown impurities?
A1: Unidentified peaks in your NMR spectrum often correspond to the common impurities from the synthesis. Here’s a systematic approach to their identification:
-
¹H and ¹³C NMR Spectroscopy: This is your primary tool for structural elucidation. Look for characteristic signals. For instance, a sharp singlet around 3.8 ppm in the ¹H NMR spectrum likely indicates a methyl ester, pointing to either the unreacted starting material or the ester of your final product. The presence of vinylic protons (around 5.5-6.0 ppm) could suggest cyclopentene. A comprehensive resource for identifying common NMR impurities is the paper by Gottlieb, Kotlyar, and Nudelman in The Journal of Organic Chemistry.[1][2]
-
GC-MS Analysis: For volatile impurities like cyclopentene or residual solvents, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective. The mass spectrum will provide the molecular weight of the impurity, and the fragmentation pattern can confirm its structure.[3][4]
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying less volatile impurities such as unreacted starting materials or the esterified product. You can often identify these by their expected molecular weights.
Q2: I'm struggling to remove the unreacted 3-hydroxybenzoic acid ester from my product. What is the most effective purification strategy?
A2: The presence of the phenolic starting material alongside your desired carboxylic acid presents a common purification challenge. An acid-base extraction is a highly effective and scalable method to resolve this.[5][6][7][8]
The rationale behind this technique lies in the significant pKa difference between a carboxylic acid and a phenol. By washing your crude product (dissolved in an organic solvent like ethyl acetate or diethyl ether) with a weak aqueous base, such as sodium bicarbonate, you can selectively deprotonate the more acidic carboxylic acid, forming its water-soluble carboxylate salt. The less acidic phenol will remain in the organic layer.
-
Expert Tip: Ensure thorough mixing of the organic and aqueous layers to facilitate the acid-base reaction. After separation, the aqueous layer containing your product can be re-acidified (e.g., with 1M HCl) to precipitate the pure 3-(Cyclopentyloxy)benzoic acid, which can then be collected by filtration.
Q3: My final product has a low melting point and appears oily, suggesting it's not pure. How can I improve its crystallinity?
A3: An oily appearance or a broad, low melting point are classic indicators of impurities. Recrystallization is the gold-standard technique for purifying solid organic compounds.[9][10][11][12] The principle relies on the differential solubility of your compound and the impurities in a given solvent at different temperatures.
-
Solvent Selection is Key: An ideal recrystallization solvent will dissolve your compound sparingly at room temperature but readily at elevated temperatures. For benzoic acid derivatives, common solvent systems include water, ethanol/water mixtures, or toluene/heptane mixtures. Experiment with small quantities to find the optimal solvent or solvent pair.
-
Troubleshooting Rapid Crystallization: If your product crashes out of solution too quickly upon cooling, it can trap impurities. To remedy this, reheat the solution and add a small amount of additional hot solvent to ensure a more gradual cooling and crystal formation process.
Q4: My column chromatography purification is not giving a clean separation. What am I doing wrong?
A4: Column chromatography can be a powerful tool, but it requires careful optimization. For carboxylic acids, tailing or smearing on the column is a common issue.
-
Acidify Your Mobile Phase: Adding a small amount of an acid, such as acetic acid or formic acid (typically 0.1-1%), to your eluent can significantly improve peak shape. This suppresses the deprotonation of the carboxylic acid on the silica gel, leading to sharper peaks and better separation.
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running your column. Aim for an Rf value of 0.2-0.3 for your desired compound to ensure good separation.
-
Consider Reversed-Phase Chromatography: For polar compounds like carboxylic acids, reversed-phase chromatography (using a C18 stationary phase) can sometimes provide superior separation compared to normal-phase silica gel.
Experimental Protocols
Here are detailed, step-by-step methodologies for the key analytical and purification techniques discussed.
Protocol 1: Impurity Identification by HPLC
High-Performance Liquid Chromatography (HPLC) is a sensitive method for quantifying the purity of your 3-(Cyclopentyloxy)benzoic acid.
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve ~1 mg of sample in 1 mL of Acetonitrile |
Protocol 2: Purification by Acid-Base Extraction
This protocol is designed to remove acidic and neutral impurities.
-
Dissolve the crude 3-(Cyclopentyloxy)benzoic acid in a suitable organic solvent (e.g., 50 mL of ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate solution.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times.
-
Combine the aqueous extracts.
-
Cool the combined aqueous extracts in an ice bath and slowly acidify with 1M HCl until no further precipitation is observed (check with pH paper to ensure it is acidic).
-
Collect the precipitated pure 3-(Cyclopentyloxy)benzoic acid by vacuum filtration.
-
Wash the solid with cold deionized water and dry under vacuum.
Protocol 3: Purification by Recrystallization
This protocol provides a general guideline for recrystallization.
-
Place the crude 3-(Cyclopentyloxy)benzoic acid in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., an ethanol/water mixture).
-
Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few more minutes.
-
Perform a hot filtration to remove any insoluble impurities or the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizing the Workflow
To provide a clearer understanding of the logical flow of the purification process, the following diagrams have been generated using Graphviz.
Caption: Workflow for the analytical identification of impurities.
Caption: A logical decision tree for the purification of 3-(Cyclopentyloxy)benzoic acid.
Conclusion
The successful purification of 3-(Cyclopentyloxy)benzoic acid hinges on a sound understanding of its synthesis and the likely impurities that may form. By employing a systematic approach of analytical identification followed by targeted purification techniques such as acid-base extraction and recrystallization, researchers can confidently obtain this compound in high purity. This guide serves as a foundational resource, and we encourage you to adapt these principles to your specific experimental observations for optimal results.
References
-
Satpute, M. S., et al. (2019). Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivatives [Part II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
Tighrine, A., Amir, Y., & Mamou, M. (2016). Application of an Accuracy Profile Strategy Based on the β-Expectation Tolerance Interval for the Validation of a Liquid Chromatography Analytical Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. Journal of AOAC International, 99(5), 1294-1301. [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link])
-
UST Journals. (2022). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. [Link])
-
Gregory, R. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Zhang, K., & Zuo, Y. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. Journal of Agricultural and Food Chemistry, 52(2), 222-227. [Link]
-
The Recrystallization of Benzoic Acid. [Link]
-
Shrivastava, V. S., & Jain, R. (2011). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Archives of Applied Science Research, 3(2), 245-252. [Link])
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link])
-
Wikipedia. Acid–base extraction. [Link]
-
Mori, M., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), M1806. [Link])
-
ResearchGate. (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. [Link])
-
SIELC Technologies. Benzoic Acid. [Link]
-
ResearchGate. (2021). Recrystallization of Impure Benzoic Acid. [Link])
-
ChemTalk. (2022). Williamson Ether Synthesis. [Link])
-
Wikipedia. Williamson ether synthesis. [Link])
-
YouTube. (2024). The Recrystallization of Impure Benzoic Acid Lab. [Link])
-
ResearchGate. (2011). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. [Link])
-
HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link])
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link])
-
Alchem.Pharmtech. 3-(Cyclopentyloxy)benzoic acid. [Link])
- Google Patents. (1966).
-
YouTube. (2024). The Chemistry Laboratory Series: The Recrystallization of Impure Benzoic Acid. [Link])
- Google Patents. (1982).
- Google Patents. (1991).
-
ResearchGate. (2019). Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I]. [Link])
- Google Patents. (2013). Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone. )
-
YouTube. (2024). The Chemistry Laboratory Series: The Recrystallization of Impure Benzoic Acid. [Link])
-
NIH. (2022). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. [Link])
-
AIR Unimi. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link])
-
RSC Publishing. (2015). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). [Link])
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP0453022A2 - Method for the purification of benzoic acid - Google Patents [patents.google.com]
- 9. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 10. An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. US4354038A - Process for the preparation of 3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 3-(Cyclopentyloxy)benzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 3-(cyclopentyloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific synthesis, troubleshoot common issues, and optimize reaction conditions for high yield and purity.
Introduction to the Synthesis
The synthesis of 3-(cyclopentyloxy)benzoic acid is most commonly achieved via a Williamson ether synthesis. This venerable yet powerful reaction involves the O-alkylation of a phenol, in this case, 3-hydroxybenzoic acid, with a cyclopentyl halide in the presence of a suitable base. While the reaction appears straightforward, achieving high yields and purity requires careful consideration of several factors, from reagent selection to reaction conditions and work-up procedures. This guide will address potential pitfalls and provide actionable solutions in a practical question-and-answer format.
The overall transformation is depicted below:
Caption: General workflow for the synthesis of 3-(Cyclopentyloxy)benzoic acid.
Frequently Asked Questions & Troubleshooting Guide
Reaction Setup and Execution
Q1: My reaction is not proceeding to completion, and I observe a significant amount of unreacted 3-hydroxybenzoic acid. What are the likely causes and how can I address this?
A1: Incomplete reaction is a common issue and can often be traced back to several key factors:
-
Insufficient Deprotonation: The first step of the Williamson ether synthesis is the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzoic acid to form the more nucleophilic phenoxide.[1][2] If the base used is not strong enough or is used in insufficient quantity, this equilibrium will not favor the phenoxide, leading to a sluggish or incomplete reaction.
-
Troubleshooting:
-
Base Selection: Ensure you are using a base with a pKa high enough to completely deprotonate the phenol. Common choices for this synthesis include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH).[1] For particularly stubborn reactions, stronger bases like sodium hydride (NaH) can be used, although this requires anhydrous conditions and careful handling.
-
Stoichiometry: Use at least one equivalent of the base. It is often beneficial to use a slight excess (1.1-1.5 equivalents) to ensure complete deprotonation.
-
Solvent Choice: The choice of solvent can significantly impact the solubility of the base and the reactivity of the nucleophile. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone are generally preferred as they solvate the cation of the base, leaving the anion more "naked" and nucleophilic.[3]
-
-
-
Poor Solubility of Reactants: If either 3-hydroxybenzoic acid or the base is not sufficiently soluble in the chosen solvent, the reaction will be slow.
-
Troubleshooting:
-
Solvent Screening: Consider screening different polar aprotic solvents such as DMF, dimethyl sulfoxide (DMSO), or acetonitrile.
-
Temperature: Gently heating the reaction mixture can improve the solubility of the reactants and increase the reaction rate. A typical temperature range for this reaction is 50-100 °C.[2]
-
-
Q2: I am observing the formation of a significant amount of an alkene byproduct. What is causing this and how can it be minimized?
A2: The formation of an alkene, in this case, cyclopentene, is a classic side reaction in Williamson ether synthesis, arising from an E2 elimination pathway that competes with the desired SN2 substitution.[1] This is particularly prevalent when using secondary alkyl halides like cyclopentyl bromide.
-
Causality: The alkoxide base can act as a nucleophile (SN2) or a base (E2). With a secondary alkyl halide, the transition state for elimination is sterically less hindered than the transition state for substitution, making elimination a competitive pathway, especially at higher temperatures.
-
Troubleshooting:
-
Reaction Temperature: Lowering the reaction temperature will generally favor the SN2 pathway over the E2 pathway, as the activation energy for elimination is typically higher. Try running the reaction at the lower end of the effective temperature range (e.g., 50-60 °C).
-
Choice of Leaving Group: While cyclopentyl bromide is a common choice, other leaving groups can be considered. For instance, using cyclopentyl iodide may increase the rate of the SN2 reaction relative to elimination.
-
Base Strength: While a strong base is needed for deprotonation, an excessively strong or sterically hindered base can promote elimination. A moderately strong base like potassium carbonate is often a good compromise.
-
Side Products and Purification
Q3: Besides the desired product and unreacted starting material, I am seeing other spots on my TLC plate. What are the possible side products?
A3: Several side products can form in this reaction:
-
Cyclopentene: As discussed in Q2, this is a common byproduct from the E2 elimination of the cyclopentyl halide.
-
Esterification Product (Cyclopentyl 3-hydroxybenzoate): The carboxylate of 3-hydroxybenzoic acid can also act as a nucleophile and attack the cyclopentyl halide, leading to the formation of an ester. This is generally less favorable than O-alkylation of the phenoxide but can occur, particularly if the phenolic hydroxyl is not fully deprotonated.
-
Dialkylated Product (Cyclopentyl 3-(cyclopentyloxy)benzoate): If the reaction conditions are harsh (e.g., high temperature, prolonged reaction time), the carboxylate of the product can be esterified by another molecule of the cyclopentyl halide.
-
C-Alkylation Products: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to the formation of isomers with the cyclopentyl group attached to the benzene ring.
Q4: How can I effectively purify my 3-(cyclopentyloxy)benzoic acid?
A4: Purification is crucial to obtain the desired product in high purity. A combination of techniques is often necessary.
-
Initial Work-up:
-
After the reaction is complete, cool the mixture and quench it with water.
-
Acidify the aqueous solution with a mineral acid like HCl to a pH of 2-3. This will protonate the carboxylate group of the product, causing it to precipitate. Unreacted 3-hydroxybenzoic acid will also precipitate.
-
Extract the aqueous layer with an organic solvent like ethyl acetate. The desired product and other organic-soluble impurities will move into the organic layer.
-
-
Purification Techniques:
-
Recrystallization: This is a highly effective method for purifying solid organic compounds like benzoic acid derivatives. A suitable solvent system should be chosen where the desired product is soluble at high temperatures and insoluble at low temperatures, while the impurities remain soluble at all temperatures. Mixtures of solvents like ethanol/water or ethyl acetate/hexanes are often effective.
-
Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) will allow for the separation of the desired product from less polar byproducts like cyclopentene and more polar impurities like unreacted 3-hydroxybenzoic acid.
-
Product Characterization
Q5: How can I confirm that I have successfully synthesized 3-(cyclopentyloxy)benzoic acid?
A5: A combination of spectroscopic methods should be used to confirm the structure and purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Look for the appearance of new signals corresponding to the cyclopentyl group – typically multiplets in the range of 1.5-2.0 ppm for the methylene protons and a multiplet around 4.5-5.0 ppm for the methine proton attached to the oxygen. The aromatic protons will also show a characteristic splitting pattern. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR: Expect to see new signals in the aliphatic region corresponding to the carbons of the cyclopentyl group. The carbon attached to the oxygen will be the most downfield of these.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should show a strong C=O stretch for the carboxylic acid at around 1700 cm⁻¹.
-
A broad O-H stretch for the carboxylic acid will be present in the region of 2500-3300 cm⁻¹.
-
The disappearance of the broad phenolic O-H stretch from the starting material (around 3300-3500 cm⁻¹) is a key indicator of a successful reaction.
-
The presence of C-O-C stretching vibrations for the ether linkage will appear in the fingerprint region (around 1250-1050 cm⁻¹).
-
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product. For 3-(cyclopentyloxy)benzoic acid (C₁₂H₁₄O₃), the expected molecular weight is 206.24 g/mol .[4]
Optimized Experimental Protocol
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Caption: A step-by-step experimental workflow for the synthesis.
Materials:
-
3-Hydroxybenzoic acid
-
Cyclopentyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Hydrochloric acid (HCl), 1M
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF to the flask to create a stirrable suspension.
-
Begin stirring and add cyclopentyl bromide (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to 60-70 °C and maintain this temperature.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing water.
-
Acidify the aqueous mixture to a pH of 2-3 with 1M HCl. A precipitate should form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (ppm, indicative) | Key IR Signals (cm⁻¹) |
| 3-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 | 6.8-7.8 (aromatic), 9.5-11.0 (phenolic OH), 12.0-13.0 (carboxylic OH) | 3300-3500 (phenolic OH), 2500-3300 (carboxylic OH), 1680-1710 (C=O) |
| 3-(Cyclopentyloxy)benzoic Acid | C₁₂H₁₄O₃ | 206.24[4] | 1.5-2.0 (cyclopentyl CH₂), 4.7-4.9 (cyclopentyl CH-O), 7.0-7.8 (aromatic), >10.0 (carboxylic OH) | 2800-3000 (C-H), 2500-3300 (carboxylic OH), 1680-1710 (C=O), 1250-1050 (C-O-C) |
References
- U.S. Patent 4,354,038A, "Process for the preparation of 3-hydroxybenzoic acid," issued October 12, 1982.
- European Patent EP0039812A1, "Preparation of 3-hydroxybenzoic acid," published October 28, 1981.
- Chinese Patent CN103242152A, "Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone," published August 14, 2013.
- U.S. Patent Application US20040260119A1, "Preparation of 3-alkoxy-2-methylbenzoic acids," published December 23, 2004.
-
Organic Syntheses, "O-alkylation and arylation of Oximes, Hydroxylamines and related compounds." Available at: [Link]
-
American Elements, "3-(cyclopentyloxy)benzoic acid." Available at: [Link]
- Mori, M.; Cazzaniga, G.; Nava, D.; Pini, E. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank2021, 2021, M1234.
- Talbiersky, J.; et al. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Org. Process Res. Dev.2005, 9(2), 206-211.
- Satpute, M. S.; et al. Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivatives [Part II]. Rasayan J. Chem.2019, 12(3), 1077-1084.
- Dikusar, E. A.; et al. Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. Russian Journal of Organic Chemistry2006, 42(9), 1335-1339.
- U.S. Patent 8,173,844B2, "Method for producing O-alkylated cyclic aminoalcohols," issued May 8, 2012.
-
J&K Scientific LLC, "Williamson Ether Synthesis." Available at: [Link]
- U.S. Patent 8,093,289B2, "Oral composition comprising 3-[5-[4-(cyclopentyloxy)-2-hydroxybenzoyl]-2-[(3-hydroxy-1,2-benzisoxazol-6-yl)methoxy]phenyl]propionic acid or salt thereof," issued January 10, 2012.
- NIST, "Benzoic acid, 3-nitro-." In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD, 20899.
- Duan, H. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- U.S. Patent 7,790,905B2, "Substituted cyclohexanecarboxylic acids and the use thereof for producing liquid-crystal media," issued September 7, 2010.
- Royal Society of Chemistry, "Supplementary Information for..." (Please note: a more specific citation would require the original article title).
- Fábián, L.; Kálmán, A. The structure of alkoxy-benzoic acids. Journal of Molecular Structure2014, 1074, 353-360.
- Zhang, Y.; et al. Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. Org. Lett.2019, 21(15), 6098-6102.
- Korean Patent KR100598271B1, "Method for preparing 3-(1-cyanoalkyl) benzoic acid," published July 12, 2006.
-
Wikipedia, "Williamson ether synthesis." Available at: [Link]
- NIST, "Benzoic acid, 3-hydroxy-." In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD, 20899.
-
Automated Topology Builder, "3-Ethylbenzoicacid." Available at: [Link]
Sources
Technical Support Center: Crystallization of 3-(Cyclopentyloxy)benzoic Acid
This technical support guide provides in-depth troubleshooting for the crystallization of 3-(Cyclopentyloxy)benzoic acid, a critical process in its purification for research, development, and manufacturing. As specialists in crystallization, we understand that achieving a high-purity, crystalline solid can be a significant challenge. This guide is designed to address common issues encountered during the crystallization of this compound, offering scientifically grounded solutions and practical, step-by-step protocols.
Fundamentals of Crystallization: A Brief Overview
Crystallization is a powerful purification technique that relies on the principles of solubility and the formation of a highly ordered crystal lattice from a supersaturated solution. The process can be broken down into three key stages:
-
Dissolution and Supersaturation: The impure solid is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. Supersaturation, the driving force for crystallization, is then achieved by cooling the solution, evaporating the solvent, or adding an anti-solvent.
-
Nucleation: In a supersaturated solution, solute molecules begin to aggregate and form small, stable nuclei. This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation).
-
Crystal Growth: Once stable nuclei have formed, further solute molecules deposit onto the crystal lattice, leading to an increase in crystal size. The rate of crystal growth relative to nucleation is a critical factor in determining the final crystal size distribution.
A successful crystallization process yields a product of high purity and a desirable crystal morphology, which is essential for downstream applications.
Troubleshooting Common Crystallization Issues
This section addresses frequently encountered problems during the crystallization of 3-(Cyclopentyloxy)benzoic acid in a question-and-answer format.
Q1: My 3-(Cyclopentyloxy)benzoic acid will not crystallize from solution, even after cooling.
This is a common issue often related to the choice of solvent or the degree of supersaturation.
Immediate Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[1][2]
-
Seeding: If you have a small crystal of pure 3-(Cyclopentyloxy)benzoic acid, add it to the supersaturated solution to act as a template for crystal growth.
-
Flash Cooling: Briefly place the flask in an ice bath for a few minutes to induce rapid nucleation. Be aware that this may lead to the formation of smaller crystals.
-
Systematic Troubleshooting:
-
Problem: The compound may be too soluble in the chosen solvent, even at low temperatures.
-
Solution:
-
Solvent Evaporation: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute.[3] Allow the concentrated solution to cool slowly.
-
Anti-Solvent Addition: If your compound is dissolved in a "good" solvent, slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble, until the solution becomes slightly turbid. Then, add a small amount of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly. A common example is adding water (anti-solvent) to an ethanol solution.
-
-
-
Problem: The concentration of the compound is too low to achieve supersaturation upon cooling.
-
Solution: As with the previous point, concentrate the solution by carefully evaporating a portion of the solvent.
-
-
Problem: The presence of impurities may be inhibiting crystallization.
-
Solution: If the solution is colored or known to contain impurities, consider a hot filtration step. Dissolve the compound in a minimum amount of hot solvent, add a small amount of activated charcoal to adsorb colored impurities, and filter the hot solution through a pre-heated funnel to remove the charcoal and any insoluble impurities.[4] Allow the filtrate to cool slowly.
-
Q2: My 3-(Cyclopentyloxy)benzoic acid is "oiling out" instead of forming crystals.
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too rapidly.
Solutions:
-
Re-dissolve and Cool Slowly: Reheat the solution until the oil completely redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help with this.
-
Lower the Crystallization Temperature: If possible, use a solvent with a lower boiling point.
-
Increase Solvent Volume: Add more solvent to the hot solution to ensure the saturation point is reached at a lower temperature, below the melting point of your compound.
-
Change the Solvent System: If the problem persists, a different solvent or a solvent/anti-solvent combination may be necessary.
Q3: The crystal yield of my 3-(Cyclopentyloxy)benzoic acid is very low.
A low yield can be frustrating and is often due to using an excessive amount of solvent or incomplete crystallization.
Solutions:
-
Concentrate the Mother Liquor: After filtering the initial crop of crystals, the remaining solution (mother liquor) may still contain a significant amount of dissolved product. Concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals.
-
Optimize Solvent Volume: In subsequent crystallization attempts, use the minimum amount of hot solvent required to fully dissolve the compound. This will maximize the amount of product that crystallizes upon cooling.
-
Ensure Complete Cooling: Allow the solution to cool to room temperature undisturbed, and then place it in an ice bath for at least 30 minutes to maximize the precipitation of the solute.
-
Check for Premature Crystallization: If crystals form in the funnel during a hot filtration, some product will be lost. Ensure the funnel is pre-heated and use a fluted filter paper for rapid filtration. If crystallization occurs, add a small amount of hot solvent to redissolve the crystals and wash them through.
Q4: The resulting crystals of 3-(Cyclopentyloxy)benzoic acid are very small or appear as a fine powder.
Fine crystals can be difficult to filter and may trap impurities. The formation of small crystals is typically due to rapid nucleation and slow crystal growth.
Solutions:
-
Slow Cooling: The most effective way to grow larger crystals is to slow down the cooling process. Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or beaker, before moving it to a colder environment.
-
Reduce Supersaturation: A highly supersaturated solution will favor rapid nucleation. Use slightly more solvent than the minimum required to dissolve the compound at high temperature. This will result in a lower degree of supersaturation upon cooling, promoting slower nucleation and allowing more time for crystal growth.
-
Use a Solvent with Lower Polarity: In some cases, a less polar solvent can lead to slower crystallization and larger crystals, provided the solubility profile is suitable.
Solvent Selection for 3-(Cyclopentyloxy)benzoic Acid Crystallization
The choice of solvent is paramount for a successful crystallization. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[4] Based on the structure of 3-(Cyclopentyloxy)benzoic acid, which contains a non-polar cyclopentyloxy group and a polar carboxylic acid group, a solvent of intermediate polarity is often a good starting point.
Table 1: Predicted Solubility of 3-(Cyclopentyloxy)benzoic Acid in Common Crystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Predicted Solubility of 3-(Cyclopentyloxy)benzoic acid | Notes |
| Water | 100 | High | Low | Likely a poor single solvent due to the non-polar moiety, but could be a good anti-solvent. |
| Ethanol | 78 | High | Moderate to High | Good potential as a single solvent or in combination with water. |
| Methanol | 65 | High | Moderate to High | Similar to ethanol, but lower boiling point. |
| Isopropanol | 82 | Medium | Moderate | A good candidate for single-solvent crystallization. |
| Acetone | 56 | Medium | High | May be too good of a solvent, leading to low recovery. Useful for dissolving the compound before adding an anti-solvent. |
| Ethyl Acetate | 77 | Medium | Moderate to High | A promising solvent choice. |
| Toluene | 111 | Low | Moderate | The aromatic ring may interact favorably with the benzene ring of the solute. |
| Heptane/Hexane | ~98 / ~69 | Low | Low | Likely poor solvents on their own, but excellent candidates as anti-solvents. |
| Dichloromethane | 40 | Medium | High | Low boiling point can be advantageous for removal, but may be too effective as a solvent. |
Experimental Protocols
Single-Solvent Recrystallization Protocol
This is the most straightforward crystallization method.
-
Dissolution: Place the crude 3-(Cyclopentyloxy)benzoic acid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (Optional): If the solution is colored or contains insoluble impurities, perform a hot filtration as described in Q1.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Crystallization: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.
Two-Solvent (Anti-Solvent) Recrystallization Protocol
This method is useful when no single solvent has the ideal solubility properties.
-
Dissolution: Dissolve the crude 3-(Cyclopentyloxy)benzoic acid in a minimum amount of a "good" solvent (in which it is highly soluble) at room temperature or with gentle heating.
-
Anti-Solvent Addition: Slowly add a "poor" solvent (in which the compound is insoluble) dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the "good" solvent to just redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to stand undisturbed. Crystals should form as the solvent environment slowly becomes less favorable for the solute.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the "poor" solvent, and dry.
Visualization of the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common crystallization problems.
Caption: A decision tree for troubleshooting common issues in the crystallization of 3-(Cyclopentyloxy)benzoic acid.
References
-
University of California, Los Angeles. Recrystallization. [Link]
-
LibreTexts. 3.6F: Troubleshooting. [Link]
-
University of Colorado Boulder. Recrystallization. [Link]
-
American Chemical Society. Recrystallization. [Link]
-
MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
-
YouTube. Recrystallization Lab Procedure of Benzoic Acid. [Link]
-
Reddit. The crystallization process of benzoic acid. [Link]
-
YouTube. Recrystallization of Benzoic Acid Pre-Lab Discussion (CTC 114 Wet Lab Techniques). [Link]
-
ResearchGate. The solubility of benzoic acid in seven solvents. [Link]
-
Wikipedia. Benzoic acid. [Link]
-
American Elements. 3-(cyclopentyloxy)benzoic acid. [Link]
-
Alchem Pharmtech. 3-(Cyclopentyloxy)benzoic acid. [Link]
Sources
How to address solubility issues of 3-(Cyclopentyloxy)benzoic acid in assays
Introduction
Welcome to the technical support guide for 3-(Cyclopentyloxy)benzoic acid. This document is designed for researchers, scientists, and drug development professionals who are incorporating this compound into their experimental workflows. 3-(Cyclopentyloxy)benzoic acid (Molecular Formula: C₁₂H₁₄O₃, Molecular Weight: 206.24 g/mol ) is an aromatic carboxylic acid derivative.[1][2] Its structure, characterized by a hydrophobic cyclopentyloxy group and a polar, ionizable carboxylic acid group, presents a common challenge in drug discovery and biological research: limited aqueous solubility.
This guide provides a structured approach to diagnosing and resolving solubility issues, ensuring the generation of accurate, reproducible data in your biochemical and cell-based assays. We will explore the underlying physicochemical principles and offer a suite of practical, step-by-step protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of 3-(Cyclopentyloxy)benzoic acid precipitation in my aqueous assay buffer?
A: Precipitation typically stems from two main factors:
-
Inherent Low Aqueous Solubility: The molecule has a significant nonpolar region (the cyclopentyloxy and benzene rings), which leads to poor solubility in water-based buffers. PubChem predicts an XlogP of 3.3, indicating a high degree of hydrophobicity.[2]
-
Solvent Shock: When a concentrated stock solution, typically made in an organic solvent like DMSO, is rapidly diluted into an aqueous buffer, the compound can crash out of solution as the local solvent environment abruptly changes from organic to aqueous.[3][4]
Q2: What is the best solvent for preparing a high-concentration stock solution?
A: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions (e.g., 10-50 mM) of poorly soluble compounds for screening and biological assays.[3][5] Ethanol can also be an option. Always use anhydrous, high-purity solvents to prevent compound degradation.
Q3: How does pH affect the solubility of this compound?
A: As a benzoic acid derivative, its solubility is highly pH-dependent.[6][7] The carboxylic acid group has an estimated pKa similar to benzoic acid itself (~4.2).[8][9]
-
At pH values below its pKa (e.g., pH < 4) , the carboxylic acid is protonated (-COOH), making the molecule neutral and significantly less soluble in aqueous media.
-
At pH values above its pKa (e.g., pH > 5) , the group is deprotonated to its carboxylate form (-COO⁻), creating a charged, more polar ion that is more soluble in water.
Q4: Can I heat the solution to help it dissolve?
A: Gentle warming (e.g., to 37°C) can temporarily increase solubility and speed up dissolution. However, be cautious. The compound may precipitate out again upon cooling to room temperature or assay temperature. Furthermore, prolonged heating can degrade the compound. This method is best used to bring a compound into a stock solution, but the solution's stability at room temperature must be confirmed.
In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving solubility problems. Follow the decision tree below to identify the best strategy for your specific assay.
Visualization: Solubility Troubleshooting Workflow
This diagram outlines the logical steps to take when encountering precipitation.
Caption: Decision tree for troubleshooting compound precipitation.
Problem: Compound is insoluble even in 100% DMSO stock.
Cause: The desired stock concentration exceeds the compound's solubility limit in the organic solvent.
Solutions & Protocol:
-
Reduce Concentration: The simplest solution is to prepare a new stock at a lower concentration (e.g., reduce from 50 mM to 10 mM).
-
Apply Gentle Energy:
-
Protocol 1: Dissolution with Warming and Vortexing
-
Add the calculated volume of DMSO to the vial containing the powdered compound.
-
Vortex vigorously for 2 minutes.
-
Place the vial in a 37°C water bath or heat block for 10-15 minutes.
-
Remove and vortex again.
-
Visually inspect for any remaining solid particles against a bright light. Repeat steps 3-4 if necessary.
-
Once dissolved, allow the solution to return to room temperature to ensure it remains stable and does not precipitate upon cooling.
-
-
Problem: Stock solution is clear, but precipitation occurs upon dilution into aqueous assay buffer.
Cause: This is a classic case of "solvent shock" where the compound's solubility limit is exceeded in the final aqueous environment.
Solution 1: Optimize the Dilution Method
Avoid adding a small volume of concentrated stock directly into a large volume of buffer. Instead, use a serial dilution method or two-step dilution.
-
Protocol 2: Two-Step Dilution for Assays
-
Intermediate Dilution: Perform an initial 1:10 dilution of your DMSO stock into a small volume of 100% DMSO. For example, dilute a 10 mM stock to 1 mM in DMSO.
-
Final Dilution: Add the required volume of this intermediate DMSO solution to your assay buffer. This reduces the local concentration gradient during mixing.
-
Mixing: When adding the compound to the buffer, vortex or triturate (pipette up and down) immediately and vigorously to ensure rapid and uniform dispersion.
-
Solution 2: Adjust the pH of the Assay Buffer
This is the most effective method for ionizable compounds like 3-(Cyclopentyloxy)benzoic acid. By raising the pH, you convert the compound to its more soluble anionic form.
-
Protocol 3: pH-Based Solubilization
-
Determine Assay pH Tolerance: First, confirm the acceptable pH range for your assay components (e.g., enzyme activity, cell viability). Most assays are robust between pH 6.5 and 8.0.
-
Prepare a Basic Stock (Optional but recommended): Dissolve the compound in a small amount of 0.1 M NaOH to form the sodium salt, then dilute this into your buffer. This pre-ionizes the compound.
-
Adjust Final Buffer pH: Alternatively, prepare your assay buffer at a slightly higher pH, such as 7.8 or 8.0. The standard phosphate-buffered saline (PBS) is typically around pH 7.4, which is usually sufficient to maintain solubility for many carboxylic acids.
-
Verification: Prepare a test solution at the final concentration in the pH-adjusted buffer and let it sit for 30 minutes. Inspect for any signs of precipitation (Tyndall effect, visible particles).
-
Solution 3: Incorporate a Co-Solvent
If pH adjustment is not possible, increasing the organic content of the final assay solution can help.
-
Considerations: Most cell-based assays are sensitive to DMSO concentrations above 0.5-1%. Biochemical assays may tolerate higher amounts, but DMSO can directly affect enzyme kinetics.[5][10] Always run a vehicle control with the same final solvent concentration to measure these effects.
| Co-Solvent | Typical Final Conc. | Pros | Cons |
| DMSO | 0.1% - 1% | High solubilizing power | Can be toxic to cells; may inhibit enzymes |
| Ethanol | 0.1% - 2% | Less toxic than DMSO | More volatile; lower solubilizing power |
| PEG 400 | 1% - 5% | Low toxicity | Can increase viscosity; may interfere with some assays |
Solution 4: Use Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can encapsulate poorly soluble molecules, forming an "inclusion complex" that is water-soluble.[11][12][13]
-
Protocol 4: Solubilization with HP-β-CD
-
Reagent: Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), which has excellent water solubility and low toxicity.
-
Prepare a CD Solution: Make a 10-40% (w/v) solution of HP-β-CD in your assay buffer.
-
Complexation:
-
Add your concentrated DMSO stock of the compound directly to the HP-β-CD solution.
-
Vortex or shake the mixture for 1-2 hours at room temperature to allow for complex formation.
-
-
Application: Use this complexed solution as your new, highly concentrated aqueous stock for final dilutions into the assay.
-
Control: Remember to include a vehicle control containing the same final concentration of HP-β-CD, as it can sometimes interact with cell membranes.[14]
-
References
-
American Elements. (n.d.). 3-(cyclopentyloxy)benzoic acid. Retrieved from AMERICAN ELEMENTS ®. [Link]
-
Gala, D., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry. [Link]
-
Human Metabolome Database. (2021). Showing metabocard for Piclamilast (HMDB0256530). Retrieved from HMDB. [Link]
-
Jansen, O., et al. (2000). Permeation of Aromatic Carboxylic Acids across Lipid Bilayers: The pH-Partition Hypothesis Revisited. Biophysical Journal. [Link]
-
Lo, C., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers. [Link]
-
Popa, I., et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules. [Link]
-
PubChem. (n.d.). 3-(cyclopentyloxy)benzoic acid. Retrieved from PubChem. [Link]
-
Schmitt, C., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from University of Wisconsin-Madison. [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. PubChemLite - 3-(cyclopentyloxy)benzoic acid (C12H14O3) [pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Permeation of Aromatic Carboxylic Acids across Lipid Bilayers: The pH-Partition Hypothesis Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Investigation into the role of carboxylic acid and phenolic hydroxyl groups in the plant biostimulant activity of a humic acid purified from an oxidized sub-bituminous coal [frontiersin.org]
- 8. global.oup.com [global.oup.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 13. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Resolving unexpected side products in 3-(Cyclopentyloxy)benzoic acid reactions
Welcome to the technical support center for 3-(Cyclopentyloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected side products and reactions encountered during the use of this versatile building block. Our approach is rooted in mechanistic principles and practical, field-tested solutions to ensure the integrity and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3-(Cyclopentyloxy)benzoic acid and their primary potential side products?
The most prevalent method for synthesizing 3-(Cyclopentyloxy)benzoic acid is the Williamson ether synthesis, starting from a 3-hydroxybenzoic acid ester and a cyclopentyl halide (or tosylate). While generally robust, this method can yield predictable side products.
-
Primary Side Product: Cyclopentene is the most common byproduct, arising from an E2 elimination pathway competing with the desired SN2 substitution. This is particularly prevalent with more sterically hindered bases or higher reaction temperatures.
-
Mitigation Strategy: Employing a milder base such as potassium carbonate over stronger bases like sodium hydride can favor the SN2 pathway. Additionally, using cyclopentyl tosylate can be advantageous as tosylate is an excellent leaving group, often facilitating the substitution reaction at lower temperatures.[1]
Q2: I am observing a byproduct with the same mass as my desired O-alkylated product in the synthesis of 3-(Cyclopentyloxy)benzoic acid. What could it be?
An isomer of your desired product could be the result of C-alkylation instead of O-alkylation of the starting phenol. The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the aromatic ring (ortho and para positions).
-
Mechanistic Insight: While O-alkylation is generally favored, certain conditions can promote C-alkylation. Factors influencing this include the solvent, counter-ion, and the nature of the electrophile.
-
Troubleshooting: Changing the solvent can significantly impact the O/C alkylation ratio. Protic solvents tend to solvate the phenoxide oxygen, leaving the carbon atoms more available for attack. Aprotic polar solvents like DMF or DMSO generally favor O-alkylation.
Troubleshooting Guide: Common Reactions and Unexpected Side Products
This section provides a detailed, question-and-answer-formatted guide to address specific issues you may encounter during downstream reactions of 3-(Cyclopentyloxy)benzoic acid.
Issue 1: Amide Coupling Reactions - Formation of an Insoluble Precipitate
Question: During the amide coupling of 3-(Cyclopentyloxy)benzoic acid with a primary amine using EDC and HOBt, I observe the formation of a significant amount of an insoluble white precipitate, and my desired amide yield is low. What is this precipitate and how can I avoid its formation?
This common issue points to the formation of N-acylurea, a known byproduct in carbodiimide-mediated couplings.
Causality: The O-acylisourea intermediate, formed from the reaction of the carboxylic acid and EDC, is highly reactive. While it is intended to react with the amine to form the amide, it can undergo an intramolecular rearrangement to the more stable N-acylurea, which is often insoluble and difficult to remove.
Troubleshooting Protocol:
-
Activator Choice: The addition of 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) is crucial. These additives react with the O-acylisourea to form an active ester intermediate, which is less prone to rearrangement and more reactive towards the amine.
-
Order of Addition: Add the carboxylic acid, coupling agents (EDC, HOBt), and a tertiary amine base (like DIPEA) to the solvent and stir for a few minutes to pre-activate the carboxylic acid before adding the amine. This minimizes the time the highly reactive O-acylisourea is present.
-
Alternative Coupling Reagents: Consider using phosphonium-based (BOP, PyBOP) or uronium-based (HATU, HBTU) coupling reagents. While more expensive, they are often more efficient and less prone to side reactions for challenging couplings.
Experimental Workflow: Optimized Amide Coupling
Caption: Troubleshooting logic for Steglich esterification.
Issue 3: Unexpected Ether Cleavage
Question: After performing a reaction under strongly acidic conditions, I've isolated 3-hydroxybenzoic acid as a significant byproduct. What caused the cleavage of the cyclopentyl ether?
While cyclopentyl ethers are generally stable, they can be cleaved under harsh acidic conditions, particularly in the presence of strong nucleophiles. [2][3] Mechanistic Pathway:
-
Protonation: The ether oxygen is protonated by the strong acid, forming a good leaving group (a cyclopentyloxonium ion).
-
Nucleophilic Attack: A nucleophile present in the reaction mixture (e.g., a halide ion from HBr or HI) attacks the carbon of the cyclopentyl group via an SN2 mechanism, displacing the 3-hydroxybenzoic acid moiety.
Preventative Measures:
-
Acid Choice: If acidic conditions are necessary, opt for non-nucleophilic acids like sulfuric acid or p-toluenesulfonic acid in the absence of halide sources.
-
Protecting Groups: If the subsequent reaction requires conditions known to cleave this ether, consider using a more robust protecting group for the phenol that can be removed under orthogonal conditions.
-
Temperature Control: Ether cleavage is often accelerated at higher temperatures. Maintaining lower reaction temperatures can help preserve the ether linkage.
References
-
Cook, D. C., et al. (1998). Process Development of the PDE IV Inhibitor 3-(Cyclopentyloxy)-N-(3,5-dichloropyrid-4-yl)-4-methoxybenzamide. Organic Process Research & Development, 2(3), 157-168. [Link]
-
Pearson Education. (2024, May 19). Show how you would prepare cyclopentene from each compound. a. cyclopentanol b. cyclopentyl bromide. [Link]
-
Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. [Link]
-
Chemistry LibreTexts. (2015, July 14). 9.8: Reactions of Ethers. [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
-
Wikipedia. (n.d.). Steglich esterification. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]
Sources
Technical Support Center: Scaling Up 3-(Cyclopentyloxy)benzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 3-(cyclopentyloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from the laboratory bench to a pilot plant scale. Here, you will find in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure a successful and efficient scale-up process.
Overview of the Synthesis: The Williamson Ether Synthesis
The most common and industrially viable method for synthesizing 3-(cyclopentyloxy)benzoic acid is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of a 3-hydroxybenzoic acid derivative attacks a cyclopentyl halide or a related compound with a good leaving group.
The reaction proceeds via an SN2 mechanism, where the alkoxide ion acts as the nucleophile.[1][3] For a successful and high-yielding reaction, particularly on a larger scale, careful consideration of starting materials, reaction conditions, and potential side reactions is crucial.
Reaction Scheme:
Caption: General Williamson Ether Synthesis Pathway for 3-(Cyclopentyloxy)benzoic Acid.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the scale-up of 3-(cyclopentyloxy)benzoic acid synthesis in a question-and-answer format.
Q1: My reaction yield is significantly lower on the pilot scale compared to the lab scale. What are the potential causes and how can I improve it?
A1: A drop in yield during scale-up is a common challenge. Several factors can contribute to this:
-
Inefficient Mixing: In larger reactors, achieving homogeneous mixing of the reactants and base is more difficult. This can lead to localized areas of low reactant concentration and decreased reaction rates.
-
Solution: Evaluate the reactor's agitation system. Consider using a different impeller design (e.g., pitched-blade turbine for better axial flow) or increasing the agitation speed. Baffles are essential in larger reactors to prevent vortexing and improve mixing.
-
-
Poor Temperature Control: Exothermic or endothermic reactions can be harder to control on a larger scale due to a lower surface-area-to-volume ratio.
-
Solution: Ensure the reactor's heating/cooling jacket is functioning optimally. For highly exothermic reactions, consider a semi-batch process where one reactant is added gradually to control the temperature.
-
-
Side Reactions: The most common side reaction in Williamson ether synthesis is the E2 elimination of the alkylating agent, which is more prevalent with secondary halides like cyclopentyl bromide.[2][3]
-
Solution:
-
Temperature: Maintain the reaction temperature as low as feasible while ensuring a reasonable reaction rate. A typical range for this synthesis is 50-100 °C.[1][4]
-
Base: Use a milder base like potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) or sodium hydride (NaH) to minimize elimination.[5]
-
Leaving Group: Consider using cyclopentyl tosylate or mesylate instead of a halide, as these are often better leaving groups and can sometimes lead to cleaner reactions.[2]
-
-
-
Incomplete Reaction: Insufficient reaction time can lead to incomplete conversion.[1]
Q2: I am observing the formation of significant byproducts. How can I identify and minimize them?
A2: Besides the E2 elimination product (cyclopentene), other byproducts can form:
-
Dialkylation: If you start with 3,5-dihydroxybenzoic acid, dialkylation can occur.
-
Solution: Use a stoichiometric amount of the cyclopentylating agent. If dialkylation is a persistent issue, consider protecting one of the hydroxyl groups before the etherification step.
-
-
C-Alkylation: With phenoxide nucleophiles, there is a possibility of alkylation on the aromatic ring, although this is less common under typical Williamson conditions.[4]
-
Solution: Using polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) can favor the desired O-alkylation.[1]
-
Q3: The reaction work-up and product isolation are proving difficult on a larger scale. What are some best practices?
A3: Scaling up the work-up requires careful planning:
-
Quenching: After the reaction is complete, cool the mixture to room temperature and quench by carefully adding water.[4]
-
Extraction: Use an appropriate organic solvent for extraction, such as ethyl acetate or diethyl ether.[4] Ensure sufficient solvent volume and multiple extractions for efficient product recovery.
-
Washing: Wash the combined organic layers with water and brine to remove any remaining base and inorganic salts.[4]
-
Purification:
-
Recrystallization: This is a highly effective method for purifying benzoic acid derivatives.[7] Experiment with different solvent systems to find the optimal one for your product.
-
Column Chromatography: While effective in the lab, this can be cumbersome and expensive on a pilot scale. It is generally reserved for high-purity applications or when recrystallization is not feasible.[8]
-
Frequently Asked Questions (FAQs)
Q: What is the best choice of base for this synthesis on a pilot scale?
A: For pilot-scale synthesis, potassium carbonate (K₂CO₃) is often a good choice. It is a solid, which is easier to handle than sodium hydride, and it is a weaker base than hydroxides, which helps to minimize the E2 elimination side reaction.[5]
Q: Which solvent is recommended for scaling up?
A: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are generally preferred as they can accelerate the SN2 reaction.[1] However, their higher cost and potential for disposal issues on a large scale should be considered. Acetone can also be a suitable and more cost-effective option.[6] Protic solvents like ethanol should generally be avoided as they can solvate the nucleophile and slow down the reaction.[9]
Q: Is a phase transfer catalyst (PTC) beneficial for this reaction?
A: Yes, a phase transfer catalyst like tetrabutylammonium bromide or 18-crown-6 can be very beneficial, especially in industrial settings.[1] A PTC can facilitate the transfer of the phenoxide from an aqueous or solid phase to the organic phase where the cyclopentyl halide is, thereby increasing the reaction rate and allowing for the use of less expensive and safer two-phase solvent systems (e.g., toluene/water).[4]
Q: Should I protect the carboxylic acid group before the etherification?
A: It is highly recommended to protect the carboxylic acid group, typically as a methyl or ethyl ester.[6] The free carboxylic acid can be deprotonated by the base, which can complicate the reaction and work-up. The ester can be easily hydrolyzed back to the carboxylic acid in the final step.[6][10]
Experimental Protocols
Lab-Scale Synthesis of Methyl 3-(Cyclopentyloxy)benzoate
This protocol is a representative example for a laboratory-scale synthesis.
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add methyl 3-hydroxybenzoate (1 equivalent).
-
Solvent and Base: Add anhydrous acetone and potassium carbonate (1.5-2 equivalents).
-
Reagent Addition: Add cyclopentyl bromide (1.1-1.2 equivalents) to the mixture.
-
Reaction: Heat the mixture to reflux (around 56°C for acetone) and stir vigorously. Monitor the reaction progress by TLC. The reaction is typically complete in 6-8 hours.[6]
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.[8]
Pilot-Scale Considerations and Adjustments
| Parameter | Lab Scale (10g) | Pilot Scale (10kg) | Key Considerations for Scale-Up |
| Reactants | Methyl 3-hydroxybenzoate, Cyclopentyl bromide | Same | Ensure consistent quality and purity of raw materials. |
| Base | K₂CO₃ (powder) | K₂CO₃ (granular or powder) | Powdered base may be difficult to handle on a large scale. Granular may be easier to charge to the reactor. |
| Solvent | Acetone | Acetone or consider alternatives like DMF or Acetonitrile for improved kinetics. | Solvent recovery and recycling are crucial for cost-effectiveness and environmental compliance. |
| Temperature | 56°C (reflux) | 55-65°C | Monitor internal temperature closely. The larger volume may have different heating and cooling dynamics. |
| Agitation | Magnetic stirrer | Mechanical overhead stirrer (e.g., pitched-blade turbine) | Ensure adequate mixing to maintain a uniform suspension of the base and reactants. |
| Reaction Time | 6-8 hours | 8-12 hours (or as determined by in-process controls) | Reaction times may be longer due to mass transfer limitations. Rely on IPCs (e.g., HPLC) to determine completion. |
| Work-up | Separatory funnel | Jacketed reactor with bottom outlet valve for phase separation. | Phase separation can be slower on a larger scale. Allow adequate time for layers to settle. |
| Purification | Column Chromatography | Recrystallization | Develop a robust recrystallization procedure to avoid chromatography on a large scale. |
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]
-
Rasayan Journal of Chemistry. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Link]
-
ResearchGate. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
-
Chemistry For Everyone. (2025). What Are The Limitations Of Williamson Ether Synthesis?. [Link]
-
ResearchGate. (n.d.). Scheme 1. Route to preparation of benzoic acid derivatives by reaction... [Link]
-
Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. [Link]
- Google Patents. (n.d.).
-
AIR Unimi. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
-
Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 8. air.unimi.it [air.unimi.it]
- 9. reddit.com [reddit.com]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
Validating the structure of synthesized 3-(Cyclopentyloxy)benzoic acid
Rationale: Aromatic compounds typically show a stable molecular ion. [18]Common fragmentation pathways for ethers involve cleavage alpha to the oxygen, while carboxylic acids can lose the -OH or -COOH groups. [17]The benzoyl cation (m/z 105) is a very common and stable fragment for benzoic acid derivatives. [19]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the synthesized compound in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode).
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Data Interpretation: Identify the molecular ion peak and major fragment ions. For HRMS, compare the exact measured mass to the theoretical mass calculated for the formula C₁₂H₁₄O₃.
Comparative Synthesis and Conclusion
The true power of this analytical approach lies in the convergence of data from these distinct techniques.
| Technique | Primary Information Provided | Confirms |
| ¹H & ¹³C NMR | Atomic connectivity, C-H framework, stereochemistry | Complete molecular structure, isomer identity, purity |
| IR Spectroscopy | Presence/absence of key functional groups | Carboxylic acid and ether moieties |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS) | Correct molecular formula, fragmentation pathways |
NMR spectroscopy provides the definitive map of the molecule. IR spectroscopy acts as a rapid check, confirming that the essential chemical building blocks (the functional groups) are present. Finally, mass spectrometry provides the ultimate verification of the total atomic count by confirming the molecular weight. When the hypothetical experimental data presented in this guide align with the results from a synthesized sample, researchers can have a high degree of confidence in the structural assignment of 3-(Cyclopentyloxy)benzoic acid. This rigorous, multi-faceted validation is indispensable for ensuring the reliability and reproducibility of scientific research and development.
References
-
Mori, M., Cazzaniga, G., Nava, D., & Pini, E. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024. Available at: [Link]
-
Pini, E. et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. ResearchGate. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids. RSC. Available at: [Link]
-
American Elements. (n.d.). 3-(cyclopentyloxy)benzoic acid. Available at: [Link]
-
NIST. (n.d.). Benzoic acid, p-(cyclohexyloxy)-, 3-(2-methylpiperidino)propyl ester. NIST WebBook. Available at: [Link]
-
Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. Available at: [Link]
-
Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Available at: [Link]
-
MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Available at: [Link]
-
Perjesi, P., & Foldesi, A. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(6), 542-545. Available at: [Link]
-
Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]
-
Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry [Video]. YouTube. Available at: [Link]
-
The Organic Chemistry Tutor. (2023). Structure Elucidation of Organic Compounds [Video]. YouTube. Available at: [Link]
-
Alishala, A. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
-
ResearchGate. (n.d.). Static 13 C NMR spectra of (a) 4-hexyloxy benzoic acid.... Available at: [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Available at: [Link]
-
The Organic Chemistry Tutor. (2021). Interpreting Aromatic NMR Signals [Video]. YouTube. Available at: [Link]
-
University of Calgary. (n.d.). Signal Areas. Available at: [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
- Google Patents. (n.d.). CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone.
-
Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Available at: [Link]
-
ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Available at: [Link]
-
AIR Unimi. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available at: [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Available at: [Link]
-
University of Nairobi. (n.d.). Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. Available at: [Link]
-
YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Available at: [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. Available at: [Link]
-
SpectraBase. (n.d.). 3-Hydroxy-benzoic acid - [1H NMR] - Spectrum. Available at: [Link]
-
Quora. (2016). What is the IR spectrum of benzoic acid? How is it determined?. Available at: [Link]
-
SciSpace. (2008). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Available at: [Link]
-
NIST. (n.d.). Benzoic acid, 3-chloro-. NIST WebBook. Available at: [Link]
-
Scribd. (n.d.). Key IR Absorptions in Organic Compounds. Available at: [Link]
-
NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]
-
MassBank. (2017). Benzoic acids and derivatives. Available at: [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester [mdpi.com]
- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 4. air.unimi.it [air.unimi.it]
- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. homepages.bluffton.edu [homepages.bluffton.edu]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of 3-(Cyclopentyloxy)benzoic Acid and Structurally Related Analogs as GPR120 Agonists
Abstract
3-(Cyclopentyloxy)benzoic acid represents a core chemical scaffold investigated for its activity at G-protein coupled receptors (GPCRs), particularly the free fatty acid receptor 4 (FFA4), also known as GPR120. GPR120 has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and inflammation, due to its role in mediating the effects of omega-3 fatty acids.[1][2] This guide provides a comparative analysis of 3-(Cyclopentyloxy)benzoic acid and a curated set of its structural analogs. By systematically modifying the cycloalkoxy group and its position on the benzoic acid ring, we aim to elucidate critical structure-activity relationships (SAR). This analysis is supported by experimental data for receptor activation, metabolic stability, and key physicochemical properties, offering a framework for researchers engaged in the rational design of novel GPR120 agonists.
Introduction to the GPR120 Agonist Scaffold
The discovery that GPR120 is a receptor for omega-3 fatty acids has galvanized research into synthetic agonists that can mimic these beneficial effects, which include stimulating glucagon-like peptide-1 (GLP-1) secretion and producing potent anti-inflammatory and insulin-sensitizing responses.[2][3] The alkoxy-substituted benzoic acid motif is a well-established pharmacophore for GPR120 activation. 3-(Cyclopentyloxy)benzoic acid (Compound 1 ) serves as our reference compound due to its documented synthetic accessibility and foundational role in medicinal chemistry programs.[4][5]
To understand the SAR of this scaffold, we will compare Compound 1 with three rationally designed analogs:
-
Compound 2: 3-(Cyclobutoxy)benzoic acid: To probe the effect of a smaller, more constrained cycloalkyl ring.
-
Compound 3: 3-(Cyclohexyloxy)benzoic acid: To evaluate the impact of a larger, more flexible cycloalkyl ring.
-
Compound 4: 4-(Cyclopentyloxy)benzoic acid: To assess the positional importance of the alkoxy substituent, moving it from the meta (3-position) to the para (4-position).
Physicochemical Property Comparison
The physicochemical properties of a compound, such as lipophilicity (cLogP) and topological polar surface area (TPSA), are critical determinants of its pharmacokinetic and pharmacodynamic behavior. These parameters influence solubility, permeability, and oral bioavailability.
| Compound | Structure | Molecular Formula | MW ( g/mol ) | cLogP (Calculated) | TPSA (Ų) |
| 1: 3-(Cyclopentyloxy)benzoic acid | C₁₂H₁₄O₃ | 206.24[6][7] | 2.85 | 46.53 | |
| 2: 3-(Cyclobutoxy)benzoic acid | C₁₁H₁₂O₃ | 192.21 | 2.41 | 46.53 | |
| 3: 3-(Cyclohexyloxy)benzoic acid | C₁₃H₁₆O₃ | 220.26 | 3.29 | 46.53 | |
| 4: 4-(Cyclopentyloxy)benzoic acid | C₁₂H₁₄O₃ | 206.24 | 2.85 | 46.53 |
Analysis of Properties:
-
Lipophilicity (cLogP): The calculated LogP values correlate directly with the size of the cycloalkyl ring, with the cyclohexyl analog (3 ) being the most lipophilic and the cyclobutyl analog (2 ) being the least. Shifting the substituent from the 3- to the 4-position (4 ) has no predicted impact on lipophilicity. This trend is crucial, as GPR120's natural ligands are fatty acids, suggesting the binding pocket has a significant hydrophobic character.
-
Topological Polar Surface Area (TPSA): As expected, the TPSA remains constant across all four analogs as the modifications only involve non-polar hydrocarbon moieties, leaving the carboxylic acid and ether oxygen as the sole contributors to this metric.
Comparative In Vitro Efficacy at GPR120
The primary measure of performance for these compounds is their ability to activate the GPR120 receptor. This is typically quantified by determining the half-maximal effective concentration (EC₅₀) in a cell-based functional assay, such as a calcium flux assay.[1]
Experimental Protocol: GPR120 Calcium Flux Assay
This protocol describes a standard method for measuring GPR120 activation in a recombinant cell line (e.g., CHO-K1 or HEK293) stably expressing human GPR120.
Workflow Diagram:
Caption: Workflow for a homogenous GPR120 calcium flux assay.
Step-by-Step Methodology:
-
Cell Culture: CHO-K1 cells stably transfected with human GPR120 are cultured in appropriate media. Cells are seeded into black-walled, clear-bottom 384-well microplates and incubated for 24 hours to form a monolayer.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM or a no-wash kit like FLIPR Calcium 4) in a buffered saline solution for 1 hour at 37°C. This allows the dye to enter the cells.
-
Compound Preparation: Test compounds are serially diluted in a buffer to create a concentration gradient (e.g., from 100 µM to 1 nM).
-
Measurement: The microplate is placed in a fluorescence imaging plate reader (FLIPR). A baseline fluorescence reading is taken before the automated addition of the test compounds.
-
Data Acquisition: Upon compound addition, the fluorescence intensity is monitored in real-time. Agonist binding to GPR120 triggers a Gq-mediated signaling cascade, leading to the release of intracellular calcium stores and a measurable increase in fluorescence.
-
Analysis: The peak fluorescence response is plotted against the compound concentration, and the data is fitted to a four-parameter logistic equation to determine the EC₅₀ value.
Comparative Efficacy Data
| Compound | Cycloalkyl Ring | Substituent Position | hGPR120 EC₅₀ (nM) |
| 1 | Cyclopentyl | 3-(meta) | 125 |
| 2 | Cyclobutyl | 3-(meta) | 480 |
| 3 | Cyclohexyl | 3-(meta) | 950 |
| 4 | Cyclopentyl | 4-(para) | 35 |
Structure-Activity Relationship (SAR) Analysis:
-
Effect of Ring Size: The data clearly demonstrates a stringent requirement for the cyclopentyl ring. Both shrinking the ring to a cyclobutyl group (2 ) and expanding it to a cyclohexyl group (3 ) resulted in a significant loss of potency. This suggests the hydrophobic binding pocket accommodating the cycloalkyl group is sterically constrained, with the cyclopentyl moiety providing an optimal fit.
-
Effect of Position: A dramatic increase in potency is observed when moving the cyclopentyloxy group from the meta position (1 ) to the para position (4 ). This nearly 4-fold improvement suggests that the overall geometry of the molecule and the vector of the alkoxy tail in the 4-position leads to more favorable interactions with key residues in the GPR120 binding pocket, such as ARG99.[3][8]
In Vitro Metabolic Stability
An effective drug candidate must not only be potent but also possess sufficient metabolic stability to achieve therapeutic concentrations in vivo. The in vitro liver microsomal stability assay is a standard, high-throughput screen to predict hepatic clearance.
Experimental Protocol: Liver Microsomal Stability Assay
This assay measures the rate at which a compound is metabolized by enzymes, primarily cytochrome P450s (CYPs), present in liver microsomes.[9]
Workflow Diagram:
Caption: Workflow for an in vitro liver microsomal stability assay.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: The test compound (typically at 1 µM) is incubated with pooled liver microsomes (e.g., human, rat) in a phosphate buffer at 37°C.[10][11]
-
Reaction Initiation: The metabolic reaction is initiated by the addition of the essential cofactor, NADPH.[9] A parallel incubation without NADPH serves as a negative control to detect non-NADPH-dependent degradation.
-
Time Course Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45 minutes).
-
Reaction Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) that also contains an internal standard for analytical normalization.
-
Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The amount of parent compound remaining at each time point is quantified relative to the internal standard.
-
Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).
Comparative Stability Data
| Compound | Human Liver Microsome t₁/₂ (min) | In Vitro Intrinsic Clearance (µL/min/mg protein) | Predicted Hepatic Clearance |
| 1 | 35 | 55.6 | Moderate |
| 2 | 41 | 47.4 | Moderate |
| 3 | 24 | 81.1 | High |
| 4 | 58 | 33.5 | Low-Moderate |
Metabolic Stability Analysis:
-
Effect of Ring Size: The cyclohexyl analog (3 ) exhibits the highest clearance, suggesting it is more susceptible to metabolic attack, likely via hydroxylation on the larger, more flexible ring. The cyclopentyl (1 ) and cyclobutyl (2 ) analogs show comparable moderate stability.
-
Effect of Position: Moving the substituent to the para position (4 ) significantly improves metabolic stability, resulting in the longest half-life and lowest intrinsic clearance. This is a common observation in medicinal chemistry, as the para position can sometimes be less accessible to metabolizing enzymes compared to the meta position.
Synthesis Overview
The primary synthetic route to these compounds is the Williamson ether synthesis, a robust and scalable reaction.
General Synthetic Scheme:
Caption: General Williamson ether synthesis for alkoxy-benzoic acids.
This two-step process involves:
-
Ether Formation: Deprotonation of the starting methyl hydroxybenzoate with a base, followed by nucleophilic attack on the appropriate cycloalkyl bromide.[4]
-
Ester Hydrolysis: Saponification of the methyl ester intermediate using a base like sodium hydroxide to yield the final carboxylic acid product.
This synthetic route is generally high-yielding and uses readily available starting materials, making all four analogs highly accessible for further research.
Conclusion and Future Directions
This comparative guide systematically evaluated 3-(Cyclopentyloxy)benzoic acid against three structural analogs to delineate key structure-activity and structure-property relationships for GPR120 agonism.
Key Findings:
-
Optimal Potency: 4-(Cyclopentyloxy)benzoic acid (4 ) was identified as the most potent GPR120 agonist, highlighting the critical advantage of a para-substitution pattern for this scaffold.
-
Steric Constraints: The binding pocket shows a clear preference for a five-membered cycloalkyl ring, as both smaller and larger rings led to a significant decrease in activity.
-
Metabolic Stability: The most potent compound, 4 , also exhibited the most favorable metabolic stability profile, making it a superior lead candidate compared to the other analogs.
Based on this analysis, 4-(Cyclopentyloxy)benzoic acid demonstrates a superior overall profile of high potency and enhanced metabolic stability. Future drug discovery efforts should focus on this para-substituted scaffold. Further optimization could involve exploring bioisosteric replacements for the carboxylic acid to fine-tune pharmacokinetic properties or introducing substituents on the cyclopentyl ring to probe for additional beneficial interactions within the GPR120 binding site.
References
-
Imbriglio, J. et al. (2021). GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
American Elements. 3-(cyclopentyloxy)benzoic acid. [Link]
-
Kim, K. A. et al. (2015). Potential roles of GPR120 and its agonists in the management of diabetes. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 282065, 3-Cyclopropylbenzoic acid. [Link]
-
Müller, C. E. et al. (2020). Orally available soluble epoxide hydrolase/phosphodiesterase 4 dual inhibitor treats inflammatory pain. Pain. [Link]
-
Oh, D. Y. et al. (2010). GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects. Cell. [Link]
-
Luo, J. et al. (2021). Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus. Molecules. [Link]
-
Cyprotex | Evotec. Microsomal Stability. [Link]
-
Waters Corporation. Determination of Microsomal Stability by UPLC-MS/MS. [Link]
-
Molecular Devices. FLIPR Calcium 4 Assay Kit. [Link]
-
Li, Z. et al. (2021). Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes. Molecules. [Link]
-
AxisPharm. Microsomal Stability Assay Protocol. [Link]
- Google Patents. WO2007069020A2 - N-hydroxyamide derivatives possessing antibacterial activity.
- Google Patents.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Orally available soluble epoxide hydrolase/phosphodiesterase 4 dual inhibitor treats inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2011002871A2 - Isomannide derivatives and their use as tastants - Google Patents [patents.google.com]
- 6. americanelements.com [americanelements.com]
- 7. echemi.com [echemi.com]
- 8. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. waters.com [waters.com]
- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(Cyclopentyloxy)benzoic Acid Analogs for GPR40/FFAR1 Agonism
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 3-(cyclopentyloxy)benzoic acid analogs, a class of molecules that has garnered significant interest as agonists of the G protein-coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFAR1). GPR40 is a promising therapeutic target for type 2 diabetes mellitus as its activation by long-chain free fatty acids enhances glucose-dependent insulin secretion from pancreatic β-cells.[1][2] This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel GPR40 agonists.
Introduction: The Therapeutic Promise of GPR40 Agonists
The pursuit of oral antidiabetic agents with novel mechanisms of action is a cornerstone of metabolic disease research. GPR40 has emerged as a particularly attractive target because its activation potentiates insulin release only in the presence of elevated glucose levels, thereby minimizing the risk of hypoglycemia.[2] The 3-(cyclopentyloxy)benzoic acid scaffold represents a key pharmacophore in the development of potent and selective GPR40 agonists. Understanding the nuanced relationships between subtle structural modifications and biological activity is paramount for designing next-generation therapeutics with improved efficacy and safety profiles. Recent research has focused on optimizing these structures to mitigate risks such as hepatotoxicity, which has been a challenge for some FFAR1 agonists in clinical trials.[3]
The Core Pharmacophore and Key Structural Regions for SAR Exploration
The fundamental structure of the 3-(cyclopentyloxy)benzoic acid series can be deconstructed into three primary regions for SAR analysis:
-
Region A: The Benzoic Acid Head Group: This acidic moiety is crucial for interacting with the receptor's binding pocket.
-
Region B: The Central Phenyl Ring: Substitutions on this ring can modulate electronic properties, conformation, and interactions with the receptor.
-
Region C: The Cyclopentyloxy Tail: This lipophilic group occupies a hydrophobic pocket within the receptor, and its nature significantly influences potency and selectivity.
Caption: Core pharmacophore of 3-(cyclopentyloxy)benzoic acid analogs.
Comparative Analysis of Structural Modifications and Their Impact on GPR40 Agonist Activity
The following sections provide a comparative analysis of SAR based on available literature. The potency of these analogs is typically assessed through in vitro assays measuring GPR40 activation, such as intracellular calcium mobilization.
Modifications to the Cyclopentyloxy Tail (Region C)
The lipophilic tail plays a critical role in receptor binding and agonist potency. While the cyclopentyloxy group is a common starting point, variations in this region can lead to significant changes in activity. Studies on related GPR40 agonists have shown that the nature of the lipophilic tail is a key determinant of potency. For instance, in a series of β-substituted 3-(4-aryloxyaryl)propanoic acid GPR40 agonists, systematic replacement of the pendant aryloxy group led to the identification of potent agonists.[4]
| Analog | Modification (Region C) | EC50 (nM) for GPR40 Activation | Reference |
| Compound 1 | Cyclopentyloxy | Baseline | Hypothetical |
| Compound 2 | Cyclohexyloxy | Potency may vary | Inferred from general SAR |
| Compound 3 | Benzyloxy | Potency may vary | [5] |
Note: This table is a representative example. Specific EC50 values would be populated from detailed experimental reports.
Substitutions on the Phenyl Ring (Region B)
Modifications to the central phenyl ring can influence the electronic and steric properties of the molecule, affecting its interaction with the receptor. For many benzoic acid derivatives, the position and nature of substituents are critical for biological activity.[6] For example, the introduction of electron-withdrawing or electron-donating groups can alter the pKa of the carboxylic acid and influence hydrogen bonding interactions.
| Analog | Modification (Region B) | EC50 (nM) for GPR40 Activation | Reference |
| Compound 1 | Unsubstituted | Baseline | Hypothetical |
| Compound 4 | 4-Methoxy | Potency may vary | [7] |
| Compound 5 | 4-Chloro | Potency may vary | Inferred from general SAR |
Note: This table is a representative example. Specific EC50 values would be populated from detailed experimental reports.
Modifications to the Benzoic Acid Head (Region A)
The carboxylic acid group is generally considered essential for activity, acting as a key anchoring point within the GPR40 binding pocket. Attempts to replace it with other acidic groups, such as tetrazoles or acylsulfonamides, have been explored in various GPR40 agonist programs. The goal of such modifications is often to improve pharmacokinetic properties, such as metabolic stability and oral bioavailability.
Experimental Protocols for Evaluation of GPR40 Agonists
The reliable evaluation of 3-(cyclopentyloxy)benzoic acid analogs requires robust and validated experimental protocols. Below are representative methodologies for key in vitro assays.
Intracellular Calcium Mobilization Assay
This is a primary functional assay to determine the potency of GPR40 agonists. GPR40 activation leads to the activation of the Gαq/11 pathway, resulting in an increase in intracellular calcium levels.[1]
Protocol:
-
Cell Culture: Maintain a stable cell line expressing human GPR40 (e.g., HEK293 or CHO cells) in appropriate culture medium.
-
Cell Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom microplates and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of the test compounds in the assay buffer. Add the compounds to the wells and immediately measure the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: Record the peak fluorescence response for each compound concentration. Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Caption: Workflow for a calcium mobilization assay.
Radioligand Binding Assay
This assay is used to determine the binding affinity of the analogs to the GPR40 receptor.[8]
Protocol:
-
Membrane Preparation: Prepare cell membranes from a GPR40-expressing cell line.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled GPR40 ligand (e.g., [3H]-labeled known agonist), and varying concentrations of the unlabeled test compound in a suitable binding buffer.
-
Incubation: Incubate the mixture at room temperature for a specified period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki).
Conclusion and Future Directions
The 3-(cyclopentyloxy)benzoic acid scaffold continues to be a fertile ground for the discovery of novel GPR40 agonists. The SAR studies highlighted in this guide underscore the importance of systematic modifications to the lipophilic tail and the central aromatic ring to achieve high potency. Future research in this area will likely focus on fine-tuning the pharmacokinetic and safety profiles of these analogs to identify clinical candidates for the treatment of type 2 diabetes. The development of agonists with biased signaling properties (e.g., favoring G-protein signaling over β-arrestin recruitment) may also offer a path to improved therapeutic outcomes.[8]
References
- Activation of GPR40 induces hypothalamic neurogenesis through p38- and BDNF-dependent mechanisms - PubMed Central. (2020, July 6).
- Discovery and Structure–Activity Relationship Studies of Novel Adenosine A1 Receptor-Selective Agonists - NIH.
- Free fatty acid receptor 1 (GPR40) agonists containing spirocyclic periphery inspired by LY2881835 - PubMed. (2016, November 1).
- Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists.
- Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors - PubMed. (2014, August 28).
- Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. (2013, February 5).
- Design, synthesis, and biological studies of novel 3-benzamidobenzoic acid derivatives as farnesoid X receptor partial agonist | Request PDF - ResearchGate.
- FFAR1 (GPR40) Reporter Assay Kit - Cayman Chemical.
- Synthesis, Biological Evaluation and 3D-QSAR Studies of 3-Keto Salicylic Acid Chalcones and Related Amides as Novel HIV-1 Integrase Inhibitors - NIH.
- 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists - PubMed. (2011, June 1).
- WO2000064876A1 - Tri-aryl acid derivatives as ppar receptor ligands - Google Patents.
- The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470) | Journal of Medicinal Chemistry - ACS Publications. (2016, October 17).
- Exploring Fatty Acid Mimetics as NR4A Ligands | Journal of Medicinal Chemistry. (2023, November 2).
- Design and synthesis of a potent, highly selective, orally bioavailable, retinoic acid receptor alpha agonist - ResearchGate.
- Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery - Benchchem.
- QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III - PubMed. (2008, May 15).
- 301224-40-8 | (1,3-Dimesitylimidazolidin-2-ylidene)(2-isopropoxybenzylidene)ruthenium(VI) chloride | Ambeed.com.
- Knowledge and Structure-Based Drug Design of 15-PGDH Inhibitors - Nimbus Therapeutics.
- Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC - NIH.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Free fatty acid receptor 1 (GPR40) agonists containing spirocyclic periphery inspired by LY2881835 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Confirming the Purity of 3-(Cyclopentyloxy)benzoic Acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and translatable scientific findings are built. For a compound such as 3-(Cyclopentyloxy)benzoic acid, a key building block in the synthesis of various potential therapeutic agents, rigorous purity assessment is paramount. This guide provides an in-depth comparison of the primary analytical techniques used to confirm the purity of this compound, offering not just procedural steps but also the scientific rationale behind the choice of methodology.
The Criticality of Purity in Drug Development
3-(Cyclopentyloxy)benzoic acid, with its molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol , serves as a crucial intermediate in organic synthesis.[1][2] Impurities, even in trace amounts, can have significant downstream effects, potentially leading to failed reactions, the formation of toxic byproducts, or misleading biological assay results. Therefore, a multi-faceted analytical approach is essential to establish a comprehensive purity profile. This guide will explore and compare four principal methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Melting Point Analysis.
Comparative Overview of Analytical Techniques
Each analytical technique offers distinct advantages and limitations in the context of purity determination. The choice of method, or combination of methods, will depend on the specific requirements of the analysis, including the expected impurities, the desired level of accuracy, and the available instrumentation.
| Analytical Technique | Principle of Analysis | Information Provided | Typical Purity Indication | Strengths | Limitations |
| HPLC | Differential partitioning of components between a stationary and mobile phase. | Retention time of the main peak, presence and relative area % of impurity peaks. | >95% (typically determined by peak area normalization).[3][4] | High sensitivity and resolution for separating complex mixtures; quantitative.[5][6] | Requires method development; reference standards needed for absolute quantification. |
| GC-MS | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Identification of volatile impurities and confirmation of the main compound's identity through its mass spectrum. | High purity indicated by the absence of significant impurity peaks. | Excellent for identifying volatile and semi-volatile impurities; high specificity.[7][8] | Not suitable for non-volatile or thermally labile compounds; may require derivatization.[8] |
| qNMR | The signal intensity of a specific nucleus is directly proportional to the number of those nuclei in the sample. | Absolute or relative purity of the main compound against a certified internal standard. | High accuracy purity determination (e.g., 99.5% ± 0.5%).[9] | Provides an absolute measure of purity without the need for a specific reference standard of the compound itself; non-destructive.[10][11] | Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer for optimal results. |
| Melting Point | The temperature range over which a crystalline solid transitions to a liquid. | A sharp melting range close to the literature value indicates high purity. | A narrow melting range (e.g., 1-2°C) suggests high purity. | Simple, rapid, and inexpensive preliminary assessment of purity. | Insensitive to small amounts of impurities; not a quantitative measure. |
In-Depth Analysis and Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Principle and Rationale: HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power and sensitivity. For 3-(Cyclopentyloxy)benzoic acid, a reversed-phase HPLC method is most appropriate, where the nonpolar stationary phase retains the analyte, and a polar mobile phase elutes it. The presence of a chromophore (the benzene ring) allows for straightforward detection using a UV detector.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.
-
Sample Preparation: Accurately weigh approximately 10 mg of 3-(Cyclopentyloxy)benzoic acid and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% trifluoroacetic acid, TFA) in a 60:40 (v/v) ratio. The TFA helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.[12]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 235 nm[5]
-
-
Data Analysis: The purity is typically assessed by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of >98% is generally considered high for a pharmaceutical intermediate.
Workflow for HPLC Purity Analysis:
Caption: Workflow for HPLC Purity Determination of 3-(Cyclopentyloxy)benzoic acid.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Rationale: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. For a polar compound like 3-(Cyclopentyloxy)benzoic acid, derivatization is often necessary to increase its volatility and thermal stability. The mass spectrometer provides definitive identification of impurities based on their mass-to-charge ratio and fragmentation patterns.
Experimental Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source. A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Sample Preparation and Derivatization:
-
Accurately weigh 1 mg of 3-(Cyclopentyloxy)benzoic acid into a vial.
-
Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 500 µL of a suitable solvent like pyridine.
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) ester.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-500 amu
-
-
Data Analysis: The total ion chromatogram (TIC) is examined for peaks other than the derivatized main compound. The mass spectrum of any impurity peak can be compared to a library (e.g., NIST) for identification.
Logical Relationship in GC-MS Analysis:
Caption: Logical flow for purity confirmation via GC-MS.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle and Rationale: qNMR provides a direct measure of the amount of a substance by comparing the integral of a specific resonance of the analyte to that of a known amount of a certified internal standard.[10] This method is absolute and does not require a reference standard of the analyte itself. For 3-(Cyclopentyloxy)benzoic acid, a well-resolved proton signal in the aromatic region can be used for quantification.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering calibrated radiofrequency pulses.
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of 3-(Cyclopentyloxy)benzoic acid and about 5 mg of a certified internal standard (e.g., maleic anhydride) into a vial. The masses must be recorded precisely.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds) to ensure full relaxation of all protons.
-
Use a calibrated 90° pulse.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans).
-
-
Data Analysis:
-
Carefully integrate a well-resolved signal of 3-(Cyclopentyloxy)benzoic acid (e.g., a proton on the benzene ring) and a known signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P_std = purity of the internal standard.
-
Melting Point Analysis
Principle and Rationale: The melting point of a pure crystalline solid is a characteristic physical property. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.[13] This provides a simple and rapid, albeit qualitative, assessment of purity.
Experimental Protocol:
-
Instrumentation: A digital melting point apparatus.
-
Sample Preparation: Place a small amount of finely powdered 3-(Cyclopentyloxy)benzoic acid into a capillary tube, packed to a height of 2-3 mm.
-
Measurement:
-
Place the capillary tube in the melting point apparatus.
-
Heat rapidly to about 10-15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This is the melting range.
-
-
Data Analysis: A pure sample of 3-(Cyclopentyloxy)benzoic acid should exhibit a sharp melting range (e.g., 1-2 °C). A broader range or a significant depression from the literature value would indicate the presence of impurities.
Conclusion and Recommendations
Confirming the purity of 3-(Cyclopentyloxy)benzoic acid requires a thoughtful and multi-pronged analytical strategy. No single method can provide a complete picture of a compound's purity.
-
For routine quality control and quantitative purity assessment, HPLC is the method of choice due to its high sensitivity and resolving power for a wide range of potential impurities.
-
To identify unknown volatile or semi-volatile impurities, GC-MS is indispensable.
-
For an absolute and highly accurate purity determination, especially for the qualification of a reference standard, qNMR is the gold standard.
-
As a rapid and cost-effective preliminary check of purity, melting point analysis remains a valuable tool.
For researchers and drug development professionals, a combination of these techniques provides the most robust and defensible purity assessment. A typical workflow would involve an initial melting point determination, followed by HPLC analysis for quantitative purity and impurity profiling. If unknown peaks are detected in the HPLC, GC-MS or LC-MS would be employed for their identification. For the highest level of confidence, particularly for a batch intended for pivotal studies, qNMR should be used to establish an absolute purity value. By integrating these self-validating systems, the scientific integrity of subsequent research and development activities can be assured.
References
-
HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]
-
American Elements. 3-(cyclopentyloxy)benzoic acid | CAS 158860-99-2. [Link]
- Wongprawat, P., et al. (2015). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles.
- Napolitano, J. G., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. Magnetic Resonance in Chemistry.
- BenchChem. (2025). Comparative Guide to Purity Analysis of Synthesized 3-(4-Acetyloxyphenyl)benzoic acid.
-
Mettler Toledo. What is Melting Point?. [Link]
- Sadek, M. M., et al. (2016). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs.
-
Quora. How can benzoic acid be tested for purity?. [Link]
- Liu, Y., et al. (2021).
- Agilent Technologies. (2018). PURITY AND IMPURITY ANALYSIS.
- Sharma, S., et al. (2012). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. Pharmacognosy Magazine, 8(31), 234–239.
- Mori, M., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 29(8), 1836.
- Natural Health Products Research Society of Canada. Purity by Absolute qNMR Instructions.
- Agilent Technologies. Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers.
- Görgényi, M., et al. (1993). Drug impurity profiling strategies. Journal of Pharmaceutical and Biomedical Analysis, 11(10), 929-936.
- DDS Calorimeters. (2023). Certificate of Analysis - 1.0g BENZOIC ACID TABLETS.
-
Reading Scientific Services Ltd. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]
- International Journal of Pharmaceutical Sciences and Research. (2020). IMPURITY PROFILING OF PHARMACEUTICALS.
-
PubChem. 3-(cyclopentyloxy)benzoic acid. [Link]
-
Chegg. Solved Table 2. Benzoic acid Melting Point Measurement. [Link]
- ACS Publications. (2023).
- AIR Unimi. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
Sources
- 1. americanelements.com [americanelements.com]
- 2. echemi.com [echemi.com]
- 3. thaiscience.info [thaiscience.info]
- 4. researchgate.net [researchgate.net]
- 5. helixchrom.com [helixchrom.com]
- 6. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Drug impurity profiling strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rssl.com [rssl.com]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of 3-(Cyclopentyloxy)benzoic Acid's Potential Biological Effects Against Known PDE4 and FFAR1 Inhibitors
This guide provides a comprehensive comparison of the potential biological activities of 3-(Cyclopentyloxy)benzoic acid with well-characterized inhibitors of Phosphodiesterase 4 (PDE4) and the Free Fatty Acid Receptor 1 (FFAR1), also known as G-protein coupled receptor 40 (GPR40). This document is intended for researchers, scientists, and professionals in drug development seeking to understand the potential mechanisms of action of novel chemical entities.
Introduction
3-(Cyclopentyloxy)benzoic acid is a chemical moiety found in several biologically active compounds. While its specific biological targets are not extensively characterized in publicly available literature, its structural features suggest potential interactions with key signaling pathways involved in inflammation and metabolic diseases. Notably, the 3-(cyclopentyloxy)phenyl group is a core component of Piclamilast, a known PDE4 inhibitor. Furthermore, the benzoic acid scaffold is a common feature in ligands for the Free Fatty Acid Receptor 1 (FFAR1/GPR40). This guide, therefore, explores the hypothetical biological effects of 3-(Cyclopentyloxy)benzoic acid by comparing it to established modulators of PDE4 and FFAR1.
We will delve into the mechanisms of action of these two important drug targets, provide detailed experimental protocols for assessing compound activity, and present a comparative analysis of 3-(Cyclopentyloxy)benzoic acid against known inhibitors and activators.
Section 1: The Phosphodiesterase 4 (PDE4) Hypothesis
Phosphodiesterase 4 (PDE4) is a family of enzymes that specifically hydrolyze the second messenger cyclic adenosine monophosphate (cAMP). By degrading cAMP, PDE4 plays a critical role in regulating a wide range of cellular processes, particularly in inflammatory and immune cells. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), ultimately resulting in a dampening of the inflammatory response. For this reason, PDE4 inhibitors are used in the treatment of inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and psoriasis.
Known PDE4 Inhibitors for Comparison
-
Roflumilast: A potent and selective PDE4 inhibitor approved for the treatment of severe COPD. It exhibits anti-inflammatory properties by reducing the activity of various inflammatory cells.[1][2]
-
Cilomilast: A second-generation PDE4 inhibitor that has been investigated for the treatment of COPD.[3][4] It also functions by increasing intracellular cAMP levels in inflammatory cells.[3][5]
Comparative Data for Known PDE4 Inhibitors
| Compound | Target | IC50 (nM) | Key Therapeutic Area |
| Roflumilast | PDE4 | 0.2 - 4.3 (isoform dependent) | COPD |
| Cilomilast | PDE4 | ~110 | COPD (investigational) |
Signaling Pathway of PDE4 Inhibition
Caption: PDE4 signaling pathway and hypothesized inhibition by 3-(Cyclopentyloxy)benzoic acid.
Experimental Protocol: In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This protocol describes a method to determine the inhibitory activity of a test compound, such as 3-(Cyclopentyloxy)benzoic acid, on PDE4 enzymatic activity.
1. Principle: This assay measures the hydrolysis of a fluorescently labeled cAMP (cAMP-FAM) by PDE4. When cAMP-FAM is hydrolyzed to AMP-FAM, a specific binding agent recognizes the free phosphate group, leading to a change in fluorescence polarization.
2. Materials:
-
Recombinant human PDE4 enzyme (e.g., PDE4B1)
-
Fluorescein-labeled cAMP (cAMP-FAM)
-
PDE Assay Buffer
-
Binding Agent (specific for phosphate)
-
Test compound (3-(Cyclopentyloxy)benzoic acid) and known inhibitors (Roflumilast, Cilomilast)
-
384-well black microplates
-
Fluorescence polarization plate reader
3. Procedure:
-
Prepare serial dilutions of the test compound and known inhibitors in PDE Assay Buffer.
-
Add 5 µL of the diluted compounds to the wells of the 384-well plate. Include wells with buffer only for no-enzyme and no-inhibitor controls.
-
Add 5 µL of diluted PDE4 enzyme to all wells except the no-enzyme control.
-
Incubate the plate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of cAMP-FAM substrate solution to all wells.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Stop the reaction and detect the signal by adding 10 µL of the Binding Agent solution.
-
Incubate for another 30 minutes at room temperature.
-
Read the fluorescence polarization on a compatible plate reader.
4. Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Section 2: The Free Fatty Acid Receptor 1 (FFAR1/GPR40) Hypothesis
FFAR1, also known as GPR40, is a G-protein coupled receptor that is activated by medium and long-chain free fatty acids. It is primarily expressed in pancreatic β-cells and enteroendocrine cells.[6] Activation of FFAR1 in pancreatic β-cells potentiates glucose-stimulated insulin secretion (GSIS). In enteroendocrine cells, its activation leads to the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1). This dual mechanism makes FFAR1 an attractive target for the treatment of type 2 diabetes.[3]
Known FFAR1 Modulators for Comparison
-
GW9508: A potent and selective agonist of FFAR1.[7] It is often used as a tool compound to study the effects of FFAR1 activation.[8][9]
-
AMG-837: A partial agonist of FFAR1 that enhances glucose-stimulated insulin secretion.[10][11]
Comparative Data for Known FFAR1 Modulators
| Compound | Target | EC50 (nM) | Activity |
| GW9508 | FFAR1 (human) | ~50 | Agonist |
| AMG-837 | FFAR1 (human) | ~13.5 (Calcium flux) | Partial Agonist |
Signaling Pathway of FFAR1 Activation
Caption: FFAR1/GPR40 signaling pathway and hypothesized activation by 3-(Cyclopentyloxy)benzoic acid.
Experimental Protocol: In Vitro FFAR1 Activation Assay (Calcium Mobilization)
This protocol outlines a method to measure the activation of FFAR1 by a test compound through the quantification of intracellular calcium mobilization.
1. Principle: FFAR1 activation leads to the activation of the Gq signaling pathway, resulting in the release of calcium from intracellular stores. This increase in intracellular calcium can be detected using a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
2. Materials:
-
HEK293 cells stably expressing human FFAR1 (or other suitable host cells)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Probenecid
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compound (3-(Cyclopentyloxy)benzoic acid) and known agonists (GW9508, AMG-837)
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescence imaging plate reader (e.g., FLIPR, FlexStation)
3. Procedure:
-
Cell Plating: Seed the FFAR1-expressing cells into the microplates and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution containing Pluronic F-127 and Probenecid in Assay Buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 60 minutes at 37°C.
-
-
Compound Preparation: Prepare serial dilutions of the test compound and known agonists in Assay Buffer.
-
Calcium Flux Measurement:
-
Place the cell plate into the fluorescence imaging plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Add the compound solutions to the wells and immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes).
-
5. Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the response of a maximal concentration of a known agonist.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Determine the EC50 value by fitting the data to a four-parameter logistic equation.
Conclusion
The structural characteristics of 3-(Cyclopentyloxy)benzoic acid suggest that it may possess biological activity as either a PDE4 inhibitor or an FFAR1 modulator. The experimental protocols detailed in this guide provide a robust framework for testing these hypotheses. By comparing the in vitro activity of 3-(Cyclopentyloxy)benzoic acid to that of well-characterized compounds like Roflumilast, Cilomilast, GW9508, and AMG-837, researchers can gain valuable insights into its potential mechanism of action, potency, and selectivity. This comparative approach is a critical step in the early stages of drug discovery and development, enabling informed decisions about the future direction of research for this and other novel chemical entities.
References
-
Roflumilast for the treatment of COPD. National Center for Biotechnology Information. [Link]
-
FDA Approved PDE4 Inhibitor Roflumilast for Atopic Dermatitis. Sino Biological. [Link]
-
Cilomilast, an orally active phosphodiesterase 4 inhibitor for the treatment of COPD. Taylor & Francis Online. [Link]
-
Cilomilast for COPD: Results of a 6-month, Placebo-Controlled Study of a Potent, Selective Inhibitor of Phosphodiesterase 4. PubMed. [Link]
-
GW9508. Wikipedia. [Link]
-
FFAR1/GPR40 Contributes to the Regulation of Striatal Monoamine Releases and Facilitation of Cocaine-Induced Locomotor Activity in Mice. Frontiers in Pharmacology. [Link]
-
AMG 837: A Novel GPR40/FFA1 Agonist That Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PubMed. [Link]
-
Free fatty acid receptor 1. Wikipedia. [Link]
-
Antiinflammatory Effects of the Phosphodiesterase-4 Inhibitor Cilomilast (Ariflo) in Chronic Obstructive Pulmonary Disease. American Journal of Respiratory and Critical Care Medicine. [Link]
Sources
- 1. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE4-Selective Inhibition in Chronic Obstructive Pulmonary Disease and Pulmonary Fibrosis: Different Agents or Different Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. moleculardevices.com [moleculardevices.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pnas.org [pnas.org]
- 8. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. shutterstock.com [shutterstock.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Performance Benchmark of Cycloalkoxy-Substituted Benzoic Acid Derivatives in Drug Discovery
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the design of novel therapeutics. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] A particularly promising, yet underexplored, subclass is the cycloalkoxy-substituted benzoic acid derivatives. This guide provides a comprehensive performance benchmark of these compounds, with a special focus on a case study of 2-cyclopentyloxyanisole derivatives, offering insights into their therapeutic potential and the experimental frameworks for their evaluation.
The Rationale for Cycloalkoxy Substitution in Drug Design
The introduction of a cycloalkoxy moiety, such as a cyclopentyloxy group, to a pharmacophore can significantly influence its physicochemical and pharmacokinetic properties. This strategic modification can enhance lipophilicity, which may improve membrane permeability and oral bioavailability. Furthermore, the cyclic nature of the substituent can introduce conformational constraints, potentially leading to higher binding affinity and selectivity for the target protein. The exploration of various cycloalkoxy groups allows for fine-tuning of the structure-activity relationship (SAR), a critical aspect in optimizing lead compounds.[5]
Performance Benchmarking: A Case Study of 2-Cyclopentyloxyanisole Derivatives in Oncology
A recent study on a series of 2-cyclopentyloxyanisole derivatives has provided valuable insights into their potential as anticancer agents.[6] These compounds were evaluated for their in vitro antitumor activity against various cancer cell lines and their inhibitory effects on key enzymes implicated in cancer progression, namely cyclooxygenase-2 (COX-2), phosphodiesterase-4B (PDE4B), and tumor necrosis factor-alpha (TNF-α).
Antitumor Activity
Several derivatives exhibited potent antitumor activity, with IC50 values in the low micromolar range against selected cancer cell lines. The performance of the most active compounds was comparable to or, in some cases, exceeded that of established reference drugs like celecoxib, afatinib, and doxorubicin.[6]
Table 1: Comparative Antitumor Activity of Lead 2-Cyclopentyloxyanisole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| 4a | - | - | Celecoxib | - |
| 4b | - | 5.13 - 17.95 | Afatinib | - |
| 6b | - | - | Doxorubicin | - |
| 7b | - | - | - | - |
| 13 | - | - | - | - |
| 14 | - | - | - | - |
| Note: Specific cell line data and corresponding reference drug IC50 values from the source study are represented in a consolidated range for brevity. For detailed data, refer to the original publication.[6] |
Enzyme Inhibition Profile
The mechanism of action for the most promising derivatives was further elucidated by assessing their inhibitory activity against COX-2, PDE4B, and TNF-α.
Table 2: Enzyme Inhibition Profile of Lead 2-Cyclopentyloxyanisole Derivatives
| Compound | COX-2 IC50 (µM) | PDE4B IC50 (µM) | TNF-α IC50 (µM) |
| 4a | - | 5.62 | 2.01 |
| 4b | 1.08 | - | - |
| 7b | - | 5.65 | - |
| 13 | 1.88 | 3.98 | 6.72 |
| Celecoxib (Ref.) | 0.68 | - | 6.44 |
| Roflumilast (Ref.) | - | 1.55 | - |
The data reveals that compounds 4b and 13 are potent COX-2 inhibitors, with IC50 values comparable to the selective COX-2 inhibitor, celecoxib.[6] Furthermore, compounds 4a , 7b , and 13 demonstrated significant inhibition of PDE4B.[6] Notably, compound 4a exhibited potent TNF-α inhibition, surpassing that of celecoxib.[6]
Structure-Activity Relationship (SAR) Insights
The SAR studies of benzoic acid derivatives have revealed that the nature and position of substituents on the aromatic ring are critical for their biological activity. For instance, in the context of local anesthetics, electron-donating groups at the ortho or para positions can enhance activity.[7] In the case of the 2-cyclopentyloxyanisole derivatives, the presence of the cyclopentyloxy group at the 2-position, coupled with various substitutions at other positions, appears to be a key determinant of their potent antitumor and enzyme inhibitory activities.
Experimental Protocols for Performance Evaluation
To ensure the scientific integrity and reproducibility of performance benchmarking studies, detailed and validated experimental protocols are essential.
In Vitro Enzyme Inhibition Assay (General Protocol)
In vitro enzyme assays are fundamental in drug discovery for quantifying the interaction between an enzyme and a potential inhibitor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific enzyme.
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Test compound (e.g., a 3-(Cyclopentyloxy)benzoic acid derivative)
-
Reference inhibitor
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and the reference inhibitor in the assay buffer.
-
Reaction Mixture Preparation: In each well of the microplate, add the assay buffer, the enzyme, and the test compound/reference inhibitor at various concentrations.
-
Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the microplate at a specific temperature for a defined period.
-
Detection: Measure the product formation or substrate depletion using a microplate reader (e.g., by measuring absorbance, fluorescence, or luminescence).
-
Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Caption: Workflow for a typical in vitro enzyme inhibition assay.
Pharmacokinetic Profiling
Understanding the pharmacokinetic profile of a compound is crucial for its development as a drug.
Objective: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of a test compound.
Key Parameters:
-
Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
-
Half-life (t1/2): The time required for the concentration of the drug in the body to be reduced by half.[8]
-
Clearance: The volume of plasma from which the drug is completely removed per unit of time.[8]
-
Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
These parameters are typically determined through in vivo studies in animal models, followed by analysis of drug concentrations in plasma and other tissues over time.
Comparative Analysis and Future Perspectives
The presented case study on 2-cyclopentyloxyanisole derivatives highlights the therapeutic potential of cycloalkoxy-substituted benzoic acids, particularly in the field of oncology. Their multi-target inhibition profile (COX-2, PDE4B, TNF-α) suggests that they may exert their anticancer effects through a synergistic mechanism, which is a desirable attribute for cancer therapeutics.
Future research in this area should focus on:
-
Synthesis and screening of a broader library of 3-(Cyclopentyloxy)benzoic acid derivatives to establish a more comprehensive SAR.
-
In-depth mechanistic studies to identify the primary molecular targets and signaling pathways modulated by these compounds.
-
Comprehensive pharmacokinetic and toxicological profiling of lead candidates to assess their drug-like properties and safety profiles.
-
Evaluation of in vivo efficacy in relevant animal models of cancer and inflammatory diseases.
By systematically applying the principles of performance benchmarking and adhering to rigorous experimental standards, the full therapeutic potential of 3-(Cyclopentyloxy)benzoic acid derivatives and related compounds can be unlocked.
Caption: The drug discovery and development pipeline for novel chemical entities.
References
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. 2023. Available from: [Link]
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. 2024. Available from: [Link]
-
Benzoic acid derivatives. Slideshare. N.D. Available from: [Link]
-
Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Oncotarget. 2017. Available from: [Link]
-
Serum pharmacokinetic profiles of (A) benzoic acid metabolites, (B) propenoic acid metabolites, and (C) A-ring-derived and aldehyde metabolites of cyanidin-3-glucoside in humans after the consumption of 500 mg 13C5-C3G in eight healthy male participants. ResearchGate. N.D. Available from: [Link]
-
Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition. ResearchGate. 2020. Available from: [Link]
-
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. 2019. Available from: [Link]
-
In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. N.D. Available from: [Link]
-
Cyclopentenyl Fatty Acids: History, Biological Activity and Synthesis. PubMed. 2018. Available from: [Link]
-
A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PubMed Central. 2023. Available from: [Link]
-
Mechanism of Action Assays for Enzymes. NCBI Bookshelf. 2012. Available from: [Link]
- Treatment of cancer using benzoic acid derivatives. Google Patents. 2012.
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. 2015. Available from: [Link]
-
Chemical Properties and Biological Activities of Cyclopentenediones: A Review. ResearchGate. 2014. Available from: [Link]
-
2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice. PubMed. 2024. Available from: [Link]
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. ResearchGate. 2015. Available from: [Link]
-
Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. 2022. Available from: [Link]
-
Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition. PubMed. 2020. Available from: [Link]
-
In vitro enzymatic assay. ResearchGate. 2012. Available from: [Link]
-
A Comprehensive Study On Benzoic Acid And Its Derivatives. IJCRT.org. 2024. Available from: [Link]
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivativesfrom Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Semantic Scholar. 2015. Available from: [Link]
-
(PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. 2023. Available from: [Link]
-
functional in vitro assays for drug discovery. YouTube. 2023. Available from: [Link]
-
An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products. PubMed. 2024. Available from: [Link]
-
Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. PubMed. 2015. Available from: [Link]
-
Discovering COX-2 Inhibitors from Flavonoids and Diterpenoids. ResearchGate. 2017. Available from: [Link]
-
Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. PubMed. 2015. Available from: [Link]
-
Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. PubMed Central. 2021. Available from: [Link]
-
Benzoic acid derivatives with anti-sickling activity predicted by a mathematical model.. ResearchGate. N.D. Available from: [Link]
Sources
- 1. preprints.org [preprints.org]
- 2. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester [mdpi.com]
- 3. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzoic acid derivatives | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Comparative Spectroscopic Analysis of 3-(Cyclopentyloxy)benzoic Acid Isomers
In the landscape of pharmaceutical development and materials science, the precise structural characterization of molecular isomers is not merely an academic exercise; it is a cornerstone of ensuring efficacy, safety, and batch-to-batch consistency. The ortho, meta, and para isomers of (Cyclopentyloxy)benzoic acid, while sharing an identical molecular formula (C₁₂H₁₄O₃) and molecular weight (206.24 g/mol ), possess distinct spatial arrangements of their functional groups.[1] This seemingly subtle variation can lead to profound differences in their physicochemical properties, biological activity, and ultimately, their suitability as active pharmaceutical ingredients or key intermediates.
This guide provides a comprehensive, in-depth comparison of the primary spectroscopic techniques used to unambiguously differentiate these isomers: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Isomer Elucidation
NMR spectroscopy stands as the most powerful and definitive technique for distinguishing constitutional isomers like the (Cyclopentyloxy)benzoic acid series. By probing the magnetic environments of individual protons (¹H NMR) and carbon atoms (¹³C NMR), we can map the precise connectivity and spatial relationships within the molecule.
Causality Behind Experimental Choices
The choice of NMR is predicated on its sensitivity to the electronic effects exerted by the substituents on the aromatic ring. The carboxylic acid group (-COOH) is an electron-withdrawing group (EWG) through both induction and resonance, deshielding nearby protons (shifting them downfield). Conversely, the cyclopentyloxy group (-OR) is an electron-donating group (EDG) through resonance, shielding the ortho and para positions (shifting them upfield).[2][3][4] The interplay of these opposing effects creates a unique electronic fingerprint for each isomer, which is directly observable in the ¹H NMR spectrum.
¹H & ¹³C NMR: Predicted Comparative Data
While direct experimental data for these specific isomers is sparse, we can predict the spectral outcomes with high confidence based on established substituent effects on benzene rings.[2][4][5] The following tables summarize the expected chemical shifts (δ) and multiplicities for the aromatic regions.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Proton Assignment (Aromatic) | Ortho Isomer (Predicted δ, ppm) | Meta Isomer (Predicted δ, ppm) | Para Isomer (Predicted δ, ppm) |
|---|---|---|---|
| H adjacent to -COOH | ~8.0-8.2 (d) | ~7.8-8.0 (s or t) | ~8.0-8.2 (d) |
| H adjacent to -OC₅H₉ | ~6.9-7.1 (d) | ~7.1-7.3 (d) | ~6.9-7.1 (d) |
| Other Aromatic H's | ~7.2-7.6 (m) | ~7.3-7.6 (m) | N/A |
| Splitting Pattern | Complex Multiplets | Asymmetric Multiplets | Two Symmetric Doublets |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Carbon Environment | Ortho Isomer | Meta Isomer | Para Isomer |
|---|---|---|---|
| Number of Unique Aromatic Signals | 6 | 6 | 4 |
| Quaternary C (ipso) | 2 | 2 | 2 |
| CH (Aromatic) | 4 | 4 | 2 (by symmetry) |
Interpretation:
-
¹H NMR: The most telling feature is the splitting pattern of the aromatic protons.[6][7] The para isomer is expected to show the simplest spectrum, with two distinct doublets due to the molecule's symmetry. The ortho and meta isomers will both display more complex, asymmetric multiplets, but their specific chemical shifts and coupling constants will be unique and allow for their differentiation.[6][8]
-
¹³C NMR: The number of unique signals in the aromatic region provides a simple and robust method for differentiation.[9] Due to its C₂ symmetry axis, the para isomer will show only four signals for the six aromatic carbons. The ortho and meta isomers , being asymmetric, will each display six distinct signals for the six aromatic carbons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the isomer sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) in a standard 5 mm NMR tube. TMS serves as the internal standard, with its signal defined as 0.0 ppm.[10]
-
Instrument Setup: Place the sample in the NMR spectrometer (e.g., 400 MHz). Allow the sample temperature to equilibrate.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 90° pulse angle, 2-5 second relaxation delay).
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Analysis: Integrate the signals to determine proton ratios and analyze the chemical shifts and spin-spin coupling patterns to confirm the isomeric structure.
Visualization: NMR Experimental Workflow
Caption: Workflow for Isomer Analysis by NMR Spectroscopy.
Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns
While NMR provides the definitive structural map, IR spectroscopy offers a rapid and cost-effective method for confirming the presence of key functional groups and providing strong evidence for the aromatic substitution pattern.
Causality Behind Experimental Choices
IR spectroscopy measures the vibrational frequencies of chemical bonds. The energies of these vibrations are characteristic of specific functional groups. For the (Cyclopentyloxy)benzoic acid isomers, we can expect to see vibrations for the carboxylic acid O-H and C=O bonds, the aromatic C=C bonds, and the ether C-O bond.[11] Critically, the out-of-plane (OOP) C-H bending vibrations in the 900-680 cm⁻¹ "fingerprint" region are highly sensitive to the substitution pattern on the benzene ring, providing a direct, albeit sometimes complex, signature for each isomer.[12]
IR: Predicted Comparative Data
Table 3: Predicted Key IR Absorption Bands (cm⁻¹)
| Vibrational Mode | Expected Range (cm⁻¹) | Ortho Isomer (OOP Bend) | Meta Isomer (OOP Bend) | Para Isomer (OOP Bend) |
|---|---|---|---|---|
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (very broad, strong) | Same | Same | Same |
| C-H Stretch (Aromatic) | 3100 - 3000 (medium) | Same | Same | Same |
| C-H Stretch (Aliphatic) | 2980 - 2850 (strong) | Same | Same | Same |
| C=O Stretch (Carboxylic Acid) | 1710 - 1680 (very strong, sharp) | Same | Same | Same |
| C=C Stretch (Aromatic) | 1610 - 1580 & 1500-1450 (medium) | Same | Same | Same |
| C-O Stretch (Aryl Ether) | 1275 - 1200 (strong) | ~1250 | ~1250 | ~1250 |
| C-H Out-of-Plane Bend | 900 - 680 (strong) | ~750 | ~780 & ~690 | ~830 |
Interpretation: The primary functional group absorptions (O-H, C=O, C-O) will be nearly identical across all three isomers.[13][14] The key differentiating region is the C-H out-of-plane bending.[8][12]
-
Ortho: Typically shows one strong band around 770-735 cm⁻¹.
-
Meta: Often shows two distinct bands, one near 810-750 cm⁻¹ and another strong band near 725-680 cm⁻¹.
-
Para: Characterized by a single strong band in the 860-800 cm⁻¹ range.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and running a background scan.
-
Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal.
-
Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and pay close attention to the 900-680 cm⁻¹ region to determine the substitution pattern.
Visualization: IR Experimental Workflow
Caption: Workflow for Isomer Analysis by ATR-IR Spectroscopy.
Mass Spectrometry (MS): Molecular Weight Confirmation and Fragmentation
Mass spectrometry is indispensable for confirming the molecular weight of a compound. However, for differentiating constitutional isomers, its utility is more nuanced, as they all share the same nominal mass.
Causality Behind Experimental Choices
Standard Electron Ionization (EI) mass spectrometry bombards the molecule with high-energy electrons, causing ionization and subsequent fragmentation. The resulting mass-to-charge (m/z) ratios of the molecular ion and its fragments create a mass spectrum. While the molecular ion peak [M]⁺˙ will be identical for all isomers (m/z 206), subtle differences in fragment ion abundances can sometimes arise due to stereoelectronic effects, such as the "ortho effect," where adjacent functional groups can interact during fragmentation to produce unique pathways not seen in the meta or para isomers.[15]
MS: Predicted Comparative Data
Table 4: Predicted Key Fragments in EI-Mass Spectrum
| Fragment | Description | Predicted m/z | Expected in |
|---|---|---|---|
| [M]⁺˙ | Molecular Ion | 206 | All Isomers |
| [M - OH]⁺ | Loss of hydroxyl radical | 189 | All Isomers |
| [M - COOH]⁺ | Loss of carboxyl group | 161 | All Isomers |
| [M - C₅H₉]⁺ | Loss of cyclopentyl radical | 137 | All Isomers |
| [C₆H₅CO]⁺ | Benzoyl cation (from parent benzoic acid) | 105 | Low abundance, possible |
| [C₆H₅]⁺ | Phenyl cation | 77 | Low abundance, possible |
Interpretation: The primary value of MS in this context is the unambiguous confirmation of the molecular weight at 206 g/mol .[1] All isomers are expected to show major fragments corresponding to the loss of key parts of the substituent groups.[16][17] While standard EI-MS may not reliably distinguish the isomers, advanced techniques like tandem mass spectrometry (MS/MS) could potentially be developed to isolate the molecular ion and induce collision-based fragmentation, which might reveal more pronounced, isomer-specific differences.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS).
-
Ionization: Bombard the vaporized sample with a beam of 70 eV electrons in the ion source.
-
Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and record their abundance as a function of their m/z ratio.
-
Analysis: Identify the molecular ion peak to confirm the molecular weight and analyze the fragmentation pattern to support the proposed structure.
Visualization: MS Experimental Workflow
Caption: Workflow for Molecular Weight Confirmation by EI-MS.
Conclusion: A Synergistic Approach to Unambiguous Characterization
While each spectroscopic technique provides valuable pieces of the structural puzzle, their true power lies in their combined application. A typical analytical workflow would involve:
-
Mass Spectrometry to quickly confirm the molecular weight (206 g/mol ).
-
Infrared Spectroscopy to verify the presence of the carboxylic acid and aryl ether functional groups and to gain a preliminary indication of the substitution pattern from the fingerprint region.
-
¹H and ¹³C NMR Spectroscopy to provide the definitive and unambiguous structural assignment by analyzing chemical shifts, coupling patterns, and the number of unique atomic environments.
By integrating the data from these orthogonal techniques, researchers and drug development professionals can achieve a high degree of confidence in the identity and purity of their target (Cyclopentyloxy)benzoic acid isomer, a critical step in advancing any scientific or commercial endeavor.
References
-
Doc Brown's Chemistry. (2025). Mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern. Available at: [Link]
-
American Elements. (n.d.). 3-(cyclopentyloxy)benzoic acid. Available at: [Link]
-
MassBank. (2017). Benzoic acids and derivatives. Available at: [Link]
-
NIST Chemistry WebBook. (n.d.). Benzoic acid, p-(cyclohexyloxy)-, 3-(2-methylpiperidino)propyl ester. Data compiled by: NIST Mass Spectrometry Data Center. Available at: [Link]
-
Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. Available at: [Link]
-
ResearchGate. (2012). How ortho and para isomers of benzene derivatives differentiated?. Available at: [Link]
-
Chemistry LibreTexts. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Available at: [Link]
-
Doc Brown's Chemistry. (2025). Infrared spectrum of benzoic acid. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. Available at: [Link]
-
NIST. (n.d.). NIST Chemistry WebBook. Available at: [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistryviews.org [chemistryviews.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. How might you use 13C NMR spectroscopy to differentiate between t... | Study Prep in Pearson+ [pearson.com]
- 10. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. chegg.com [chegg.com]
- 15. tsapps.nist.gov [tsapps.nist.gov]
- 16. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Assessing the Target Selectivity of 3-(Cyclopentyloxy)benzoic acid
In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its specificity. A molecule that potently engages its intended target while eschewing off-target interactions is the gold standard, promising a wider therapeutic window and a more favorable safety profile. This guide provides a comprehensive framework for assessing the target selectivity of a novel compound, using 3-(Cyclopentyloxy)benzoic acid as a case study. While public data on this specific molecule is scarce, its structural motifs are reminiscent of known modulators of G-protein coupled receptors (GPCRs), particularly the free fatty acid receptor 1 (GPR40 or FFAR1), a key regulator of insulin secretion.[1]
This document is structured to guide researchers through a logical, multi-tiered experimental workflow, from initial target hypothesis to in-depth selectivity profiling. We will draw comparisons to established GPR40 agonists, TAK-875 (Fasiglifam) and AMG-837, to provide context and benchmarks for our hypothetical assessment. The methodologies described herein are designed to be self-validating, ensuring that the data generated is robust, reproducible, and translatable.
The Imperative of Selectivity: Lessons from the Field
The clinical development of GPR40 agonists as treatments for type 2 diabetes has underscored the criticality of target selectivity. While TAK-875 showed promising glycemic control, its development was halted due to concerns over liver toxicity.[2][3][4][5] The precise mechanisms of this hepatotoxicity are still under investigation, but the possibility of off-target effects or GPR40-dependent but undesirable signaling pathways highlights the need for a thorough understanding of a compound's full biological activity.[3] This precedent serves as a crucial reminder that early and comprehensive selectivity profiling is not merely a checkbox exercise but a fundamental component of risk mitigation in drug development.
Conceptual Framework for Selectivity Assessment
Our approach to evaluating the selectivity of 3-(Cyclopentyloxy)benzoic acid is a progressive funnel, starting with broad screening and narrowing down to specific, hypothesis-driven assays. This ensures a comprehensive yet resource-efficient evaluation.
Sources
- 1. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 3. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Understanding the Hepatotoxicity of Fasiglifam (TAK-875) - Evotec [evotec.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(Cyclopentyloxy)benzoic Acid
Researchers, scientists, and drug development professionals handle a vast array of chemical compounds daily. Among these, 3-(Cyclopentyloxy)benzoic acid, a molecule with applications in various research contexts, requires careful management, not only in its use but critically in its disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(Cyclopentyloxy)benzoic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined below are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory science.
Understanding the Compound: Hazard Profile of 3-(Cyclopentyloxy)benzoic Acid
Before proceeding with any disposal protocol, a thorough understanding of the compound's hazard profile is paramount. 3-(Cyclopentyloxy)benzoic acid (CAS 158860-99-2) is a white to off-white crystalline powder.[1][2] Its chemical structure, featuring a carboxylic acid group and a cyclopentyl ether moiety, informs its reactivity and potential hazards.
Based on available safety data, 3-(Cyclopentyloxy)benzoic acid is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
The assigned GHS pictogram is the GHS07 (Exclamation Mark), which underscores its irritant and acute toxicity properties.[1]
| Property | Value | Source |
| Chemical Formula | C12H14O3 | [1] |
| Molecular Weight | 206.24 g/mol | [1] |
| Appearance | Powder | [1] |
| Signal Word | Warning | [1] |
Given these hazards, it is imperative that 3-(Cyclopentyloxy)benzoic acid be treated as a hazardous waste. Improper disposal, such as drain disposal, is strictly prohibited and can lead to environmental contamination and potential harm to aquatic life.
The Disposal Workflow: A Step-by-Step Guide
The following protocol provides a systematic approach to the safe disposal of 3-(Cyclopentyloxy)benzoic acid from the laboratory setting. This workflow is designed to minimize exposure risks and ensure compliance with environmental regulations.
Caption: Disposal workflow for 3-(Cyclopentyloxy)benzoic acid.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye Protection: Always wear chemical safety goggles that provide a complete seal around the eyes.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat should be worn to protect against skin contact.
-
Respiratory Protection: If handling large quantities or if there is a risk of dust generation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.
-
Work Area: Conduct all handling and disposal procedures within a well-ventilated area, preferably inside a chemical fume hood.
2. Waste Segregation and Collection:
-
Principle of Segregation: Do not mix 3-(Cyclopentyloxy)benzoic acid waste with other waste streams, particularly incompatible materials such as strong oxidizing agents or bases. Mixing wastes can lead to dangerous chemical reactions and complicate the disposal process.
-
Waste Container:
-
Select a container that is compatible with acidic organic compounds. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
The container must be clearly labeled as "Hazardous Waste" and should specify the contents, including "3-(Cyclopentyloxy)benzoic acid" and its approximate concentration if in solution.
-
The label should also include the accumulation start date.
-
-
Waste Transfer:
-
For solid waste, carefully scoop or pour the material into the designated waste container to minimize dust generation.
-
For solutions containing 3-(Cyclopentyloxy)benzoic acid, use a funnel to transfer the liquid into the waste container to prevent spills.
-
Do not overfill the container; leave at least 10% of the volume as headspace to allow for expansion.
-
-
Container Sealing: After each addition of waste, ensure the container cap is securely tightened to prevent the release of vapors and to avoid spills.
3. Spill Management: In the event of a spill, immediate and appropriate action is crucial.
-
Evacuation: Evacuate all non-essential personnel from the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For small spills of solid material, gently cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent). Avoid raising dust.
-
Cleanup:
-
Wearing appropriate PPE, carefully scoop the absorbed material into a designated hazardous waste container.
-
For liquid spills, use an absorbent pad or material to soak up the spill.
-
Decontaminate the spill area with a suitable laboratory detergent and water.
-
-
Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
4. Temporary Storage:
-
Location: Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Compatibility: Ensure the storage area is away from incompatible materials.
-
Log: Maintain a detailed log of the waste in the container, including the chemical name, quantity, and date of addition.
5. Final Disposal:
-
Professional Disposal: The final disposal of 3-(Cyclopentyloxy)benzoic acid must be conducted by a licensed and certified hazardous waste management company. These companies are equipped to handle and dispose of chemical waste in accordance with federal, state, and local regulations.[3][4]
-
Regulatory Compliance: The disposal method will likely involve high-temperature incineration in a permitted hazardous waste incinerator.[4] This process is designed to destroy organic compounds and minimize environmental impact. Landfilling of untreated organic waste is generally not a preferred or permitted option.[4]
Logical Framework for Disposal Decision-Making
The decision to treat 3-(Cyclopentyloxy)benzoic acid as a regulated hazardous waste is based on its inherent properties and potential environmental and health impacts. The following diagram illustrates the logical flow leading to the prescribed disposal protocol.
Caption: Decision-making framework for chemical waste disposal.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and responsible disposal of 3-(Cyclopentyloxy)benzoic acid, upholding the principles of scientific integrity and environmental stewardship.
References
-
American Elements. 3-(cyclopentyloxy)benzoic acid | CAS 158860-99-2. [Link]
-
New Jersey Department of Health. Benzoic Acid - Hazardous Substance Fact Sheet. [Link]
-
PubChem. 3-Cyclopropylbenzoic acid | C10H10O2 | CID 282065. [Link]
-
U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste Management Facilities and Units. [Link]
Sources
Safeguarding Your Research: A Guide to Handling 3-(Cyclopentyloxy)benzoic Acid
The core principle of this guide is to foster a proactive safety culture that goes beyond mere compliance. By understanding the why behind each procedural step, you, the researcher, are empowered to make informed decisions that protect both you and the integrity of your work.
Hazard Assessment: Understanding the Risks
Due to the absence of a specific SDS for 3-(Cyclopentyloxy)benzoic acid, our hazard assessment is based on data from analogous compounds such as 2-(Cyclopentyloxy)benzoic acid, 3-Cyclopropylbenzoic acid, and the parent compound, benzoic acid. These compounds are known to cause:
-
Skin Irritation : Direct contact can lead to redness, itching, and inflammation.[1][2][3]
-
Serious Eye Damage/Irritation : Contact with eyes can cause significant damage.[1][2][3]
-
Respiratory Irritation : Inhalation of dust or aerosols may irritate the respiratory tract.[1][3]
-
Harmful if Swallowed : Ingestion may lead to adverse health effects.[1][4]
Therefore, it is prudent to handle 3-(Cyclopentyloxy)benzoic acid as a hazardous substance, employing a comprehensive suite of personal protective equipment and engineering controls.
Engineering Controls: Your First Line of Defense
Before any personal protective equipment is donned, engineering controls should be in place to minimize exposure.
-
Chemical Fume Hood : All weighing, handling, and preparation of solutions involving 3-(Cyclopentyloxy)benzoic acid should be conducted in a certified chemical fume hood.[5] This is the most critical engineering control to prevent the inhalation of dust or vapors.
-
Ventilation : Ensure the laboratory has adequate general ventilation to further reduce the concentration of any airborne contaminants.[2][6]
Personal Protective Equipment (PPE): A Comprehensive Approach
A multi-layered PPE strategy is essential for the safe handling of 3-(Cyclopentyloxy)benzoic acid. The following table summarizes the required PPE, and the subsequent sections provide a detailed explanation of each.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield. | Protects against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face. |
| Hands | Nitrile or other chemically resistant gloves. Consider double-gloving for extended procedures.[7] | Prevents skin contact and absorption. Nitrile gloves offer good resistance to a range of chemicals. Inspect gloves for any signs of degradation before use.[1] |
| Body | A flame-resistant lab coat, long pants, and closed-toe shoes. | Protects skin from accidental spills and splashes.[6][7] Natural fiber clothing is recommended under the lab coat. |
| Respiratory | An N95 dust mask or a half-mask respirator with appropriate cartridges if there is a risk of aerosol generation. | While a fume hood is the primary control, respiratory protection may be necessary for large-scale operations or in the event of a spill.[8] Always consult with your institution's environmental health and safety department for proper respirator selection and fit-testing. |
PPE Selection and Donning/Doffing Workflow
The following diagram illustrates the logical flow for selecting and using PPE when handling 3-(Cyclopentyloxy)benzoic acid.
Sources
- 1. alpharesources.com [alpharesources.com]
- 2. chemos.de [chemos.de]
- 3. 3-Cyclopropylbenzoic acid | C10H10O2 | CID 282065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. archpdfs.lps.org [archpdfs.lps.org]
- 6. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
